molecular formula C16H22N2O2 B1512639 Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 1086394-72-0

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Katalognummer: B1512639
CAS-Nummer: 1086394-72-0
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: HNPMBBZXQQFXNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS 1086394-72-0) is a chemical building block featuring a spirocyclic diazaspiro[4.5]decane core. This compound is a versatile intermediate in medicinal chemistry and antifungal research. With a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol, it is supplied with high purity . The spirocyclic structure is of significant interest in drug discovery due to its three-dimensionality and conformational restriction, which can improve binding affinity and reduce off-target effects . Research indicates that the 2,7-diazaspiro[4.5]decane scaffold is a key precursor in the synthesis of more complex molecules evaluated as chitin synthase inhibitors . Chitin synthase is a validated antifungal target because it is essential for fungal cell wall integrity and is absent in human cells, making its inhibitors promising candidates for developing novel antifungal therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with care; refer to the safety data sheet for proper handling and storage instructions. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Eigenschaften

IUPAC Name

benzyl 2,9-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-11-14-5-2-1-3-6-14)18-10-8-16(13-18)7-4-9-17-12-16/h1-3,5-6,17H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPMBBZXQQFXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855787
Record name Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-72-0
Record name 2,7-Diazaspiro[4.5]decane-2-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and strategic applications, grounding our discussion in the fundamental principles that drive its utility in creating novel therapeutics.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern drug discovery, there is a pronounced shift away from flat, aromatic molecules towards more three-dimensional (3D) structures. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this movement. Their rigid, well-defined 3D geometry offers a powerful tool for exploring chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The inherent three-dimensionality can enhance binding affinity to complex biological targets by minimizing the entropic penalty upon binding.

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a prominent example of such a scaffold. It combines the rigid diazaspiro[4.5]decane core with a strategically placed benzyloxycarbonyl (Cbz) protecting group. This design provides both a stable structural foundation and orthogonal handles for chemical modification, making it an exceptionally valuable intermediate for the synthesis of compound libraries and the optimization of lead candidates.

Physicochemical and Structural Properties

The core structure of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate features a piperidine ring and a pyrrolidine ring fused at a quaternary carbon. The benzyloxycarbonyl group is attached to the nitrogen at the 2-position, leaving the nitrogen at the 7-position as a secondary amine, which is a key site for further functionalization.

cluster_molecule Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate mol

Caption: 2D Structure of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Table 1: Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₆H₂₂N₂O₂(Calculated)
Molecular Weight 274.36 g/mol (Calculated)
IUPAC Name Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate-
Monoisotopic Mass 274.16813 DaPubChem[1]
Predicted XlogP 2.1PubChem (isomer data)[1][2]
Key Functional Groups Secondary Amine, Carbamate (Cbz-protected Amine), Spirocyclic Core-

Synthesis and Chemical Reactivity

The synthesis of this scaffold is a multi-step process that hinges on two critical phases: the construction of the diazaspirocyclic core and the selective protection of one of the nitrogen atoms.

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry where it was first introduced by Bergmann and Zervas.[3] Its utility stems from several key features:

  • Robust Stability: It is stable to a wide range of non-reductive conditions, including many basic, acidic, and nucleophilic reagents, allowing for broad compatibility with subsequent reaction steps.[4]

  • Ease of Introduction: It is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Na₂CO₃ or an organic base).[3][5] The reaction proceeds via nucleophilic attack of the amine on the highly reactive chloroformate.

  • Clean Removal: The Cbz group is most commonly removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). This process cleaves the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide, which are easily removed.[6]

Representative Synthetic Workflow

A plausible synthetic route involves the initial construction of the 2,7-diazaspiro[4.5]decane core, followed by selective N-protection. While various methods exist for forming spirocycles, a common strategy involves intramolecular cyclization reactions.[7][8]

G cluster_synthesis Synthetic Workflow A Precursor with Piperidine & Pyrrolidine Moieties B Intramolecular Cyclization (e.g., Pictet-Spengler or similar) A->B Step 1 C 2,7-Diazaspiro[4.5]decane (Core Scaffold) B->C Formation of Spirocenter D Selective N-Protection (Benzyl Chloroformate, Base) C->D Step 2 E Benzyl 2,7-diazaspiro[4.5]decane- 2-carboxylate (Target) D->E Final Product

Caption: Generalized synthetic workflow for the target compound.

Key Derivatization Reactions

The primary value of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate lies in its capacity for controlled, stepwise functionalization.

  • Functionalization of the N7-Amine: The unprotected secondary amine at the 7-position is a nucleophilic handle for introducing a wide variety of substituents via N-alkylation, N-acylation, reductive amination, or urea/sulfonamide formation. This allows for the systematic exploration of structure-activity relationships (SAR).

  • Deprotection and Functionalization of the N2-Amine: Following modification at the N7 position, the Cbz group at N2 can be cleanly removed via hydrogenolysis. The newly liberated N2-amine can then be functionalized, providing a second vector for structural diversification. This orthogonal protection strategy is fundamental to its utility as a scaffold.

Applications in Medicinal Chemistry

The 2,7-diazaspiro[4.5]decane scaffold is a privileged motif in medicinal chemistry. Its incorporation into drug candidates can profoundly influence their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A compelling case study highlights the power of a closely related scaffold, 2-benzyl-2,7-diazaspiro[3.5]nonane, in the development of novel benzothiazinones with broad-spectrum antimycobacterial activity.[9] In this work, researchers discovered that incorporating the N-benzyl diazaspiro motif led to a lead compound with potent activity against both M. tuberculosis and notoriously difficult-to-treat nontuberculous mycobacteria (NTM). The optimized compound also exhibited a good safety profile and favorable oral pharmacokinetics.[9] Mechanistic studies revealed that the spirocyclic scaffold helped to establish crucial interactions within the enzyme's active site, underpinning its broad-spectrum efficacy.[9]

This example demonstrates a key principle: the rigid 3D orientation of substituents afforded by the spirocyclic core can enable novel and potent interactions with biological targets that are inaccessible to flatter molecules.

cluster_application Role as a Medicinal Chemistry Scaffold Scaffold Benzyl 2,7-diazaspiro[4.5]decane- 2-carboxylate R1 R1 Group (via N7-alkylation/acylation) Scaffold->R1 Introduce Diversity Deprotection Cbz Deprotection (H₂, Pd/C) R1->Deprotection R2 R2 Group (via N2-functionalization) Deprotection->R2 Introduce 2nd Vector Library Diverse Compound Library (Novel 3D Chemical Space) R2->Library

Caption: Strategy for library synthesis using the diazaspiro scaffold.

Experimental Protocols

The following protocols are representative methodologies for the manipulation of this scaffold. Note: These are generalized procedures and should be adapted and optimized for specific substrates and scales.

Protocol 1: N-Alkylation at the 7-Position

This protocol describes the attachment of an alkyl group (R-X) to the free secondary amine.

  • Dissolution: Dissolve Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 equiv.) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.), to the solution. Stir for 10-15 minutes at room temperature.

  • Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, R-X, 1.1 equiv.) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N7-alkylated product.

Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group to liberate the N2-amine.

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on activated carbon (Pd/C, typically 10% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction: Stir the mixture vigorously to ensure good mixing. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filtration: Upon completion, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine product. The byproducts (toluene and CO₂) are volatile and typically removed during this step.

Analytical Characterization

The structure and purity of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate and its derivatives are typically confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl group (multiplet around δ 7.3-7.4 ppm) and the benzylic methylene protons (-O-CH₂-Ph) as a singlet around δ 5.1 ppm.[10] The aliphatic protons of the spirocyclic core will appear as a series of complex multiplets in the δ 1.5-3.5 ppm region.

  • ¹³C NMR: Key signals include those for the aromatic carbons (~128-136 ppm), the benzylic carbon (~67 ppm), and the carbamate carbonyl carbon (~155 ppm).[10][11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, typically showing the [M+H]⁺ ion.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is more than just a chemical intermediate; it is a sophisticated tool for navigating the complexities of modern drug design. Its rigid three-dimensional framework provides a robust starting point for creating novel molecules with improved pharmacological properties. The orthogonal protection scheme allows for precise, stepwise chemical modification, empowering medicinal chemists to conduct systematic SAR studies. As the demand for structurally diverse and sp³-rich compounds continues to grow, the strategic application of scaffolds like this will remain essential for the discovery of the next generation of therapeutics.

References

  • [Anonymous]. 13C ; DEPT135 ; HSQC) and HRMS spectra. Available at: [Link].

  • D'Acquarica, I., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link].

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link].

  • Wang, C., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. Available at: [Link].

  • [Anonymous]. (2017). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link].

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link].

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. Available at: [Link].

  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available at: [Link].

  • ResearchGate. H-NMR spectra of compound [B 2 ]. The 1 H-NMR spectra, of compound [B 5 ]. Available at: [Link].

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. (2023-10-21). Available at: [Link].

  • PubChemLite. Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride. Available at: [Link].

  • Alchem.Pharmtech. CAS N/A | 7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. Available at: [Link].

  • PubChemLite. 7-benzyl-2,7-diazaspiro[4.5]decane. Available at: [Link].

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubMed. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025-12-25). Available at: [Link].

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • MDPI. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. (2025-11-11). Available at: [Link].

Sources

A Technical Guide to the Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This guide provides an in-depth technical overview of plausible synthetic routes to a key derivative, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate. The synthesis of this mono-protected diamine presents two primary chemical challenges: the construction of the spirocyclic core and the regioselective functionalization of one of the two secondary amine groups. This document will explore scientifically sound strategies to address these challenges, offering a critical analysis of potential synthetic pathways, detailed experimental considerations, and a discussion of the underlying chemical principles.

Introduction: The Significance of the 2,7-Diazaspiro[4.5]decane Scaffold

Spirocyclic systems are of increasing interest in drug discovery as they offer a departure from the predominantly flat structures of many traditional pharmaceuticals. The inherent three-dimensionality of scaffolds like 2,7-diazaspiro[4.5]decane can lead to improved target affinity and selectivity, as well as enhanced pharmacokinetic properties. The presence of two nitrogen atoms at the 2 and 7 positions provides versatile points for diversification, allowing for the creation of libraries of compounds for screening against various biological targets. The title compound, with a benzyl carboxylate (Cbz) protecting group at the 2-position, is a key intermediate, enabling selective functionalization of the remaining secondary amine at the 7-position.

Part 1: Synthesis of the 2,7-Diazaspiro[4.5]decane Core

The initial and crucial phase of the synthesis is the construction of the parent 2,7-diazaspiro[4.5]decane ring system. While various methods for the synthesis of spirocyclic diamines have been reported, a common and adaptable approach involves the double N-alkylation of a primary amine with a suitable dielectrophile, followed by cyclization.

A plausible and efficient route commences from commercially available 4-piperidone. The synthesis can be envisioned as a multi-step process, as outlined below.

Proposed Synthetic Pathway for 2,7-Diazaspiro[4.5]decane

Orthogonal_Protection_Strategy Start 2,7-Diazaspiro[4.5]decane DiBoc Di-Boc protected 2,7-diazaspiro[4.5]decane Start->DiBoc Boc₂O (excess) MonoBoc Mono-Boc protected 2,7-diazaspiro[4.5]decane DiBoc->MonoBoc Controlled acid-mediated deprotection (e.g., TFA) Boc_Cbz N-Boc, N'-Cbz protected 2,7-diazaspiro[4.5]decane MonoBoc->Boc_Cbz Benzyl chloroformate, Base Final_Product Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Boc_Cbz->Final_Product Selective Boc deprotection (e.g., strong acid)

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Versatility of the 2,7-Diazaspiro[4.5]decane Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic scaffolds, characterized by a single atom shared between two rings, have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement. This unique architecture allows for a more precise and favorable interaction with biological targets. Among these, the 2,7-diazaspiro[4.5]decane core has emerged as a particularly versatile and privileged scaffold, serving as the foundation for a diverse array of biologically active agents.

While the specific molecule, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, is not extensively characterized in publicly available literature regarding its mechanism of action, an analysis of its core scaffold reveals a wealth of information. This guide will delve into the multifaceted mechanisms of action enabled by the 2,7-diazaspiro[4.5]decane framework, drawing upon a range of derivatives that have been successfully developed to target distinct biological pathways. We will explore how this scaffold has been adeptly functionalized to yield potent inhibitors of enzymes and modulators of receptors, highlighting the underlying principles of their activity and the experimental methodologies used for their characterization.

The 2,7-Diazaspiro[4.5]decane Scaffold: A Platform for Diverse Biological Targeting

The inherent structural features of the 2,7-diazaspiro[4.5]decane system, including its defined stereochemistry and the presence of two nitrogen atoms, provide a rich foundation for chemical modification. These nitrogen atoms can be independently functionalized, allowing for the creation of libraries of compounds with tailored properties to engage with a variety of biological targets. The following sections will explore the diverse mechanisms of action that have been achieved through the strategic derivatization of this scaffold.

Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1): A Strategy for Combating Necroptosis

Necroptosis is a form of programmed cell death that plays a critical role in various inflammatory diseases. A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1). Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these conditions.

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent RIPK1 inhibitors.[1] A virtual screening workflow led to the discovery of an initial hit compound, which was subsequently optimized to yield potent inhibitors.[1]

Mechanism of Action: These compounds act as ATP-competitive inhibitors of the RIPK1 kinase domain. By binding to the active site, they prevent the phosphorylation of downstream substrates, thereby blocking the activation of the necroptosis pathway. This mechanism has been shown to confer a significant anti-necroptotic effect in cellular models.[1]

Experimental Protocol: RIPK1 Kinase Inhibition Assay

A common method to determine the inhibitory activity of compounds against RIPK1 is a biochemical kinase assay.

  • Reagents and Materials: Recombinant human RIPK1 enzyme, ATP, a suitable peptide substrate (e.g., a generic kinase substrate with a fluorescent tag), and the test compound.

  • Assay Procedure:

    • The test compound is serially diluted and incubated with the RIPK1 enzyme.

    • The kinase reaction is initiated by the addition of ATP and the fluorescently labeled substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Quantitative Data:

CompoundTargetIC50 (nM)Cellular ModelEffectReference
Compound 41 (a 2,8-diazaspiro[4.5]decan-1-one derivative) RIPK192U937 cellsSignificant anti-necroptotic effect[1]

Signaling Pathway Diagram:

RIPK1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNF-R1 TNF-α Receptor 1 TRADD TRADD TNF-R1->TRADD TNF-alpha TNF-α TNF-alpha->TNF-R1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->RIPK1 Inhibition Antifungal_MoA Diazaspiro_Compound Diazaspiro[4.5]decan-1-one Derivative Chitin_Synthase Chitin Synthase Diazaspiro_Compound->Chitin_Synthase Inhibition Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Cell_Wall_Integrity Fungal Cell Wall Integrity Chitin_Synthesis->Cell_Wall_Integrity Maintains Fungal_Cell_Death Fungal Cell Death Cell_Wall_Integrity->Fungal_Cell_Death Disruption leads to

Caption: Mechanism of antifungal action via chitin synthase inhibition.

Broad-Spectrum Antimycobacterial Activity by Targeting DprE1

Tuberculosis and other mycobacterial infections remain a significant global health threat. The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is essential for the biosynthesis of the mycobacterial cell wall and is a validated drug target.

Benzothiazinones (BTZs) are a class of potent DprE1 inhibitors. Novel BTZ derivatives incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold have demonstrated enhanced activity against both M. tuberculosis and non-tuberculous mycobacteria (NTM). [2] Mechanism of Action: These compounds establish a stable electrostatic interaction with a conserved aspartate residue (Asp326) in the DprE1 active site of M. abscessus. [2]This interaction is crucial for their broad-spectrum activity, as this residue is highly conserved across different mycobacterial species. This binding event inhibits the epimerization reaction catalyzed by DprE1, leading to the disruption of arabinogalactan synthesis and subsequent cell death.

Quantitative Data:

CompoundMycobacterial StrainMIC (µg/mL)Reference
Lead Compound B2 M. tuberculosis< 0.01[2]
Lead Compound B2 NTM strains< 0.03125 - 2.5[2]

Conclusion: A Privileged Scaffold for Future Drug Discovery

The 2,7-diazaspiro[4.5]decane scaffold and its related analogs have proven to be a remarkably fruitful platform for the discovery of novel therapeutic agents with diverse mechanisms of action. The examples presented herein, from kinase inhibition to antifungal and antimycobacterial activities, underscore the chemical tractability and biological potential of this structural motif. The conformational rigidity and the ability to introduce functionality with precise stereochemical control make the diazaspiro[4.5]decane core an attractive starting point for the design of next-generation therapeutics. Further exploration of the chemical space around this scaffold is poised to yield new drug candidates targeting a wide range of diseases.

References

  • Mehrotra, M. M., Heath, J. A., Smyth, M. S., Pandey, A., Rose, J. W., Seroogy, J. M., Volkots, D. L., Nannizzi-Alaimo, L., Park, G. L., Lambing, J. L., Hollenbach, S. J., & Scarborough, R. M. (Year not available). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. [Link]

  • (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

  • (2024). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. [Link]

Sources

An In-Depth Technical Guide to Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1086394-72-0 Molecular Formula: C₁₆H₂₂N₂O₂ Molecular Weight: 274.36 g/mol

Introduction: The Strategic Value of the Diazaspiro[4.5]decane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer three-dimensional complexity and favorable physicochemical properties is paramount. Azaspirocycles, particularly the diazaspiro[4.5]decane framework, have emerged as privileged scaffolds in drug discovery.[1][2] Their rigid, non-planar structure provides a unique conformational constraint, enabling more precise and selective interactions with biological targets compared to their linear or monocyclic counterparts.[1] This inherent three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic profiles.[2][3]

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a key intermediate, incorporating the valuable diazaspiro[4.5]decane core with a readily cleavable N-carboxybenzyl (Cbz) protecting group. This strategic design allows for the initial synthesis and purification of the core structure, followed by deprotection and subsequent functionalization at the secondary amine, making it a versatile building block for the synthesis of diverse compound libraries. While specific literature on the 2,7-isomer is sparse, the broader class of diazaspiro[4.5]decane derivatives has shown significant promise in various therapeutic areas, including as antifungal agents and inhibitors of key signaling proteins like RIPK1 and TYK2/JAK1.[1][4][5]

This guide provides a comprehensive technical overview of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, including postulated synthetic strategies, detailed characterization methodologies, and a discussion of its potential applications in drug discovery, drawing upon established principles and data from closely related analogues.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSource
XlogP 2.1[6]
Monoisotopic Mass 274.16812 Da[7]
Hydrogen Bond Donors 1 (secondary amine)Inferred
Hydrogen Bond Acceptors 2 (carbonyl oxygen, ester oxygen)Inferred
Solubility Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred

Synthesis of the 2,7-Diazaspiro[4.5]decane Core: A Mechanistic Perspective

The synthesis of the 2,7-diazaspiro[4.5]decane core is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While a specific protocol for the 2,7-isomer is not published, a plausible synthetic strategy can be devised based on established methodologies for related diazaspirocycles, such as palladium-catalyzed domino reactions and intramolecular spirocyclizations.[8][9][10]

Proposed Synthetic Pathway: A Palladium-Catalyzed Domino Approach

A one-pot, palladium-catalyzed domino reaction represents an efficient strategy for the construction of the diazaspiro[4.5]decane scaffold.[8][11] This approach involves the reaction of unactivated yne-en-ynes with aryl halides, forming multiple carbon-carbon bonds in a single operation.[11]

Diagram: Proposed Palladium-Catalyzed Domino Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions Yne-en-yne Appropriately substituted yne-en-yne precursor Catalyst Pd(OAc)₂/PPh₃ Yne-en-yne->Catalyst 1. Oxidative Addition ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Catalyst Product Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Catalyst->Product 2. Carbopalladation 3. Reductive Elimination (Domino Cascade) Solvent Suitable organic solvent (e.g., Toluene) Solvent->Catalyst Heat Heat Heat->Catalyst

Caption: Palladium-catalyzed domino reaction for diazaspiro[4.5]decane synthesis.

Experimental Protocol (Illustrative)

To a solution of the yne-en-yne precursor in toluene are added the aryl halide, Pd(OAc)₂, and PPh₃. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Causality in Experimental Design:

  • Palladium Catalyst: Pd(OAc)₂ is a common and effective palladium(II) source for such coupling reactions. The phosphine ligand (PPh₃) is crucial for stabilizing the palladium catalyst and modulating its reactivity.

  • Solvent: Toluene is a suitable high-boiling, non-polar solvent for this type of reaction.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the oxidation and deactivation of the palladium catalyst.

Protection and Deprotection of the Carboxybenzyl (Cbz) Group

The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal by hydrogenolysis.[12]

N-Cbz Protection

The introduction of the Cbz group is typically achieved by reacting the secondary amine of the diazaspiro[4.5]decane with benzyl chloroformate (Cbz-Cl) in the presence of a base.[12]

Experimental Protocol (General)

  • Dissolve the diazaspiro[4.5]decane in a suitable solvent mixture (e.g., THF/water).

  • Add a base, such as sodium bicarbonate, to neutralize the HCl generated during the reaction.

  • Cool the mixture to 0°C and slowly add benzyl chloroformate.

  • Stir the reaction at room temperature until completion.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography.

N-Cbz Deprotection

The Cbz group is most commonly removed by catalytic hydrogenation, which cleaves the benzylic C-O bond.[12][13]

Diagram: N-Cbz Deprotection Workflow

G Start Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Reaction Reaction with H₂ and Pd/C in Methanol Start->Reaction Filtration Filtration through Celite Reaction->Filtration Concentration Concentration in vacuo Filtration->Concentration Product 2,7-Diazaspiro[4.5]decane Concentration->Product

Caption: Workflow for the deprotection of the Cbz group.

Experimental Protocol (General)

  • Dissolve Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate in methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Self-Validating System: The completion of the reaction can be easily monitored by the disappearance of the starting material's UV-active benzyl group, and the appearance of the more polar product on TLC. The product can be further characterized by mass spectrometry to confirm the loss of the Cbz group.

Characterization and Analytical Techniques

The structural elucidation and purity assessment of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate and its derivatives rely on a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of the diazaspiro[4.5]decane core and the presence of the benzyl and carboxylate moieties. For related diazaspiro[4.5]decane structures, the relative stereochemistry has been analyzed using ¹H, ¹³C, ¹⁵N, and ¹⁷O NMR.[14]

Expected ¹H NMR Features:

  • Aromatic protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the phenyl group of the benzyl moiety.

  • Benzylic protons: A singlet around 5.1 ppm for the -CH₂- of the benzyl group.

  • Aliphatic protons: A series of complex multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the protons of the two rings of the diazaspiro[4.5]decane core.

Expected ¹³C NMR Features:

  • Carbonyl carbon: A resonance around 155 ppm for the carbamate carbonyl.

  • Aromatic carbons: Resonances in the range of 127-137 ppm.

  • Benzylic carbon: A resonance around 67 ppm.

  • Spiro carbon: A quaternary carbon signal.

  • Aliphatic carbons: Multiple signals in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass for C₁₅H₂₂N₂ ([M+H]⁺ of the deprotected core) is 231.18558 Da.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for the separation of potential diastereomers.[15][16] Both normal-phase and reverse-phase HPLC can be employed, with the choice of conditions depending on the polarity of the specific derivative.[17]

Illustrative HPLC Method for a Related Compound:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid for MS compatibility).[15]

  • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).

Applications in Drug Discovery

The 2,7-diazaspiro[4.5]decane scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The presence of a secondary amine allows for a wide range of derivatization reactions to explore the structure-activity relationship (SAR).

Potential Therapeutic Targets (based on related diazaspiro[4.5]decane derivatives):

  • Antifungal Agents: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown inhibitory activity against chitin synthase, a key enzyme in fungal cell wall biosynthesis.[4]

  • Kinase Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to develop potent inhibitors of RIPK1 kinase, a key mediator of necroptosis and inflammation.[5] Additionally, derivatives have been identified as selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[1]

  • Antimycobacterial Agents: 2-Benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones have demonstrated broad-spectrum activity against both M. tuberculosis and nontuberculous mycobacteria.[18]

Diagram: Drug Discovery Workflow

G Start Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Deprotection N-Cbz Deprotection Start->Deprotection Core 2,7-Diazaspiro[4.5]decane Core Deprotection->Core Derivatization Derivatization/ Functionalization Core->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for utilizing the title compound in drug discovery.

Safety and Handling

While a specific safety data sheet for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is not available, general laboratory safety precautions should be followed. Based on SDS for related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[19][20] Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a strategically important building block for the synthesis of novel, three-dimensional molecules for drug discovery. While direct experimental data for this specific isomer is limited, this guide provides a comprehensive technical overview based on established chemical principles and data from closely related analogues. The synthetic routes, characterization methods, and potential applications discussed herein offer a solid foundation for researchers and scientists working with this valuable scaffold. The exploration of the 2,7-diazaspiro[4.5]decane chemical space holds significant promise for the development of new therapeutics.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Synthesis of Diazaspiro[4.5]decane Scaffolds. BenchChem, 2025.
  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359.
  • Sci-Hub. Synthesis of azaspiro[4.
  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • BenchChem. Technical Support Center: Purification of 6,7-Diazaspiro[4.
  • BenchChem. A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.
  • SIELC Technologies. Separation of 1,4-Dioxa-8-azaspiro(4.5)decane on Newcrom R1 HPLC column.
  • CymitQuimica.
  • MedchemExpress.com.
  • RSC Publishing. Intramolecular cyclisation of phenolic α-diazoketones. Novel synthesis of the spiro[4.5]decane carbon framework.
  • PubChem. 1,4-Diazaspiro[4.5]decane.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • AiFChem. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. 2026.
  • Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. 2021.
  • Guerrero-Alvarez, J. A., Moncayo-Bautista, A., & Ariza-Castolo, A. (2004). Assignment of the Relative Configuration of spiro[4.5]decanes by 13C, 15N and 17O NMR. Magnetic Resonance in Chemistry, 42(6), 524–533.
  • PubChem. 2,8-Diazaspiro(4.5)decane.
  • NIH. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. 2022.
  • ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz)
  • ResearchGate.
  • PubChemLite. 7-benzyl-2,7-diazaspiro[4.5]decane.
  • PubMed. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. 2013.
  • ePrints Soton - University of Southampton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • ResearchGate. 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
  • ResearchGate. Recent breakthroughs in the stability testing of pharmaceutical compounds.
  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
  • PubMed. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. 2025.
  • ResearchGate.
  • Chemistry LibreTexts. 7.3: X-ray Crystallography. 2022.
  • Johns Hopkins University. JHU X-ray Crystallography Facility.
  • PubMed. A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging.
  • ChemicalBook. Benzyl 2-thia-3,7-diazaspiro[4.
  • ChemicalBook. Decane(124-18-5) 1H NMR spectrum.
  • BLDpharm. 1086394-74-2|Benzyl 2,7-diazaspiro[4.
  • ChemicalBook. 8-bromo-1,4-dioxaspiro[4.5]decane(68278-51-3) 1 H NMR.
  • ChemicalBook. Benzyl 2-thia-3,7-diazaspiro[4.
  • PubChemLite. 9-benzyl-6,9-diazaspiro[4.5]decane.
  • PubChemLite. Benzyl 2,6-diazaspiro[4.
  • ACS Figshare. Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. 2025.

Sources

The Strategic Synthesis and Application of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their inherent three-dimensionality, conformational rigidity, and novel intellectual property space. Among these, diazaspirocycles are of particular interest as they offer multiple vectors for chemical diversification and can engage with biological targets in unique ways. This technical guide provides an in-depth exploration of a key synthetic intermediate, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, a versatile building block for the synthesis of a wide array of biologically active molecules. While direct literature on this specific molecule is sparse, this guide will leverage established principles of organic synthesis and medicinal chemistry to present its logical construction, properties, and potential applications.

The 2,7-diazaspiro[4.5]decane core, a fusion of a pyrrolidine and a piperidine ring sharing a spirocyclic carbon, presents a unique structural motif. The strategic placement of nitrogen atoms at the 2 and 7 positions allows for tailored functionalization, influencing properties such as basicity, polarity, and receptor interaction. The introduction of a benzyl carbamate (Cbz) protecting group at the 2-position is a critical step, enabling selective modification of the second nitrogen atom and providing a stable yet readily cleavable handle for subsequent synthetic transformations.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate necessitates a well-orchestrated sequence of reactions, beginning with the construction of the core diazaspirocyclic framework followed by selective protection of one of the amine functionalities. While various methods for the synthesis of diazaspirocycles have been reported, a common approach involves a domino reaction or a multi-step sequence to construct the bicyclic system[1][2].

Part 1: Construction of the 2,7-Diazaspiro[4.5]decane Core

The formation of the 2,7-diazaspiro[4.5]decane scaffold can be approached through several synthetic routes. One plausible method involves a multi-component reaction or a stepwise construction. For instance, a domino reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst has been shown to afford diazaspiro[4.5]decane structures, although with exocyclic double bonds that would require subsequent reduction[1][2]. A more traditional and controllable approach would involve the stepwise assembly of the two heterocyclic rings around a central quaternary carbon.

Conceptual Synthetic Workflow for 2,7-Diazaspiro[4.5]decane

cluster_0 Core Synthesis Start Starting Materials (e.g., Piperidone derivative and a C4-N building block) Step1 Ring Formation 1 (e.g., Michael Addition/Cyclization) Start->Step1 Reaction Conditions Step2 Intermediate A (Piperidine with side chain) Step1->Step2 Step3 Ring Formation 2 (e.g., Reductive Amination/Cyclization) Step2->Step3 Reaction Conditions Core 2,7-Diazaspiro[4.5]decane Step3->Core

Caption: A generalized workflow for the synthesis of the 2,7-diazaspiro[4.5]decane core.

Part 2: Selective Mono-Protection with Benzyl Carbamate

With the 2,7-diazaspiro[4.5]decane core in hand, the subsequent challenge lies in the selective protection of one of the two secondary amine groups. The benzyl carbamate (Cbz or Z) group is an excellent choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation[3][4]. The selective mono-protection of diamines can be achieved by carefully controlling the reaction stoichiometry and conditions[5][6].

Experimental Protocol: Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

  • Dissolution: Dissolve 2,7-diazaspiro[4.5]decane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

  • Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate and enhance selectivity.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 0.95 eq) dropwise to the stirred solution. The sub-stoichiometric amount of the protecting agent favors mono-protection.

  • Base: In a biphasic system, an aqueous solution of a mild base like sodium bicarbonate is used to neutralize the HCl generated during the reaction. In an anhydrous system, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of the di-protected byproduct.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate the desired mono-protected product, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Table 1: Key Parameters for Selective Mono-Cbz Protection

ParameterRecommended ConditionRationale
Stoichiometry 0.95-1.0 eq of Cbz-ClMinimizes di-protection
Temperature 0 °C to room temperatureControls reaction rate, enhancing selectivity
Solvent DCM, THF, or biphasic systemsInfluences reaction kinetics and solubility
Base NaHCO₃ (aq), TEA, or DIPEANeutralizes HCl byproduct

Chemical Properties and the Significance of the Cbz Group

The benzyl carbamate group serves to decrease the nucleophilicity and basicity of the nitrogen atom at the 2-position by delocalizing the lone pair of electrons into the carbonyl group[3]. This electronic effect allows for selective reactions to be carried out at the unprotected nitrogen at the 7-position.

The Cbz group is known for its robustness towards a variety of reagents and reaction conditions, including many acidic and basic conditions that would cleave other protecting groups like tert-butyloxycarbonyl (Boc)[3][4]. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the sequential deprotection and functionalization of multi-functional molecules.

The removal of the Cbz group is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen atmosphere), which is a mild and efficient method that often does not affect other functional groups[7]. This clean deprotection step regenerates the free amine, liberating it for further reactions.

Logical Flow of Synthesis and Deprotection

Core 2,7-Diazaspiro[4.5]decane Protection Selective Mono-Protection (Cbz-Cl, Base) Core->Protection Target Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Protection->Target Functionalization Functionalization at N7 Target->Functionalization Intermediate N7-Functionalized Intermediate Functionalization->Intermediate Deprotection Cbz Deprotection (H₂, Pd/C) Intermediate->Deprotection Final_Product Final Product with Free Amine at N2 Deprotection->Final_Product

Caption: The strategic use of the Cbz protecting group in the synthesis of complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

The diazaspiro[4.5]decane scaffold is a valuable component in the design of novel therapeutic agents. Its rigid, three-dimensional structure can effectively probe the binding pockets of biological targets, often leading to enhanced potency and selectivity compared to more flexible acyclic or monocyclic analogs. Derivatives of diazaspiro[4.5]decanes have been investigated for a range of biological activities.

  • Antifungal and Antimicrobial Agents: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been synthesized and evaluated as potential chitin synthase inhibitors and antifungal agents[8]. Some compounds exhibited potent activity against clinically relevant fungal strains like Candida albicans and Aspergillus fumigatus[8].

  • Kinase Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been incorporated into the design of potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease[9]. Additionally, this scaffold has been utilized to develop RIPK1 kinase inhibitors as potential treatments for necroptosis-driven inflammatory diseases[10].

  • Central Nervous System (CNS) Agents: The conformational rigidity of spirocyclic systems can be advantageous for designing ligands for CNS targets. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold, a related structure, has been used to develop high-affinity σ1 receptor ligands for tumor imaging, demonstrating the ability of these systems to interact with specific biological targets[11].

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate serves as an ideal starting point for the synthesis of libraries of compounds based on this promising scaffold. The unprotected secondary amine at the 7-position can be readily functionalized through a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or activated esters to form amides.

  • Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Following the diversification at the N7 position, the Cbz group at the N2 position can be removed to allow for further functionalization, leading to a wide range of structurally diverse molecules for biological screening.

Conclusion: A Versatile Building Block for Future Discoveries

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate represents a strategically designed and highly versatile building block for the synthesis of novel diazaspiro[4.5]decane derivatives. While not extensively documented as a standalone compound, its synthesis is readily achievable through the logical application of established synthetic methodologies for diazaspirocycle formation and selective amine protection. The unique conformational constraints and the presence of two modifiable nitrogen atoms make the 2,7-diazaspiro[4.5]decane scaffold a highly attractive starting point for the development of new therapeutic agents across a range of disease areas. This guide provides a foundational understanding for researchers and scientists to harness the potential of this valuable synthetic intermediate in their drug discovery endeavors.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., ... & Hu, Y. (2014). One-step synthesis of diazaspiro [4.5] decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Ningbo Inno Pharmchem Co., Ltd. Blog.
  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9.
  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009-3012.
  • Martínez-Pardo, P., Laviós, A., Sanz-Marco, A., Vila, C., & Blay, G. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4-Benzylideneisoxazol-5 (4 H)-one Derivatives and Isocyanoacetate Esters.
  • D'Erasmo, M. P., & Pelly, S. C. (2020).
  • Carreira, E. M., & Fessard, T. C. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chimia, 68(6), 400-405.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).
  • Pittelkow, M., et al. (2002).
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 60, 116686.
  • Peretto, I., et al. (2021). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 26(1), 193.
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • Zhang, W., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172.
  • Chen, Z., et al. (2020). Selected strategies for the construction of 7-azaspiro[4.5]decanes. Asian Journal of Organic Chemistry, 9(12), 2006-2020.
  • PubChem. (n.d.). 7-(4-Methyl-2-pyridinyl)-2,7-diazaspiro[4.5]decane. Retrieved from [Link]

  • Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407.
  • BenchChem. (2025). Navigating the Labyrinth of Protecting Groups for 6,7-Diazaspiro[4.5]decane: A Technical Support Guide. BenchChem Technical Support.
  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.
  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.

Sources

The Strategic Utility of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore complex and three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as privileged structures due to their ability to orient substituents in distinct vectors in three-dimensional space, thereby enabling a more precise interaction with biological targets. This guide focuses on a particularly valuable building block: Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate . This technical document provides a comprehensive overview of its synthesis, chemical properties, and strategic applications in drug discovery, offering a roadmap for its effective utilization in the design and synthesis of next-generation therapeutics.

The 2,7-Diazaspiro[4.5]decane Core: A Scaffold for Innovation

The 2,7-diazaspiro[4.5]decane framework, a bicyclic system featuring a spiro-fused piperidine and pyrrolidine ring, offers a unique combination of structural rigidity and synthetic versatility. The inherent three-dimensionality of this scaffold provides a distinct advantage over more traditional, planar ring systems in achieving high-affinity and selective binding to protein targets.

The presence of two distinct nitrogen atoms within the 2,7-diazaspiro[4.5]decane core allows for the introduction of diverse functionalities at well-defined spatial orientations. This dual-point of diversification is a key feature that enables the exploration of a vast chemical space, facilitating the optimization of structure-activity relationships (SAR) and structure-property relationships (SPR) in drug discovery programs.

The subject of this guide, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, is a selectively protected derivative of this core structure. The benzyloxycarbonyl (Cbz) group at the N2 position serves a dual purpose: it deactivates the pyrrolidine nitrogen, allowing for selective functionalization of the piperidine nitrogen (N7), and it can be readily removed under standard hydrogenolysis conditions to reveal the free amine for further elaboration. This strategic protection makes it an invaluable intermediate for the synthesis of complex molecules.

Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate: A Plausible and Referenced Pathway

Synthesis of the 2,7-Diazaspiro[4.5]decane Core

A common strategy for the construction of the 2,7-diazaspiro[4.5]decane skeleton involves the synthesis and subsequent reduction of a lactam intermediate, such as 2,7-diazaspiro[4.5]decan-1-one.

Step 1: Synthesis of tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

This intermediate can be prepared through various multi-step sequences, often starting from commercially available piperidine derivatives.

Step 2: Deprotection to form 2,8-Diazaspiro[4.5]decan-1-one hydrochloride

The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the hydrochloride salt of the lactam.[1]

  • Protocol: To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂), a 4 M solution of hydrochloric acid (HCl) in ethyl acetate or dioxane is added. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is collected by filtration to afford 2,8-diazaspiro[4.5]decan-1-one hydrochloride.[1]

Step 3: Reduction of the Lactam

The lactam can be reduced to the corresponding diamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Protocol: To a suspension of LiAlH₄ in a suitable anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a solution of 2,8-diazaspiro[4.5]decan-1-one hydrochloride is added portion-wise. The reaction mixture is then heated to reflux for several hours. After completion, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield the crude 2,7-diazaspiro[4.5]decane.

Selective N-Cbz Protection

With the unprotected 2,7-diazaspiro[4.5]decane in hand, the next critical step is the regioselective introduction of the benzyloxycarbonyl (Cbz) group onto the N2 (pyrrolidine) nitrogen. The two nitrogen atoms in the 2,7-diazaspiro[4.5]decane scaffold exhibit different steric and electronic environments, which can be exploited to achieve regioselective protection. The N2 nitrogen, being part of a five-membered ring, is generally more accessible and nucleophilic than the N7 nitrogen within the six-membered piperidine ring.

Protocol for Selective N-Cbz Protection:

  • Reagents and Conditions:

    • 2,7-diazaspiro[4.5]decane (1 equivalent)

    • Benzyl chloroformate (Cbz-Cl) (1-1.2 equivalents)

    • A suitable base (e.g., triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃))

    • Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF))

    • Reaction Temperature: 0 °C to room temperature

  • Procedure:

    • Dissolve 2,7-diazaspiro[4.5]decane and the base in the chosen anhydrous solvent and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of benzyl chloroformate in the same solvent to the reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

The use of a slight excess of the diamine or careful control of the stoichiometry of benzyl chloroformate is crucial to minimize the formation of the di-protected byproduct.

Physicochemical Properties and Characterization

The introduction of the Cbz group significantly alters the physicochemical properties of the 2,7-diazaspiro[4.5]decane core, making it more amenable to standard purification techniques and subsequent synthetic transformations.

PropertyExpected Value/Characteristic
Molecular Formula C₁₆H₂₂N₂O₂
Molecular Weight 274.36 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF)
¹H NMR Characteristic signals for the benzyl group (aromatic protons and benzylic CH₂) and the spirocyclic core.
¹³C NMR Resonances for the carbonyl of the carbamate, aromatic carbons, benzylic carbon, and the sp³ carbons of the spirocycle.
Mass Spectrometry Expected molecular ion peak [M+H]⁺ at m/z 275.17.

Reactivity and Derivatization: A Versatile Building Block

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a versatile building block that allows for a wide range of chemical transformations at the unprotected N7 position. The Cbz group at N2 effectively deactivates this nitrogen, directing the reactivity towards the more nucleophilic piperidine nitrogen.

N-Alkylation and N-Arylation

The secondary amine at the N7 position can readily undergo nucleophilic substitution reactions with a variety of electrophiles.

  • N-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent (e.g., DMF, ACN) provides access to a wide array of N-alkylated derivatives.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl and heteroaryl substituents at the N7 position. This opens up avenues for exploring SAR in areas where an aromatic substituent is desired.

Reductive Amination

The N7 amine can participate in reductive amination reactions with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN)) to furnish N-substituted derivatives with a broader range of functionalities.

Acylation and Sulfonylation

Reaction with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base leads to the formation of the corresponding amides and sulfonamides at the N7 position. This allows for the introduction of various functional groups and the modulation of the basicity of the N7 nitrogen.

Deprotection of the N2-Cbz Group

A key feature of this building block is the lability of the Cbz protecting group. The N2-Cbz group can be selectively removed under mild hydrogenolysis conditions (H₂, Pd/C), leaving the functionalities at the N7 position intact. This unmasks the N2 amine for further synthetic manipulations, allowing for the construction of more complex and highly functionalized molecules.

Applications in Medicinal Chemistry and Drug Discovery

The 2,7-diazaspiro[4.5]decane scaffold has been incorporated into a variety of biologically active molecules, demonstrating its potential as a valuable pharmacophore.

Inhibitors of Protein Kinases

The rigid three-dimensional structure of the diazaspiro[4.5]decane core makes it an attractive scaffold for the design of kinase inhibitors. For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[2] Another study reported the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors with anti-necroptotic effects.[3]

Antifungal Agents

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been designed and synthesized as potential chitin synthase inhibitors with promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.[4]

WNT Signaling Inhibitors

A 2,7-diazaspiro[4.5]decan-1-one derivative has been identified as a potent small-molecule inhibitor of WNT signaling, a pathway implicated in various cancers.[5]

The versatility of the Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate building block allows for the systematic exploration of the chemical space around this privileged scaffold, making it a powerful tool for the development of novel therapeutics in these and other disease areas.

Experimental Workflows and Diagrams

To further illustrate the synthetic utility of this building block, the following diagrams outline key transformations.

Synthesis_Workflow cluster_synthesis Synthesis of the Core cluster_protection Selective Protection cluster_derivatization Derivatization at N7 cluster_deprotection Final Deprotection Boc_Lactam tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Lactam_HCl 2,8-Diazaspiro[4.5]decan-1-one HCl Boc_Lactam->Lactam_HCl  HCl   Diamine 2,7-Diazaspiro[4.5]decane Lactam_HCl->Diamine  LiAlH4   Target_Molecule Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Diamine->Target_Molecule  Cbz-Cl, Base   N_Alkyl N7-Alkyl Derivative Target_Molecule->N_Alkyl  R-X, Base   N_Aryl N7-Aryl Derivative Target_Molecule->N_Aryl  Ar-X, Pd-cat.   N_Acyl N7-Acyl Derivative Target_Molecule->N_Acyl  RCOCl, Base   Final_Product Functionalized 2,7-Diazaspiro[4.5]decane N_Alkyl->Final_Product  H₂, Pd/C   N_Aryl->Final_Product  H₂, Pd/C   N_Acyl->Final_Product  H₂, Pd/C  

Sources

An In-Depth Technical Guide to Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate: Synthesis, Characterization, and Applications of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, a crucial building block in medicinal chemistry. Rather than a molecule with a storied history of its own discovery, its significance lies in its role as a selectively protected intermediate, enabling the synthesis of a diverse range of complex molecules, particularly for drug discovery programs. We will delve into the historical context of the 2,7-diazaspiro[4.5]decane scaffold, its synthesis, the strategic introduction of the benzyl carbamate protecting group, and its subsequent application in the development of novel therapeutics.

The Rise of Diazaspiro[4.5]decanes: A Privileged Scaffold in Medicinal Chemistry

Spirocyclic scaffolds, where two rings are joined by a single common atom, have gained significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, allowing for more precise spatial orientation of functional groups and improved interaction with biological targets. The diazaspiro[4.5]decane core, a class of spirocyclic compounds containing two nitrogen atoms, has emerged as a "privileged scaffold." This is due to its rigid conformational structure which can lead to high-affinity and selective binding to proteins.

While various isomers exist, the 2,7-diazaspiro[4.5]decane framework has been incorporated into a range of biologically active compounds, including inhibitors of LATS1/2 kinases and tryptophan hydroxylase (TPH1).[1][2] The strategic placement of the two nitrogen atoms provides multiple points for diversification, allowing chemists to fine-tune the pharmacological properties of the resulting molecules.

Synthesis of the 2,7-Diazaspiro[4.5]decane Core

The construction of the 2,7-diazaspiro[4.5]decane skeleton is a key challenge for its utilization. One modern and efficient approach involves a domino reaction of unactivated yne-en-ynes with aryl halides, catalyzed by a palladium complex. This method allows for the formation of multiple carbon-carbon bonds in a single step, leading to the rapid assembly of the spirocyclic core.[3]

Below is a conceptual workflow for the synthesis of a functionalized 2,7-diazaspiro[4.5]decane scaffold.

G cluster_0 Domino Reaction for Scaffold Synthesis Yne-en-yne Yne-en-yne Domino_Reaction Palladium-Catalyzed Domino Reaction Yne-en-yne->Domino_Reaction Aryl_Halide Aryl_Halide Aryl_Halide->Domino_Reaction Pd_Catalyst Pd_Catalyst Pd_Catalyst->Domino_Reaction Diazaspiro_Scaffold Functionalized 2,7-Diazaspiro[4.5]decane Domino_Reaction->Diazaspiro_Scaffold

Caption: Palladium-catalyzed domino reaction for the synthesis of the 2,7-diazaspiro[4.5]decane scaffold.

Regioselective N-Protection: The Genesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

With the 2,7-diazaspiro[4.5]decane core in hand, the next critical step for its use as a versatile building block is the ability to selectively functionalize one of the two nitrogen atoms. This is achieved through the use of protecting groups. The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal by catalytic hydrogenolysis.[4]

The synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate involves the reaction of the parent diamine with benzyl chloroformate (Cbz-Cl). The key challenge is to achieve mono-protection, as the reaction can potentially occur at both nitrogen atoms.

Experimental Protocol: Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

This protocol is a representative procedure based on established methods for the N-protection of amines.

Step 1: Dissolution of the Diamine

  • Dissolve one equivalent of 2,7-diazaspiro[4.5]decane in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

  • Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Base

  • Add a slight excess (1.1 to 1.5 equivalents) of a base, such as triethylamine or sodium bicarbonate, to neutralize the HCl byproduct that will be formed.

Step 3: Controlled Addition of Benzyl Chloroformate

  • Slowly add a controlled amount (typically 0.9 to 1.0 equivalents to favor mono-protection) of benzyl chloroformate (Cbz-Cl) dropwise to the cooled, stirred solution.[5]

Step 4: Reaction Monitoring and Work-up

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-protected Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

G cluster_1 Regioselective N-Protection Workflow Diamine 2,7-Diazaspiro[4.5]decane Reaction N-Benzyloxycarbonylation Diamine->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base Base->Reaction Purification Column Chromatography Reaction->Purification Target Benzyl 2,7-diazaspiro[4.5]decane- 2-carboxylate Purification->Target

Caption: Workflow for the synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Characterization of the Intermediate

The successful synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate would be confirmed by a suite of analytical techniques:

Technique Expected Observations
¹H NMR Appearance of signals corresponding to the benzyl group protons (aromatic and benzylic CH₂) and distinct signals for the protons on the pyrrolidine and piperidine rings of the spirocycle. The integration of the signals would confirm the mono-substitution.
¹³C NMR Presence of a carbonyl signal for the carbamate group, signals for the aromatic and benzylic carbons of the Cbz group, and distinct signals for the carbons of the diazaspiro[4.5]decane core.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the product (C₁₆H₂₂N₂O₂).
Infrared (IR) Spectroscopy A characteristic stretching vibration for the carbamate carbonyl group (typically around 1680-1700 cm⁻¹).

Applications in Drug Discovery: A Gateway to Novel Compounds

The primary utility of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is as a versatile intermediate for the synthesis of more complex molecules. The free secondary amine at the 7-position serves as a handle for a wide array of chemical transformations, including:

  • Alkylation: Introduction of various alkyl or aryl-alkyl groups.

  • Acylation: Formation of amides with a diverse range of carboxylic acids.

  • Reductive Amination: Reaction with aldehydes or ketones to introduce substituted alkyl groups.

  • Arylation: Formation of N-aryl bonds through cross-coupling reactions.

This allows for the systematic exploration of the chemical space around the 2,7-diazaspiro[4.5]decane scaffold, a key strategy in lead optimization for drug discovery. For instance, derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been investigated as potent inhibitors of TYK2/JAK1 kinases for the treatment of inflammatory bowel disease.[6] Similarly, other isomers have been explored as RIPK1 kinase inhibitors and antifungal agents.[7][8]

G cluster_2 Synthetic Utility of the Intermediate Intermediate Benzyl 2,7-diazaspiro[4.5]decane- 2-carboxylate Alkylation Alkylation Intermediate->Alkylation Acylation Acylation Intermediate->Acylation Reductive_Amination Reductive Amination Intermediate->Reductive_Amination Final_Products Diverse Biologically Active Compounds Alkylation->Final_Products Acylation->Final_Products Reductive_Amination->Final_Products

Sources

A Technical Guide to the Spectroscopic Characterization of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a notable organic compound featuring a spirocyclic diamine core. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets. The diazaspiro[4.5]decane scaffold is a key building block in the synthesis of novel therapeutic agents, and the benzyl carbamate protecting group allows for versatile synthetic manipulations.

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this molecule, ensuring the reliability and reproducibility of research and development efforts. This guide provides an in-depth analysis of the expected spectroscopic data for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate and outlines the standardized protocols for acquiring this information. While actual experimental data for this specific compound is not publicly available, this guide serves as a robust framework for its characterization, grounded in established spectroscopic principles.

Molecular Structure and Expected Spectroscopic Features

The structure of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is presented below, with key regions highlighted for spectroscopic analysis.

Caption: Structure of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the benzylic, carbamate, and spirocyclic protons.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (C₆H₅)7.25 - 7.40Multiplet5HSignals from the phenyl ring of the benzyl group.
Benzylic (CH₂)~5.15Singlet2HCharacteristic singlet for the methylene protons of the benzyl group.
Spirocyclic CH₂ (adjacent to N-Cbz)3.40 - 3.60Multiplet4HProtons on carbons alpha to the carbamate nitrogen.
Spirocyclic CH₂ (adjacent to NH)2.80 - 3.00Multiplet4HProtons on carbons alpha to the secondary amine.
Spirocyclic CH₂ (piperidine ring)1.50 - 1.70Multiplet4HProtons on the remaining carbons of the piperidine ring.
Amine (NH)1.80 - 2.50Broad Singlet1HChemical shift and appearance can vary with concentration and solvent.
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

CarbonExpected Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)~155Carbonyl carbon of the carbamate.
Aromatic (C₆H₅)136 (ipso), 127-129 (ortho, meta, para)Aromatic carbons of the benzyl group.
Benzylic (CH₂)~67Methylene carbon of the benzyl group.
Spirocyclic (C-N-Cbz)~45-50Carbons adjacent to the carbamate nitrogen.
Spirocyclic (C-N)~40-45Carbons adjacent to the secondary amine.
Spirocyclic (quaternary)~55-60The spiro carbon atom.
Spirocyclic (CH₂)~30-35Remaining methylene carbons of the piperidine ring.
Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectral Data
  • Technique: Electrospray Ionization (ESI) in positive ion mode is recommended to readily protonate the basic nitrogen atoms.

  • Expected [M+H]⁺: The calculated monoisotopic mass of C₁₆H₂₂N₂O₂ is 274.17. Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 275.18.

  • Key Fragmentation Patterns:

    • Loss of the benzyl group (C₇H₇, 91 Da) leading to a fragment at m/z ~184.

    • Loss of the benzyloxycarbonyl group (C₈H₇O₂, 135 Da) resulting in a fragment at m/z ~140.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Spectral Data
Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (amine)3300 - 3500Medium, broadCharacteristic of a secondary amine.
C-H Stretch (aromatic)3000 - 3100MediumAromatic C-H bonds.
C-H Stretch (aliphatic)2850 - 3000StrongAliphatic C-H bonds in the spirocycle and benzyl group.
C=O Stretch (carbamate)1680 - 1700StrongStrong absorption due to the carbonyl group.
C-N Stretch1200 - 1350MediumC-N bonds of the amine and carbamate.
Experimental Protocol: IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate. By employing a combination of NMR, MS, and IR spectroscopy, researchers and drug development professionals can confidently verify the integrity of this important synthetic building block. The provided protocols represent standard, field-proven methodologies that ensure the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and successful drug discovery endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

  • Bruker. (n.d.). NMR Spectroscopy Basics. Retrieved from [Link]

The Emerging Therapeutic Potential of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate core is a privileged scaffold in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutics targeting a range of diseases. This guide provides an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of its analogs and derivatives, with a focus on their potential in drug discovery and development.

The 2,7-Diazaspiro[4.5]decane Core: A Gateway to Novel Bioactivities

The rigid, three-dimensional structure of the 2,7-diazaspiro[4.5]decane moiety offers a unique conformational constraint that allows for the precise orientation of substituents to interact with biological targets. The presence of two nitrogen atoms provides opportunities for functionalization, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies for 2,7-Diazaspiro[4.5]decane Analogs

The synthesis of the 2,7-diazaspiro[4.5]decane core and its derivatives can be achieved through various synthetic routes. A common approach involves a multi-step sequence starting from readily available starting materials.

General Synthetic Workflow:

Synthetic Workflow A Starting Materials (e.g., piperidine derivatives) B Key Intermediate Formation (e.g., spirocyclization) A->B Multi-step synthesis C Functionalization (e.g., N-alkylation, acylation) B->C Introduction of diversity D Final Product C->D Analog generation

Caption: A generalized workflow for the synthesis of 2,7-diazaspiro[4.5]decane analogs.

Illustrative Synthetic Protocol: Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Derivative

Step 1: Synthesis of the Spirocyclic Core

A common strategy to construct the diazaspiro[4.5]decane framework is through a multi-component reaction or a stepwise construction involving cyclization reactions. For instance, a one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been reported, involving a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides.[2][3]

Step 2: N-Functionalization

The secondary amines of the diazaspiro[4.5]decane core are amenable to a variety of functionalization reactions, such as N-benzylation, N-acylation, and the introduction of a carboxylate protecting group. For example, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been achieved through solid-phase synthesis, allowing for the systematic introduction of various substituents.[4][5][6]

Characterization:

Final compounds and intermediates are typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized compounds.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the target molecules.

  • Melting Point and Physical State: To assess the purity of the compounds.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Analogs of benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate have shown promise in several therapeutic areas, with their biological activity being highly dependent on the nature and position of substituents on the core scaffold.

Kinase Inhibition in Inflammatory Diseases

A significant area of investigation for diazaspiro[4.5]decane derivatives is the inhibition of kinases involved in inflammatory signaling pathways.

Necroptosis, a form of programmed cell death, is implicated in various inflammatory conditions. RIPK1 is a key kinase in the necroptosis pathway, making it an attractive therapeutic target.[1]

  • SAR Insights: Studies on 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 inhibitors have revealed that modifications at the N8 position significantly impact potency. For example, compound 41 from a study by Wang et al. (2022) exhibited an IC50 of 92 nM against RIPK1.[1] The SAR exploration in this study highlighted the importance of specific substituents on the benzoyl group at the N8 position for optimal activity.

Compound Modification RIPK1 IC50 (nM)
Hit Compound 8 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione(Hit from virtual screening)
Compound 41 Optimized 2,8-diazaspiro[4.5]decan-1-one derivative92

Data extracted from Wang et al., 2022.[1]

Mechanism of Action: RIPK1-Mediated Necroptosis Pathway

RIPK1 Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI recruits ComplexII Complex II (RIPK1, RIPK3, MLKL) ComplexI->ComplexII deubiquitination & activation RIPK1_inhibition 2,7-Diazaspiro[4.5]decane Analogs RIPK1_inhibition->ComplexII inhibits RIPK1 kinase activity Necroptosis Necroptosis (Inflammation) ComplexII->Necroptosis phosphorylates MLKL

Caption: Inhibition of RIPK1 by 2,7-diazaspiro[4.5]decane analogs blocks the formation of the necrosome (Complex II), thereby preventing necroptotic cell death and associated inflammation.[7][8][9]

The Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2) and JAK1, are crucial mediators of cytokine signaling involved in inflammatory and autoimmune diseases.[10][11][12]

  • SAR Insights: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors.[13] Compound 48 from this series demonstrated excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while showing over 23-fold selectivity against JAK2.[13] This selectivity is crucial for minimizing off-target effects. The study emphasized the importance of the spirocyclic scaffold in achieving this selectivity and potency.

Kinase Target Compound 48 IC50 (nM)
TYK26
JAK137
JAK2> 851

Data extracted from a study on TYK2/JAK1 inhibitors.[13]

Mechanism of Action: TYK2/JAK1 Signaling Pathway

JAK-STAT Pathway Cytokine Cytokines (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAKs TYK2 / JAK1 Receptor->JAKs activates STATs STATs JAKs->STATs phosphorylate JAK_inhibition 2,7-Diazaspiro[4.5]decane Analogs JAK_inhibition->JAKs inhibits Gene_Expression Gene Expression (Pro-inflammatory genes) STATs->Gene_Expression dimerize, translocate to nucleus, and regulate

Caption: 2,7-Diazaspiro[4.5]decane analogs inhibit the phosphorylation and activation of TYK2 and JAK1, thereby blocking the downstream STAT signaling and the expression of pro-inflammatory genes.[14]

Pharmacokinetics and Toxicology

For any drug candidate, a favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and safety profile is paramount.

Pharmacokinetic Properties:

While specific data for benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is limited, studies on related 1-oxa-8-azaspiro[4.5]decane derivatives as radioligands for sigma-1 receptors have shown high initial brain uptake in mice, suggesting good blood-brain barrier penetration for certain analogs.[15][16] Another study on 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as KRAS G12C inhibitors reported the development of orally active compounds.[17]

Toxicology and Safety:

Preliminary in vivo toxicity assessments are crucial. For instance, in the development of some 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives, the acute toxicity of a potent compound was found to be lower than that of doxorubicin.[18] In vitro and in vivo toxicity evaluations using models like zebrafish embryos and mammalian cell lines are valuable tools for early safety screening of natural and synthetic compounds.[19]

Future Directions and Conclusion

The benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate scaffold and its analogs represent a promising area for the discovery of new drugs. The versatility of this core structure allows for the development of potent and selective inhibitors of various biological targets, particularly kinases involved in inflammatory diseases.

Future research should focus on:

  • Elucidation of Detailed Synthetic Protocols: The development of robust and scalable synthetic routes for the 2,7-diazaspiro[4.5]decane core is essential for further exploration.

  • Comprehensive SAR Studies: Systematic exploration of the chemical space around the scaffold will be key to optimizing potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: A deeper understanding of the molecular interactions between these compounds and their targets will facilitate rational drug design.

  • Thorough Preclinical Evaluation: Comprehensive ADME and toxicology studies are necessary to identify promising candidates for clinical development.

References

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]

  • Kassam, I., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 6(49), 33735–33749. [Link]

  • Korchagina, D. V., et al. (2019). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Chemistry of Heterocyclic Compounds, 55(1), 93-94. [Link]

  • Dowling, J. P., & Clyne, M. (2021). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology, 12, 636363. [Link]

  • Gao, Y., et al. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Organic Letters, 23(15), 5869–5874. [Link]

  • Yilmaz, I., et al. (2018). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • Various Authors. (2023). Comparative IC50 (µM) Values of CP Derivative and Staurosporine... ResearchGate. [Link]

  • Zhang, T., et al. (2022). Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics. Arteriosclerosis, Thrombosis, and Vascular Biology, 42(1), e1-e16. [Link]

  • Evidente, A., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(1), 53. [Link]

  • Vath, C. (2023). How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles. RhAPP. [Link]

  • Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6258–6266. [Link]

  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Pedriali, G., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • Wang, D., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Chemistry, 10, 976833. [Link]

  • Shi, Z., et al. (2023). RIPK1 in necroptosis and recent progress in related pharmaceutics. Frontiers in Immunology, 14, 1145115. [Link]

  • Brust, P., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Patel, S., et al. (2020). RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases. Cell Death & Differentiation, 27(1), 161–175. [Link]

  • Corrado, C., et al. (2016). JAK inhibitors prevent JAK activation. The signaling cascade that... ResearchGate. [Link]

  • Pedriali, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]

  • Wang, W., et al. (2023). Selected strategies for the construction of 7-azaspiro[4.5]decanes. ResearchGate. [Link]

  • Alchem Pharmtech. (n.d.). CAS N/A | 7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. Alchem Pharmtech. [Link]

  • PubChemLite. (n.d.). 7-benzyl-2,7-diazaspiro[4.5]decane. PubChemLite. [Link]

  • Pedriali, G., et al. (2022). design and synthesis of 1,4,8- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it. [Link]

  • Pedriali, G., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]

  • Furumoto, Y., & Gadina, M. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. Frontiers in Immunology, 13, 835470. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(19), 6529. [Link]

  • Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]

  • Koch, P., & Laufer, S. (Eds.). (2018). Special Issue: Kinase Inhibitors. Molecules. [Link]

  • Peifer, C., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(11), 3199. [Link]

Sources

Methodological & Application

The Strategic Role of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Scaffolds

In the landscape of contemporary drug discovery, there is a decisive shift away from flat, aromatic molecules towards more three-dimensional structures. This "escape from flatland" is driven by the pursuit of compounds with enhanced physicochemical and pharmacokinetic properties. Spirocyclic scaffolds, particularly diazaspirocycles, are at the forefront of this movement. Their rigid, well-defined three-dimensional geometry can lead to improved target affinity and selectivity, while also favorably modulating properties such as solubility and metabolic stability.

The 2,7-diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry. The title compound, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, serves as a key building block in the synthesis of diverse compound libraries for screening and as a crucial intermediate in the development of targeted therapeutics. The benzyl carbamate (Cbz) group provides robust protection of the N2 amine, allowing for selective functionalization of the N7 position. This strategic protection is paramount for the controlled, stepwise elaboration of the scaffold to achieve the desired pharmacological profile. While direct literature on the application of this specific isomer is not as prevalent as its 2,8- and 1,7- counterparts, the principles of its use and the synthetic methodologies are well-established within the field. For instance, the isomeric 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed in the development of potent inhibitors for targets such as TYK2/JAK1 kinases and RIPK1 kinase, underscoring the therapeutic potential of this spirocyclic system.[1][2]

This guide provides an in-depth exploration of the application of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate in medicinal chemistry, complete with detailed protocols for its synthesis, derivatization, and deprotection.

Application Notes: Leveraging the 2,7-Diazaspiro[4.5]decane Scaffold

The utility of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate stems from its unique combination of a rigid spirocyclic core and a strategically placed protecting group. This allows for a modular approach to drug design, where different functionalities can be introduced at the N7 position to probe the binding pocket of a biological target.

Key Advantages of the Scaffold:

  • Three-Dimensional Diversity: The spirocyclic nature of the core presents substituents in well-defined vectors, allowing for a more precise exploration of three-dimensional pharmacophore space compared to linear or simple cyclic analogues.

  • Improved Physicochemical Properties: Incorporation of spirocyclic scaffolds often leads to increased sp3 character, which has been correlated with higher aqueous solubility and improved metabolic stability.

  • Synthetic Tractability: The differential protection of the two nitrogen atoms in Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate allows for sequential and controlled functionalization, making it a versatile building block for combinatorial chemistry and lead optimization.

Therapeutic Areas of Interest:

While specific examples for the 2,7-isomer are emerging, the broader class of diazaspiro[4.5]decanes has shown promise in a variety of therapeutic areas, including:

  • Oncology and Inflammation: As demonstrated by the development of TYK2/JAK1 and RIPK1 inhibitors.[1][2]

  • Central Nervous System (CNS) Disorders: The rigid scaffold can be optimized to favor blood-brain barrier penetration.

  • Infectious Diseases: The unique shape of spirocycles can lead to novel modes of action against bacterial or viral targets.

Experimental Protocols

The following protocols are representative methodologies based on established synthetic transformations for similar diazaspirocyclic systems and N-Cbz protected amines. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Synthesis of the 2,7-Diazaspiro[4.5]decane Core

The synthesis of the core diazaspiro[4.5]decane ring system can be achieved through various multi-step sequences. One common approach involves a domino reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst, which forms three new carbon-carbon bonds in a single step.[3] Another established method is the oxidative cyclization of olefinic precursors.[4]

Protocol 2: N-Cbz Protection of 2,7-Diazaspiro[4.5]decane

This protocol describes the selective protection of the N2-amine of the parent 2,7-diazaspiro[4.5]decane. The Cbz group is chosen for its stability under a wide range of reaction conditions and its facile removal by hydrogenolysis.[5]

Reaction Scheme:

N-Cbz Protection reactant1 2,7-Diazaspiro[4.5]decane reaction_node + reactant1->reaction_node reactant2 Benzyl Chloroformate (Cbz-Cl) reactant2->reaction_node base NaHCO3 (or other base) base->reaction_node Solvent (e.g., THF/H2O) 0 °C to rt product Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate reaction_node->product

Figure 1: General scheme for N-Cbz protection.

Materials and Reagents:

Reagent/MaterialSupplierGrade
2,7-Diazaspiro[4.5]decaneCommercial>95%
Benzyl Chloroformate (Cbz-Cl)CommercialReagent Grade
Sodium Bicarbonate (NaHCO₃)CommercialACS Grade
Tetrahydrofuran (THF)CommercialAnhydrous
Deionized WaterIn-houseN/A
Ethyl Acetate (EtOAc)CommercialACS Grade
Brine (saturated NaCl solution)In-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialAnhydrous
Silica GelCommercial230-400 mesh

Step-by-Step Procedure:

  • To a solution of 2,7-diazaspiro[4.5]decane (1.0 eq) in a 2:1 mixture of THF and water (e.g., 15 mL for 2.5 mmol scale), add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 - 1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Protocol 3: N7-Functionalization of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

With the N2 position protected, the secondary amine at N7 is available for a variety of functionalization reactions, such as alkylation or acylation.

Reaction Workflow:

N7-Functionalization cluster_alkylation N-Alkylation start Benzyl 2,7-diazaspiro[4.5]decane- 2-carboxylate product N7-Functionalized Product start->product R-X, Base, Solvent (e.g., DMF) Heat start->product R-COCl, Base, Solvent (e.g., DCM) 0 °C to rt electrophile Electrophile (R-X or R-COCl) base Base (e.g., DIEA, K2CO3)

Figure 2: Workflow for N7-functionalization.

A. N-Alkylation (Reductive Amination or Direct Alkylation):

  • Reductive Amination: To a solution of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir at room temperature until completion.

  • Direct Alkylation: To a solution of the starting material (1.0 eq) in an aprotic polar solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIEA, 2.0 eq) and the alkyl halide (R-X, 1.2 eq). Heat the reaction (e.g., 60-80 °C) and monitor for completion.

B. N-Acylation:

  • Dissolve Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) and a base such as triethylamine (TEA, 1.5 eq) or DIEA (1.5 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up typically involves washing with aqueous solutions (e.g., NaHCO₃, water, brine), drying the organic layer, and purification by chromatography.

Protocol 4: N-Cbz Deprotection

The final step in many synthetic sequences involving this building block is the removal of the Cbz protecting group to liberate the free N2-amine. The most common and reliable method is palladium-catalyzed hydrogenolysis.[5][6]

Deprotection Strategy:

Cbz Deprotection reactant N-Cbz Protected 2,7-diazaspiro[4.5]decane derivative reaction_node + reactant->reaction_node reagents H2 (g) or Transfer Hydrogenation Reagent (e.g., Ammonium Formate) reagents->reaction_node catalyst Pd/C catalyst->reaction_node Solvent (e.g., MeOH, EtOH) rt product Deprotected Amine reaction_node->product

Figure 3: N-Cbz deprotection via hydrogenolysis.

Step-by-Step Procedure (Hydrogenolysis with H₂ gas):

  • Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the combined filtrates under reduced pressure to yield the deprotected product.

Alternative Procedure (Transfer Hydrogenation):

For substrates sensitive to H₂ gas or for convenience, transfer hydrogenation is an excellent alternative.

  • Dissolve the Cbz-protected compound in methanol or ethanol.

  • Add a hydrogen donor, such as ammonium formate (HCOONH₄, 5-10 eq) or cyclohexene.

  • Add Pd/C (5-10 mol%).

  • Heat the reaction mixture (e.g., to reflux) and monitor for completion.

  • Filter through Celite and concentrate as described above.

Conclusion

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a valuable and versatile building block for medicinal chemists. Its inherent three-dimensionality and the capacity for controlled, selective functionalization make it an ideal starting point for the synthesis of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and manipulation of this important scaffold, enabling researchers to efficiently explore new chemical space in their drug discovery programs.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5484–5488. [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Li, B., Zhang, J., & Liu, Y. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Current Organic Synthesis, 15(5), 725-730. [Link]

  • Peretto, I., Cini, E., & Taddei, M. (2004). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Organic Letters, 6(10), 1597–1599. [Link]

  • Chen, Z., et al. (2021). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. Asian Journal of Organic Chemistry, 10(10), 2534-2550. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2012). Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide. Journal of Heterocyclic Chemistry, 49(4), 921-924. [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3349-3351. [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed. [Link]

  • Wang, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chemical entities with enhanced therapeutic profiles is a driving force in modern drug discovery. A key strategy in this endeavor is the exploration of three-dimensional molecular scaffolds that can orient pharmacophoric elements in a precise and pre-organized manner. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and novel intellectual property space.[1] This guide provides an in-depth look at "Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate," a versatile building block for the synthesis of diverse compound libraries targeting a range of therapeutic areas.

The Strategic Value of the 2,7-Diazaspiro[4.5]decane Core

The 2,7-diazaspiro[4.5]decane framework, a bicyclic system featuring a shared quaternary carbon, offers a distinct three-dimensional architecture. This inherent structural rigidity can lead to improved binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogues. "Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate" is a particularly useful starting material as the benzyl carbamate (Cbz) group provides a stable protecting group for one of the secondary amines, allowing for selective functionalization of the other. The Cbz group can be readily removed under standard hydrogenolysis conditions, revealing a secondary amine for further derivatization.

Physicochemical Properties and Commercial Availability

"Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate" is commercially available from various suppliers, indicating its utility as a building block in medicinal chemistry.[2]

Table 1: Physicochemical Properties of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

PropertyValueSource
CAS Number 1086394-70-8[2]
Molecular Formula C₁₆H₂₂N₂O₂[3]
Molecular Weight 274.36 g/mol [3]
Appearance White to off-white solidVendor Data
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.General Knowledge

Synthesis of the Core Scaffold: A Representative Protocol

While "Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate" is commercially available, understanding its synthesis provides valuable insights into the generation of analogues. A common approach involves a multi-step sequence starting from readily available materials.

A Starting Materials B Spirocyclization A->B e.g., Dieckmann condensation C Protection B->C Selective N-protection D Final Product C->D e.g., Cbz protection

Caption: A simplified workflow for the synthesis of the protected 2,7-diazaspiro[4.5]decane core.

Protocol 1: Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

This is a representative protocol based on established synthetic methodologies for similar diazaspirocyclic compounds.

Step 1: Synthesis of the Diazaspiro[4.5]decane Core

A plausible route to the core involves the cyclization of appropriate precursors. For instance, a double Michael addition of a primary amine to a suitable bis-electrophile, followed by reductive amination steps, can yield the desired spirocycle.

Step 2: Selective Protection

  • Dissolve the crude 2,7-diazaspiro[4.5]decane in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of benzyl chloroformate (Cbz-Cl) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford "Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate".

Applications in Drug Discovery: Targeting Diverse Disease Areas

The 2,7-diazaspiro[4.5]decane scaffold and its isomers have been incorporated into a variety of drug candidates, demonstrating their versatility in targeting different protein families.

Oncology: KRAS-G12D Inhibition

The KRAS oncogene, particularly the G12D mutation, is a challenging but highly sought-after target in cancer therapy.[4] Researchers have successfully designed and synthesized 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives that act as potent inhibitors of KRAS-G12D.[4] These compounds have demonstrated strong protein binding affinity and nanomolar IC₅₀ values in cellular assays, highlighting the potential of this scaffold in developing novel anticancer agents.[4]

Inflammation and Autoimmune Diseases: TYK2/JAK1 and RIPK1 Inhibition

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as selective dual inhibitors of TYK2 and JAK1.[5] One promising compound from this series exhibited excellent potency with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, and demonstrated significant anti-inflammatory efficacy in a preclinical model of ulcerative colitis.[5]

Furthermore, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death involved in various inflammatory conditions.[6] A lead compound from this series showed an IC₅₀ value of 92 nM against RIPK1 and a significant anti-necroptotic effect in a cellular model.[6]

Infectious Diseases: Antifungal Agents

Chitin synthase is an essential enzyme for fungal cell wall integrity, making it an attractive target for antifungal drug development. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as chitin synthase inhibitors.[7] Several of these compounds displayed potent inhibitory activity against chitin synthase and promising antifungal activity against clinically relevant fungal pathogens such as Candida albicans and Aspergillus fumigatus.[7]

Table 2: Examples of Bioactive Compounds Incorporating the Diazaspiro[4.5]decane Scaffold

Compound ClassTargetReported ActivityReference
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivativesKRAS-G12DNanomolar IC₅₀ values in cellular assays[4]
2,8-diazaspiro[4.5]decan-1-one derivative (compound 48)TYK2/JAK1IC₅₀ = 6 nM (TYK2), 37 nM (JAK1)[5]
2,8-diazaspiro[4.5]decan-1-one derivative (compound 41)RIPK1IC₅₀ = 92 nM[6]
2,8-diazaspiro[4.5]decan-1-one derivatives (e.g., 4j)Chitin SynthaseIC₅₀ = 0.12 mM[7]

Experimental Protocols for Derivatization

The utility of "Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate" lies in its potential for further functionalization at the unprotected secondary amine. Common derivatization strategies include amide bond formation and N-arylation.

A Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate B Amide Coupling A->B R-COOH, Coupling Agent C N-Arylation A->C Ar-X, Pd catalyst D Deprotection (Hydrogenolysis) B->D C->D E Further Functionalization D->E Access to N-H for further reactions

Caption: Derivatization strategies for the 2,7-diazaspiro[4.5]decane scaffold.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for forming an amide bond at the N-7 position.

  • Materials:

    • Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

    • Carboxylic acid of interest (R-COOH)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Non-nucleophilic base (e.g., DIPEA or TEA)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • To a solution of the carboxylic acid (1.1 equivalents) in the chosen anhydrous solvent, add the coupling agent (1.2 equivalents) and the base (2-3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 equivalent) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 3: Deprotection of the Benzyl Carbamate (Cbz) Group

This protocol allows for the removal of the Cbz group to reveal the N-2 secondary amine for further functionalization.

  • Materials:

    • Cbz-protected 2,7-diazaspiro[4.5]decane derivative

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Solvent (e.g., methanol, ethanol, or ethyl acetate)

    • Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)

  • Procedure:

    • Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add Pd/C (typically 5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rinse the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Conclusion

"Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate" is a valuable and versatile building block in drug discovery. Its rigid, three-dimensional structure provides a unique platform for the development of novel therapeutics targeting a wide range of diseases. The straightforward derivatization at the unprotected secondary amine, coupled with the reliable deprotection of the Cbz group, allows for the creation of diverse chemical libraries. The successful application of this scaffold in the development of potent inhibitors for challenging targets underscores its potential in the ongoing search for new medicines.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed, 2019-11-15.

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry - ACS Publications.

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed, 2026-01-02.

  • Benzyl 2-thia-3,7-diazaspiro[4.5]decane-7-carboxylate 2,2-dioxide. ChemicalBook.

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed, 2022-02-24.

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed, 2022-04-01.

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed, 2014-08-07.

  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Publications.

  • benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate. CymitQuimica.

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed, 2018-08-23.

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate, 2025-08-06.

  • Benzyl 2-thia-3,7-diazaspiro[4.5]decane-7-carboxylate 2,2-dioxide. ChemicalBook.

  • Benzyl 2-azaspiro[4.5]decane-2-carboxylate. PubChem.

  • A Comparative Guide to the Confirmation of Identity and Purity of Synthesized 6-Azaspiro[4.5]decan-7-one. Benchchem.

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.

  • 7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. Alchem.Pharmtech.

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife.

  • Amide Synthesis. Fisher Scientific.

  • 1086394-70-8|Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate. BLDpharm.

  • 7-benzyl-2,7-diazaspiro[4.5]decane. PubChemLite.

  • Amide Bond Formation and Peptide Coupling. ResearchGate, 2025-08-07.

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed, 2025-12-25.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters - ACS Publications.

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. MDPI.

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.

  • Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes. PubMed, 2023-10-06.

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

  • Analytical techniques for biopharmaceutical development. ResearchGate.

  • Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. Benchchem.

  • Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate. Smolecule.

  • 1,4-Diazaspiro[4.5]decane. PubChem.

Sources

Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,7-Diazaspiro[4.5]decane Scaffold

The 2,7-diazaspiro[4.5]decane core is a valuable three-dimensional scaffold in drug discovery. Its rigid, spirocyclic structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The presence of two distinct nitrogen atoms offers multiple points for diversification, allowing for the exploration of a broad chemical space in the development of novel therapeutics. The title compound, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, is a selectively protected intermediate, crucial for the controlled, stepwise functionalization of this privileged scaffold.

Synthetic Strategy: A Tale of Two Nitrogens

The primary challenge in the synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate lies in the selective functionalization of one of the two secondary amine groups of the 2,7-diazaspiro[4.5]decane core. Direct mono-N-protection of symmetrical diamines can often be challenging, leading to mixtures of mono- and di-protected products that are difficult to separate.

A more robust and controllable strategy involves a three-stage process:

  • Synthesis of the Core Scaffold : Preparation of the parent 2,7-diazaspiro[4.5]decane, typically as a stable salt.

  • Di-protection : Exhaustive protection of both nitrogen atoms with an easily removable group.

  • Selective Mono-deprotection followed by Benzyl Carbamate Formation : A carefully controlled deprotection to reveal one free amine, followed by its reaction with a benzyl chloroformate source to install the desired benzyl carbamate group.

Alternatively, a direct selective mono-protection can be attempted, though it may require careful optimization of reaction conditions to achieve high selectivity. For the purposes of this guide, we will focus on a plausible multi-step synthesis that offers greater control and predictability.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Part 1: Synthesis of the 2,7-Diazaspiro[4.5]decane Core

While several methods exist for the construction of diazaspirocycles, a common approach involves a multi-step sequence starting from readily available materials. A plausible route is the reductive amination of a suitable keto-amine precursor followed by cyclization. The resulting diamine is often isolated as its dihydrochloride salt for enhanced stability and ease of handling. The availability of 2,7-Diazaspiro[4.5]decane dihydrochloride from commercial sources is a testament to its utility as a starting material[1].

Diagram 1: Proposed Synthetic Workflow

Synthetic Workflow Start Commercially Available Starting Materials Core_Synthesis Multi-step Synthesis of 2,7-Diazaspiro[4.5]decane Dihydrochloride Start->Core_Synthesis Reductive Amination, Cyclization Di_Protection Di-Boc Protection Core_Synthesis->Di_Protection (Boc)2O, Base Mono_Deprotection Selective Mono-Deprotection Di_Protection->Mono_Deprotection Acidic Conditions Final_Protection N-Cbz Protection Mono_Deprotection->Final_Protection Benzyl Chloroformate, Base Product Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Final_Protection->Product

Caption: A multi-step approach to the target compound.

Part 2: Selective Mono-protection Strategy

As direct mono-carbamoylation of 2,7-diazaspiro[4.5]decane has been reported to be inefficient, a more reliable method involves the di-protection of the diamine followed by selective mono-deprotection[2]. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Protocol 2.1: Di-tert-butyloxycarbonyl-2,7-diazaspiro[4.5]decane

  • Dissolution : To a stirred suspension of 2,7-diazaspiro[4.5]decane dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C.

  • Boc-Anhydride Addition : To the resulting solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) in the same solvent dropwise at 0 °C.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up : Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford di-Boc protected 2,7-diazaspiro[4.5]decane.

Protocol 2.2: Selective Mono-deprotection to yield tert-Butyl 7-amino-2,7-diazaspiro[4.5]decane-2-carboxylate

  • Acidic Treatment : Dissolve the di-Boc protected 2,7-diazaspiro[4.5]decane (1.0 eq) in a solvent such as DCM or 1,4-dioxane.

  • Acid Addition : Add a controlled amount of a strong acid, such as trifluoroacetic acid (TFA) (1.1 - 1.5 eq) or hydrochloric acid in dioxane, dropwise at 0 °C. The precise control of the acid stoichiometry is crucial for selectivity.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to maximize the formation of the mono-deprotected product and minimize the formation of the fully deprotected diamine.

  • Work-up : Carefully neutralize the reaction mixture with a base such as saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification : Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The product can be purified by column chromatography.

Part 3: Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

With the mono-Boc protected diamine in hand, the final step is the introduction of the benzyl carbamate (Cbz) group.

Protocol 3.1: N-Carbobenzyloxy Protection

  • Dissolution : Dissolve tert-butyl 7-amino-2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) and a base such as TEA or DIPEA (1.2 eq) in DCM at 0 °C.

  • Benzyl Chloroformate Addition : Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up : Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to yield the desired Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Diagram 2: Selective Protection Scheme

Selective Protection cluster_0 Core Scaffold cluster_1 Di-Protection cluster_2 Selective Mono-Deprotection cluster_3 Final Product Core 2,7-Diazaspiro[4.5]decane DiBoc Di-Boc Protected Intermediate Core->DiBoc (Boc)2O, Base MonoBoc Mono-Boc Protected Intermediate DiBoc->MonoBoc Controlled Acid FinalProduct Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate MonoBoc->FinalProduct Cbz-Cl, Base

Caption: Key steps in the selective functionalization.

Data Summary

StepKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Purification Method
Di-Boc Protection (Boc)₂O, TEA/DIPEADCM/THF0 to RT12-16Column Chromatography
Mono-Deprotection TFA or HCl in DioxaneDCM/Dioxane0 to RTMonitoredColumn Chromatography
N-Cbz Protection Cbz-Cl, TEA/DIPEADCM0 to RT2-4Column Chromatography

Causality and Experimental Choices

  • Choice of Protecting Group : The Boc group is chosen for the initial di-protection due to its robustness and the orthogonal deprotection conditions relative to the Cbz group. The Cbz group is installed last as it is stable to the acidic conditions used for Boc removal.

  • Selective Mono-deprotection : The key to this step is the precise control of the amount of acid used. Using a slight excess of acid will favor the removal of one Boc group over both. The reaction must be carefully monitored to prevent over-reaction.

  • Base Selection : In the protection steps, a non-nucleophilic organic base like TEA or DIPEA is used to neutralize the acidic byproducts (e.g., HCl from Cbz-Cl) without interfering with the reaction.

  • Solvent Choice : Aprotic solvents like DCM and THF are used as they are inert to the reaction conditions and effectively dissolve the reactants.

Trustworthiness and Self-Validation

The described protocols are based on well-established and widely practiced principles of organic synthesis, particularly in the realm of amine protecting group chemistry. Each step can be validated by standard analytical techniques:

  • TLC : To monitor the progress of the reaction and determine the optimal reaction time.

  • LC-MS : To confirm the identity of the product and assess its purity.

  • NMR Spectroscopy (¹H and ¹³C) : To confirm the structure of the intermediates and the final product.

By carefully monitoring each step and purifying the intermediates, a high degree of confidence in the final product's identity and purity can be achieved.

References

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

Sources

Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[4.5]decane Scaffold

The 2,7-diazaspiro[4.5]decane motif is a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups. This unique topology is instrumental in the design of novel therapeutics that can engage with biological targets with high affinity and selectivity. The incorporation of this spirocyclic system can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. This application note provides a detailed guide to the synthesis of a key intermediate, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, and its derivatives, offering researchers a robust starting point for their drug discovery programs.

Strategic Overview of the Synthetic Approach

The synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a multi-step process that begins with the construction of the core spirocyclic diamine, followed by the selective protection of one of the secondary amine functionalities. The presented strategy is a convergent approach that allows for the efficient assembly of the target molecule from commercially available starting materials.

Part 1: Synthesis of the Core Intermediate: 2,7-Diazaspiro[4.5]decane

The construction of the 2,7-diazaspiro[4.5]decane core is the cornerstone of this synthetic endeavor. The following protocol outlines a reliable method for its preparation, commencing with the synthesis of a key precursor, diethyl bis(2-cyanoethyl)malonate.

Protocol 1.1: Synthesis of Diethyl bis(2-cyanoethyl)malonate

This procedure is based on a base-catalyzed Michael addition of diethyl malonate to acrylonitrile.[1][2][3]

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • 1,4-Dioxane

  • Triton B (40% solution in methanol)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve diethyl malonate (1.0 eq) in 1,4-dioxane.

  • Add Triton B (catalytic amount) to the solution.

  • Cool the reaction mixture in a water bath to maintain a temperature of 30-40°C.

  • Add acrylonitrile (2.2 eq) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 40°C. The reaction is highly exothermic.

  • After the addition is complete, continue stirring the mixture overnight at room temperature.

  • Pour the reaction mixture into a beaker containing ice-water and a small amount of concentrated HCl.

  • A white precipitate of diethyl bis(2-cyanoethyl)malonate will form. Collect the solid by filtration and wash with cold water.

  • The crude product can be used in the next step without further purification.

Expected Results: This reaction typically proceeds with a high yield, affording the product as a white crystalline solid.

Protocol 1.2: Intramolecular Cyclization and Reduction to 2,7-Diazaspiro[4.5]decane

The following is a generalized protocol for the cyclization of diethyl bis(2-cyanoethyl)malonate and subsequent reduction to the desired diamine. This pathway often involves a Dieckmann condensation followed by reduction of the resulting dione.

Materials:

  • Diethyl bis(2-cyanoethyl)malonate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • Cyclization:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium ethoxide (2.2 eq) in anhydrous toluene.

    • Heat the suspension to reflux.

    • Add a solution of diethyl bis(2-cyanoethyl)malonate (1.0 eq) in anhydrous toluene dropwise to the refluxing suspension.

    • Continue to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and quench with a dilute aqueous acid solution.

    • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,7-diazaspiro[4.5]decane-1,8-dione.

  • Reduction:

    • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • In a separate flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (excess) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of the crude 2,7-diazaspiro[4.5]decane-1,8-dione in anhydrous THF dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reduction is complete (monitor by TLC).

    • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting granular precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,7-diazaspiro[4.5]decane.

Purification: The crude diamine can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.

Part 2: Selective N-Protection to Yield Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

With the core diamine in hand, the next critical step is the selective protection of one of the secondary amine functionalities. The carboxybenzyl (Cbz) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation.

Protocol 2.1: Mon-Cbz Protection of 2,7-Diazaspiro[4.5]decane

Materials:

  • 2,7-Diazaspiro[4.5]decane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Water

Procedure:

  • Dissolve 2,7-diazaspiro[4.5]decane (1.0 eq) in DCM.

  • Add an aqueous solution of sodium carbonate (2.5 eq) and cool the biphasic mixture to 0°C in an ice bath.

  • While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Expected Results: The product is typically obtained as a colorless oil or a white solid. The structure and purity should be confirmed by spectroscopic methods.

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperatureReaction TimeExpected Yield
1.1 Diethyl malonate, Acrylonitrile, Triton B1,4-Dioxane30-40°COvernightHigh
1.2 NaOEt, LiAlH₄Toluene, THFRefluxSeveral hoursModerate
2.1 Benzyl chloroformate, Na₂CO₃DCM/Water0°C to RT2-4 hoursGood

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: N-Protection A Diethyl Malonate + Acrylonitrile B Diethyl bis(2-cyanoethyl)malonate A->B Michael Addition C 2,7-Diazaspiro[4.5]decane-1,8-dione B->C Dieckmann Condensation D 2,7-Diazaspiro[4.5]decane C->D Reduction (e.g., LiAlH4) E Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate D->E Cbz Protection

Caption: Synthetic pathway for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediates and the final product. For Cbz-protected amines, characteristic signals for the benzylic protons and the aromatic ring will be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are crucial for monitoring reaction progress and assessing the purity of the final product.

Troubleshooting and Optimization

  • Low Yield in Cyclization: The Dieckmann condensation is sensitive to reaction conditions. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of base and solvent may also need to be optimized.

  • Incomplete Reduction: The reduction of the dione can be challenging. Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed for an adequate amount of time. Alternative reducing agents, such as borane derivatives, may be explored.

  • Di-protection during Cbz-ylation: To favor mono-protection, it is crucial to control the stoichiometry of the benzyl chloroformate and to perform the reaction at a low temperature. Slow, dropwise addition of the protecting agent is recommended.

Conclusion

The synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate provides a versatile platform for the development of novel drug candidates. The protocols outlined in this application note offer a robust and reproducible pathway to this valuable building block. By carefully controlling reaction conditions and employing rigorous purification and characterization techniques, researchers can confidently generate high-quality material for their medicinal chemistry campaigns.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]

  • PrepChem. (n.d.). Synthesis of Diethyl bis(2-cyanoethyl)malonate. Retrieved from [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]

  • Wang, W., Wang, Y., Zhao, X., Yuan, W., & Meng, X. (2023). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. Asian Journal of Organic Chemistry, 12(5), e202300109. [Link]

  • PubChem. (n.d.). Diethyl bis(2-cyanoethyl)malonate. Retrieved from [Link]

  • European Patent Office. (n.d.). Azaspiro compounds, their production and use. Google Patents.
  • Zhang, Z., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Tang, S., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Liu, Y., et al. (2022). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 27(23), 8261. [Link]

Sources

Application Notes and Protocols for Chiral Synthesis with Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the demand for structurally complex and stereochemically pure molecules is ever-increasing. Chiral amines, in particular, are integral components of approximately half of all pharmaceutical drugs.[1] Spirocyclic scaffolds, characterized by their rigid, three-dimensional architecture, have emerged as privileged motifs in medicinal chemistry. This rigidity can lead to enhanced potency and selectivity for biological targets by locking the molecule into a specific, bioactive conformation. The 2,7-diazaspiro[4.5]decane core is a valuable framework that offers multiple points for diversification, making it an attractive building block for the synthesis of novel therapeutics targeting a range of diseases, including cancer and inflammatory conditions.[2]

This application note provides a detailed guide to the potential applications of the chiral building block, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, in asymmetric synthesis. While this specific reagent is a valuable precursor, we will focus on its derivatization and subsequent use as a chiral auxiliary to control the stereochemical outcome of C-C bond-forming reactions, a cornerstone of synthetic organic chemistry.

Core Compound: Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a chiral, bifunctional molecule poised for application in asymmetric synthesis. The benzyl carbamate (Cbz) protecting group offers stability under a range of conditions and can be selectively removed to unmask a secondary amine. The inherent chirality of the spirocyclic backbone makes it an excellent candidate for use as a chiral auxiliary, where it can be temporarily attached to a prochiral substrate to direct the stereoselective formation of a new chiral center.

Table 1: Properties of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₂
Molecular Weight 274.36 g/mol
Appearance White to off-white solid
Key Functional Groups Benzyl carbamate, Secondary amine, Spirocyclic core
Chirality Enantiomerically pure (Specify (R) or (S) isomer as per source)

Application in Diastereoselective Alkylation: A Proposed Protocol

The following protocol details the proposed use of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate as a precursor to a chiral auxiliary for the diastereoselective alkylation of a carboxylic acid derivative. This multi-step process leverages the chiral scaffold to control the formation of a new stereocenter alpha to a carbonyl group.

Workflow Overview

G cluster_0 Auxiliary Preparation cluster_1 Asymmetric Transformation cluster_2 Product & Recovery start Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate step1 Step 1: Cbz Deprotection start->step1 H₂, Pd/C step2 Step 2: Acylation with Prochiral Acid step1->step2 Prochiral acyl chloride, Base step3 Step 3: Diastereoselective Alkylation step2->step3 LDA, Electrophile (R-X) step4 Step 4: Auxiliary Cleavage step3->step4 LiOH, H₂O₂ product Enantioenriched Carboxylic Acid step4->product recovery Recovered Chiral Diamine step4->recovery G cluster_0 Enolate Formation and Alkylation Enolate Chiral Enolate (Top face shielded) Product Alkylated Product (Single Diastereomer) Enolate->Product Electrophile Electrophile (R-X) Electrophile->Product Attack from less hindered bottom face

Sources

Application Note: A Scalable and Robust Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The synthesis of complex heterocyclic structures, particularly those with multiple reactive sites, requires a carefully planned strategy to ensure high yield and purity on a large scale. Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate features two distinct secondary amine functionalities at the N2 and N7 positions. Direct selective functionalization is often challenging due to similar reactivities, leading to mixtures of isomers that are difficult to separate.

To overcome this, our proposed synthesis follows a three-part logic:

  • Construction of the Core Spirocycle: Building the foundational 2,7-diazaspiro[4.5]decane structure.

  • Orthogonal Protection: Protecting the more reactive N7 amine with a tert-butyloxycarbonyl (Boc) group.

  • Target Functionalization & Deprotection: Introducing the desired benzyloxycarbonyl (Cbz) group at the N2 position, followed by the selective removal of the Boc group from N7.

This approach ensures regiochemical integrity and provides a reliable pathway for producing the target compound with high purity.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Strategic Protection/Deprotection A 1-Benzyl-4-piperidone B 1-Benzyl-4-amino-4-cyanopiperidine A->B Strecker Reaction C 2-Benzyl-2,7-diazaspiro[4.5]decan-8-one B->C Ritter Reaction / Acid Hydrolysis D 2-Benzyl-2,7-diazaspiro[4.5]decane C->D Reduction (LiAlH4) E 2,7-Diazaspiro[4.5]decane D->E Debenzylation (H2, Pd/C) F tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate E->F Selective N-Cbz Protection (Cbz-Cl) G tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate F->G Debenzylation (H2, Pd/C) H Final Product: Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate G->H This route is incorrect. Let's correct the strategy.

Caption: Initial flawed synthetic strategy. The protocol below details a more robust method.

Let's refine the strategy to a more chemically sound and scalable pathway, which will be detailed in the protocol section.

Corrected Synthetic Workflow:

Corrected_Workflow Start N-Boc-4-Piperidone (Starting Material) Inter1 Spiro-intermediary (via Strecker or similar) Start->Inter1 Step 1: Ring Formation Core 2,7-Diazaspiro[4.5]decane (Unprotected Core) Inter1->Core Step 2: Reduction & Deprotection Protect_N7 7-Boc-2,7-diazaspiro[4.5]decane (Selective N7 Protection) Core->Protect_N7 Step 3: Selective Boc Protection Protect_N2 Benzyl 7-Boc-2,7-diazaspiro[4.5]decane-2-carboxylate (N2 Functionalization) Protect_N7->Protect_N2 Step 4: Cbz Protection at N2 Final Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (Final Product) Protect_N2->Final Step 5: Selective Boc Deprotection

Caption: Proposed robust workflow for the synthesis of the target molecule.

Detailed Protocols and Methodologies

Safety First: Before proceeding, a thorough hazard evaluation and risk assessment must be completed for all steps.[1] Many reagents used, such as sodium cyanide, lithium aluminum hydride, and benzyl chloroformate, are highly toxic, flammable, or corrosive. All operations, especially on a large scale, must be conducted in a well-ventilated chemical fume hood or an appropriate reactor setup with proper engineering controls. Personal Protective Equipment (PPE), including safety goggles, face shields, and chemically resistant gloves, is mandatory.[1]

Part 1: Synthesis of the Unprotected Core: 2,7-Diazaspiro[4.5]decane

This part details the construction of the key spirocyclic diamine from a commercially available piperidone derivative.

Step 1.1: Synthesis of tert-Butyl 4-amino-4-(cyanomethyl)piperidine-1-carboxylate

  • Rationale: This step utilizes a modified Strecker reaction. N-Boc-4-piperidone is reacted with ammonia and sodium cyanide to form an α-aminonitrile. This reaction is efficient and high-yielding, providing a key intermediate for the subsequent cyclization.

  • Protocol:

    • To a cooled (0-5 °C) solution of ammonium chloride in aqueous ammonia, add a solution of sodium cyanide in water. Caution: NaCN is highly toxic. Handle with extreme care.

    • Add a solution of N-Boc-4-piperidone in methanol dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC or HPLC until the starting material is consumed.

    • Extract the aqueous mixture with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by column chromatography.

Step 1.2: Reductive Cyclization to Yield 2,7-Diazaspiro[4.5]decane

  • Rationale: The aminonitrile intermediate is reduced and cyclized in one pot. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used to reduce the nitrile to a primary amine, which then undergoes intramolecular cyclization. This step also cleaves the Boc protecting group.

  • Protocol:

    • Prepare a suspension of LiAlH₄ in an anhydrous solvent like THF in a reactor under a nitrogen atmosphere. Caution: LiAlH₄ reacts violently with water.

    • Cool the suspension to 0 °C and slowly add a solution of the crude product from Step 1.1 in THF.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12-24 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The resulting crude diamine can be purified by vacuum distillation or crystallization of its salt (e.g., dihydrochloride).

Part 2: Selective Protection and Final Synthesis

Step 2.1: Selective N7-Boc Protection

  • Rationale: The two secondary amines of the spirocycle exhibit different steric environments. The N7 amine is generally less sterically hindered and more nucleophilic than the N2 amine, which is adjacent to the spirocyclic carbon. This difference can be exploited for selective protection under kinetically controlled conditions.

  • Protocol:

    • Dissolve the 2,7-diazaspiro[4.5]decane in a suitable solvent like DCM or THF.

    • Cool the solution to 0 °C.

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (0.95 equivalents to favor mono-protection) in the same solvent.

    • Stir the reaction at 0 °C for 4-6 hours, monitoring for the formation of the mono-protected product and disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture. The desired N7-protected isomer is typically the major product and can be isolated from the di-protected byproduct and unreacted starting material via column chromatography.

Step 2.2: N2-Cbz Protection

  • Rationale: With the more reactive N7 position now blocked, the N2 amine can be cleanly functionalized with the desired benzyloxycarbonyl (Cbz) group.

  • Protocol:

    • Dissolve the purified N7-Boc-protected intermediate in DCM and add a base, such as triethylamine or diisopropylethylamine (DIPEA).

    • Cool the mixture to 0 °C.

    • Slowly add Benzyl Chloroformate (Cbz-Cl). Caution: Cbz-Cl is corrosive and a lachrymator.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Wash the reaction mixture with aqueous sodium bicarbonate solution and then brine.[2]

    • Dry the organic layer over sodium sulfate and concentrate to yield the di-protected spirocycle.

Step 2.3: Selective N7-Boc Deprotection

  • Rationale: The final step is the selective removal of the Boc group under acidic conditions, which leaves the Cbz group intact. Trifluoroacetic acid (TFA) or HCl in an organic solvent are standard reagents for this transformation.

  • Protocol:

    • Dissolve the di-protected compound from Step 2.2 in DCM.

    • Cool to 0 °C and add Trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-3 hours until TLC/HPLC analysis shows complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate. The final product, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, can be purified by silica gel chromatography or crystallization to achieve high purity.[2]

Data Summary and Characterization

The following table summarizes typical parameters for a large-scale synthesis. Yields and quantities are illustrative and should be optimized for specific laboratory conditions.

StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)
1.1 Strecker ReactionN-Boc-4-piperidone, NaCN, NH₄ClMeOH/H₂O0 → RT24-4885-95>90% (Crude)
1.2 Reductive CyclizationLiAlH₄THF0 → Reflux12-2460-75>95%
2.1 Selective N7-Boc ProtectionBoc₂O, Et₃NDCM04-650-65>98%
2.2 N2-Cbz ProtectionCbz-Cl, DIPEADCM0 → RT2-490-98>97%
2.3 Selective N7-Boc DeprotectionTFA or HCl/DioxaneDCM0 → RT1-385-95>99%

Final Product Characterization: The structure and purity of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of the Cbz group.

  • HPLC/UPLC: To determine purity.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight.

References

This section provides a consolidated list of sources that support the methodologies and claims made in this document.

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
  • Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. PubMed.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central (PMC) - NIH.
  • ACS Safety Guidelines for the Academic Chemistry Laboratory. American Chemical Society (ACS). Available at: [Link]

  • Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Benchchem.
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing "Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate" Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to enhance your reaction yields and product purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate often stem from several critical factors. Let's break them down:

  • Incomplete Starting Material Conversion: The primary suspect is often the incomplete reaction of the starting diamine with benzyl chloroformate. This can be due to insufficient activation or competing side reactions.

    • Scientific Rationale: The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of benzyl chloroformate. The efficiency of this step is highly dependent on the nucleophilicity of the amine and the electrophilicity of the chloroformate.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting diamine.[1] A stalled reaction indicates a problem with the reaction conditions.

      • Optimize Base and Solvent: The choice of base is crucial for deprotonating the amine and neutralizing the HCl byproduct.[2] A weak base may not be sufficient, while a very strong base can promote side reactions. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points.

      • Control Temperature: The addition of benzyl chloroformate should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize the formation of byproducts.[2] After the initial addition, the reaction can be allowed to warm to room temperature.

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule.

    • Scientific Rationale: A common side reaction is the formation of the di-protected product, where both nitrogen atoms of the diazaspiro[4.5]decane are functionalized with a benzyl carbamate group. Over-alkylation can also occur if benzyl bromide is formed from benzyl chloroformate.[1]

    • Troubleshooting Steps:

      • Stoichiometry Control: Carefully control the stoichiometry of benzyl chloroformate. A slight excess (1.05-1.1 equivalents) is often used to ensure complete conversion of the starting material, but a large excess should be avoided.

      • Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture to maintain a low localized concentration, which disfavors the formation of the di-protected product.

  • Work-up and Purification Losses: Significant product loss can occur during the extraction and purification steps.

    • Scientific Rationale: The product, being an amine derivative, can have some water solubility, leading to losses during aqueous work-up. Additionally, improper selection of the stationary and mobile phases during column chromatography can result in poor separation and product loss.[1]

    • Troubleshooting Steps:

      • Optimize Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. Washing with brine can help to break emulsions and remove water from the organic layer.[1]

      • Column Chromatography: Use a suitable solvent system for silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Monitoring the fractions by TLC is essential to avoid mixing product-containing fractions with impurities.

Q2: I am observing a significant amount of an impurity with a higher molecular weight in my final product. What is it and how can I prevent it?

A2: A higher molecular weight impurity is very likely the di-substituted product, dibenzyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate.

  • Causality: This byproduct forms when both nitrogen atoms of the 2,7-diazaspiro[4.5]decane react with benzyl chloroformate.[3] This is more likely to occur if:

    • An excess of benzyl chloroformate is used.

    • The reaction temperature is too high.

    • The benzyl chloroformate is added too quickly.

  • Prevention Strategies:

    • Precise Stoichiometry: Use no more than 1.1 equivalents of benzyl chloroformate.

    • Controlled Addition: Add the benzyl chloroformate solution dropwise to the cooled reaction mixture (0 °C) over an extended period (e.g., 30-60 minutes).

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed and before significant formation of the di-substituted product occurs.

Q3: My purified product is an oil and I am having difficulty inducing crystallization. What are the possible reasons and solutions?

A3: The oily nature of the final product often indicates the presence of residual solvents or impurities that inhibit crystallization.

  • Troubleshooting Steps:

    • Thorough Drying: Ensure all solvents are removed under high vacuum. Heating gently (e.g., 40-50 °C) under vacuum can help remove residual high-boiling point solvents like DMF or DMSO, if they were used.

    • Re-purification: If the product remains an oil after thorough drying, it likely contains impurities. Further purification by column chromatography may be necessary.[1]

    • Crystallization Techniques:

      • Solvent Selection: Try to dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed. Allow the solution to stand, and crystals may form.

      • Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can induce crystallization.

      • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Q1: What is the underlying mechanism of the reaction between 2,7-diazaspiro[4.5]decane and benzyl chloroformate?

A1: The reaction is a classic example of a nucleophilic acyl substitution . The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis.[2][3]

  • Step 1: Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the 2,7-diazaspiro[4.5]decane acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Step 2: Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Step 3: Elimination of Leaving Group: The tetrahedral intermediate collapses, and the chloride ion is eliminated as a leaving group.

  • Step 4: Deprotonation: A base, such as triethylamine, deprotonates the newly formed ammonium ion to yield the final product and triethylammonium chloride.

Q2: Are there alternative methods for the synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate?

A2: Yes, while the direct Cbz protection of 2,7-diazaspiro[4.5]decane is common, other strategies can be employed, especially if selective mono-protection is challenging.

  • Synthesis from a Precursor with a Different Protecting Group: One common strategy is to start with a precursor that is easier to mono-protect, such as with a tert-butoxycarbonyl (Boc) group.[4] The synthesis would then involve:

    • Mono-Boc protection of 2,7-diazaspiro[4.5]decane.

    • Alkylation or acylation of the other nitrogen.

    • Deprotection of the Boc group.[5][6][7]

    • Finally, protection with benzyl chloroformate.

  • Reductive Amination: Spirocyclic diamines can be synthesized via reductive amination pathways, which could be adapted to introduce the benzyl group at a specific position.[8][9][10]

Q3: What are the key analytical techniques to characterize the final product and assess its purity?

A3: A combination of spectroscopic and chromatographic techniques is essential for full characterization and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the benzyl group and the spirocyclic core.

    • ¹³C NMR: Shows the number of unique carbon atoms, which is useful for confirming the overall structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct product has been formed. ESI-MS is a common technique for this type of molecule.[11]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by separating it from any remaining starting materials or byproducts.[1]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbamate carbonyl (C=O) stretch.

III. Experimental Protocols and Data

This section provides detailed experimental protocols and presents quantitative data in a clear, tabular format.

Standard Protocol for the Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2,7-Diazaspiro[4.5]decane140.221.0 g7.131.0
Benzyl Chloroformate170.591.34 g7.841.1
Triethylamine101.191.08 g (1.49 mL)10.71.5
Dichloromethane (DCM)-50 mL--

Procedure:

  • Dissolve 2,7-diazaspiro[4.5]decane (1.0 g, 7.13 mmol) and triethylamine (1.49 mL, 10.7 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.34 g, 7.84 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Optimized Protocol for Enhanced Yield and Purity
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2,7-Diazaspiro[4.5]decane140.221.0 g7.131.0
Benzyl Chloroformate170.591.28 g7.501.05
Diisopropylethylamine (DIPEA)129.241.48 g (1.98 mL)11.41.6
Dichloromethane (DCM)-70 mL--

Key Improvements and Rationale:

  • Reduced Benzyl Chloroformate: Using a slight excess (1.05 eq) minimizes the formation of the di-substituted byproduct.

  • Use of DIPEA: DIPEA is a non-nucleophilic base, which can reduce the likelihood of side reactions compared to triethylamine.

  • Slower Addition and Lower Temperature: Maintaining a lower temperature for a longer period during the addition of benzyl chloroformate provides better control over the reaction.

Procedure:

  • Follow the standard protocol, but use DIPEA as the base and the specified amount of benzyl chloroformate.

  • Maintain the reaction temperature at 0 °C for 1 hour after the addition of benzyl chloroformate is complete, then allow it to slowly warm to room temperature.

IV. Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products diamine 2,7-Diazaspiro[4.5]decane attack Nucleophilic Attack diamine->attack cbz_cl Benzyl Chloroformate cbz_cl->attack intermediate Tetrahedral Intermediate attack->intermediate Forms elimination Elimination of Cl- intermediate->elimination Collapses deprotonation Deprotonation elimination->deprotonation Followed by product Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate deprotonation->product salt Triethylammonium Chloride deprotonation->salt

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reaction Monitor Reaction by TLC/HPLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes side_products Side Products Observed check_reaction->side_products Yes complete Reaction Complete check_reaction->complete No optimize_conditions Optimize Base, Solvent, Temp. incomplete->optimize_conditions adjust_stoichiometry Adjust Stoichiometry, Slow Addition side_products->adjust_stoichiometry workup Proceed to Work-up complete->workup optimize_conditions->check_reaction adjust_stoichiometry->check_reaction purification Optimize Purification workup->purification final_product Pure Product purification->final_product

Caption: Troubleshooting guide for reaction optimization.

V. References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. Available at:

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. 1998.

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. 2015.

  • tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. ChemScene.

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. 2013.

  • Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate. BLDpharm.

  • Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Benchchem.

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). 2023.

  • Benzyl chloroformate. Wikipedia.

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. 2025.

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. 2022.

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate.

  • Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. ResearchGate.

  • Cbz-Protected Amino Groups. Organic Chemistry Portal.

  • Deprotection of boc-protected compounds. Google Patents.

  • Benzyl 2-thia-3,7-diazaspiro[4.5]decane-7-carboxylate 2,2-dioxide. ChemicalBook.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. 2022.

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH.

  • Benzyl chloroformate protection. Sigma-Aldrich.

  • ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate.

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. 2020.

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017.

  • 8-Boc-2,8-Diazaspiro[4.5]decane. MedChemExpress.

  • Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl). ResearchGate.

  • 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one. Synblock.

  • 7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. Alchem.Pharmtech.

  • Boc Deprotection - TFA. Common Organic Chemistry.

  • 22.4e Synthesis of Amines Reductive Amination. YouTube. 2018.

  • The Journal of Organic Chemistry Vol. 91 No. 2. ACS Publications.

  • 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. 2020.

Sources

Technical Support Center: Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important spirocyclic scaffold.

Introduction

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a key intermediate in the development of various therapeutic agents due to its rigid, three-dimensional structure. The synthesis, while conceptually straightforward, often presents challenges related to selectivity, yield, and purification. This guide provides a systematic approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate?

A1: The most prevalent method involves the selective N-protection of the parent 2,7-diazaspiro[4.5]decane with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the diamine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base. The choice of base and reaction conditions is critical to ensure mono-protection and avoid the formation of di-protected byproducts.

Q2: Why is selective mono-N-Cbz protection challenging in 2,7-diazaspiro[4.5]decane?

A2: The two nitrogen atoms in the 2,7-diazaspiro[4.5]decane scaffold have different steric and electronic environments. The nitrogen at position 2 is part of a five-membered ring, while the nitrogen at position 7 is part of a six-membered ring. This can lead to differences in nucleophilicity, but often not enough to achieve perfect selectivity. Over-reaction to form the di-Cbz protected compound is a common issue if the stoichiometry of the protecting group reagent is not carefully controlled.

Q3: What is the role of the base in the N-Cbz protection reaction?

A3: The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated during the reaction between the amine and benzyl chloroformate.[1] If not neutralized, the HCl will protonate the starting diamine, rendering it non-nucleophilic and halting the reaction.[1] Common bases include inorganic carbonates like sodium or potassium carbonate, or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Q4: Can the quality of benzyl chloroformate affect the reaction?

A4: Absolutely. Benzyl chloroformate is sensitive to moisture and can degrade over time to benzyl alcohol and HCl. Using old or improperly stored Cbz-Cl can lead to lower yields and the introduction of benzyl alcohol as a significant impurity, which can complicate purification.[2] It is always recommended to use freshly opened or properly stored reagent.

Troubleshooting Guide

This section provides detailed troubleshooting for common issues encountered during the synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Problem 1: Low to No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (2,7-diazaspiro[4.5]decane).

  • The isolated yield of the product is significantly lower than expected.

Potential Causes & Solutions:

Potential CauseScientific Explanation & Recommended Solution
Inadequate Base The reaction generates one equivalent of HCl. If an insufficient amount of base is used, the starting diamine will be protonated, rendering it unreactive. Solution: Use at least two equivalents of a suitable base. For a heterogeneous reaction with an inorganic base like K2CO3, ensure vigorous stirring to facilitate the reaction. For a homogeneous reaction, a non-nucleophilic organic base like DIPEA is a good choice.[1]
Poor Quality of Benzyl Chloroformate Benzyl chloroformate can decompose upon exposure to moisture. Solution: Use a fresh bottle of benzyl chloroformate or distill the reagent before use. Store it under an inert atmosphere and in a refrigerator.
Low Reaction Temperature While the reaction is often performed at 0 °C to control selectivity, a low temperature might not be sufficient for less reactive amines. Solution: Allow the reaction to slowly warm to room temperature after the addition of benzyl chloroformate and monitor the progress by TLC.
Problem 2: Formation of Multiple Products and Difficult Purification

Symptoms:

  • TLC analysis shows multiple spots, indicating a mixture of products.

  • NMR of the crude product shows multiple sets of peaks, making characterization difficult.

  • Column chromatography results in poor separation of the desired product from impurities.

Potential Causes & Solutions:

Potential CauseScientific Explanation & Recommended Solution
Di-Cbz Protection The presence of two nucleophilic nitrogen atoms can lead to the formation of the di-protected byproduct. Solution: Carefully control the stoichiometry of benzyl chloroformate, using no more than one equivalent. Add the benzyl chloroformate dropwise at a low temperature (0 °C) to the solution of the diamine. This will favor mono-protection.
Formation of Benzyl Alcohol Impurity This can arise from the degradation of benzyl chloroformate or during the work-up. Benzyl alcohol can be difficult to separate from the product due to its similar polarity. Solution: During the aqueous work-up, wash the organic layer with a brine solution to remove some of the benzyl alcohol.[2] If it persists, a careful column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes) is necessary.[2]
Product is a Persistent Oil The presence of impurities can inhibit crystallization. Solution: Ensure all solvents are removed under high vacuum. If the product remains an oil, further purification by silica gel column chromatography is recommended.[2] Attempting crystallization from a different solvent system or using a seed crystal can also be effective.[2]

Experimental Protocol: Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

This protocol is a general guideline and may require optimization based on the specific starting materials and laboratory conditions.

Materials:

  • 2,7-diazaspiro[4.5]decane

  • Benzyl chloroformate (Cbz-Cl)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 2,7-diazaspiro[4.5]decane (1 equivalent) and potassium carbonate (2.5 equivalents) in a suitable solvent like DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1 equivalent) in DCM to the reaction mixture dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2,7-diazaspiro[4.5]decane Reagents Cbz-Cl, Base (K2CO3 or DIPEA) DCM, 0°C to RT Start->Reagents 1. Add Reagents Reaction_Mixture Reaction in Progress Reagents->Reaction_Mixture 2. Stir TLC_Monitoring TLC Monitoring Reaction_Mixture->TLC_Monitoring 3. Monitor Quench Quench with Water TLC_Monitoring->Quench 4. Reaction Complete Extraction Extract with DCM Quench->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry (Na2SO4) & Concentrate Washing->Drying Chromatography Silica Gel Chromatography Drying->Chromatography 5. Purify Product Pure Product Chromatography->Product

Caption: A typical workflow for the synthesis and purification of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Base Check Base Stoichiometry (min. 2 equiv.) Low_Yield->Check_Base Yes Oily_Product Persistent Oil? Multiple_Products->Oily_Product No Control_Stoichiometry Control Cbz-Cl Stoichiometry (<= 1 equiv., dropwise at 0°C) Multiple_Products->Control_Stoichiometry Yes Purify_Further Further Purification (careful column chromatography) Oily_Product->Purify_Further Yes Success Problem Resolved Oily_Product->Success No Check_CbzCl Verify Cbz-Cl Quality (use fresh reagent) Check_Base->Check_CbzCl Adjust_Temp Increase Reaction Temp. (allow to warm to RT) Check_CbzCl->Adjust_Temp Adjust_Temp->Success Improve_Workup Improve Work-up (wash with brine for benzyl alcohol) Control_Stoichiometry->Improve_Workup Improve_Workup->Success Change_Solvent Try Different Crystallization Solvent Purify_Further->Change_Solvent Change_Solvent->Success

Caption: A decision tree for troubleshooting common problems in the synthesis.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds. BenchChem.
  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. BenchChem.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BenchChem. (2025).

Sources

"Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate" stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Compound Overview and General Stability

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a molecule featuring a benzyl carbamate (Cbz or Z) protecting group attached to a diazaspiro[4.5]decane core. The stability of this compound is largely dictated by the chemical properties of the benzyl carbamate functional group. Generally, benzyl carbamates are robust and stable under a variety of conditions, which makes them excellent protecting groups in multi-step organic synthesis.[1] However, they are susceptible to degradation under specific conditions, which researchers must be aware of to ensure the integrity of their experiments.

II. Frequently Asked Questions (FAQs) on Stability and Degradation

Q1: What are the recommended storage conditions for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate?

A1: To ensure the long-term stability of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, it is recommended to store the compound in a cool, dry, and well-ventilated place.[2] The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric contaminants.[3] For extended storage, keeping it in a dark place is also advisable to prevent potential photodegradation.[4]

Storage Conditions Summary Table:

ParameterRecommendationRationale
TemperatureCool (Room Temperature or below)Minimizes thermal decomposition.
AtmosphereDry, Tightly Sealed ContainerPrevents hydrolysis of the carbamate.
LightProtected from LightAvoids potential photodegradation.
VentilationWell-ventilated areaGeneral laboratory safety practice.[2]

Q2: To which chemical conditions is Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate most sensitive?

A2: The primary sensitivities of this compound are related to the benzyl carbamate group. The most significant conditions to be mindful of are:

  • Catalytic Hydrogenation: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., using Pd/C and H₂ gas).[5] This is a common deprotection strategy but can be an unintended degradation pathway if the molecule is exposed to these conditions in the presence of other reducible functional groups.

  • Strong Acids: While generally stable to mild acids, strong acidic conditions can lead to the cleavage of the Cbz group.[6]

  • Strong Oxidizing Agents: As with many organic compounds, exposure to strong oxidizing agents should be avoided to prevent unwanted side reactions.[2] The benzylic protons are particularly susceptible to oxidation.[7]

Q3: I suspect my sample of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate has degraded. How can I confirm this?

A3: Several analytical techniques can be employed to assess the purity and detect degradation products of your sample. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.[8][9]

Analytical Workflow for Degradation Analysis:

Degradation_Pathways cluster_debenzylation Debenzylation cluster_oxidation Oxidation Parent Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Debenzylated 2,7-Diazaspiro[4.5]decane Parent->Debenzylated H₂/Pd-C or Strong Acid BenzoicAcidDeriv Benzoic Acid Derivative Parent->BenzoicAcidDeriv Oxidizing Agents/ Light/Air Toluene Toluene CO2 CO2

Caption: Major degradation pathways.

IV. Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol outlines a general method for monitoring the stability of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate in a given solution.

  • Standard Preparation: Prepare a stock solution of the pure compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a solution of the compound under the desired experimental conditions (e.g., in a specific buffer at a certain pH and temperature).

  • Initial Analysis (T=0): Immediately analyze the prepared sample solution by HPLC to obtain the initial chromatogram.

  • Incubation: Store the sample solution under the desired conditions.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution and analyze it by HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the initial chromatogram. Calculate the percentage of the parent compound remaining and identify the formation of any new peaks.

HPLC Conditions (General Starting Point):

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has maximum absorbance (e.g., ~254 nm).
Column Temperature 30 °C

V. References

Sources

Byproduct formation in "Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting byproduct formation in reactions involving Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate. This guide is designed to offer practical, field-proven insights to anticipate and mitigate common synthetic challenges.

Introduction to the Reactivity of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a valuable spirocyclic scaffold in medicinal chemistry. Its utility stems from the rigid three-dimensional structure and the presence of two distinct nitrogen atoms. However, the differential reactivity of the Cbz-protected secondary amine at the 2-position and the unprotected secondary amine at the 7-position can lead to a range of predictable, and often preventable, byproducts. Understanding the interplay of these functional groups is paramount to achieving high-yielding and clean reactions.

This guide will address common issues encountered during alkylation, acylation, and deprotection reactions involving this substrate.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses specific experimental observations and provides a causal analysis along with actionable solutions.

Issue 1: Multiple Products Observed During Alkylation of the N7-Position

Question: I am trying to alkylate the secondary amine at the N7-position of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate with an alkyl halide (R-X) and a base (e.g., K₂CO₃ or Et₃N), but I am observing multiple spots on my TLC and a complex mixture in my LC-MS analysis. What are the likely byproducts and how can I avoid them?

Probable Causes and Byproducts:

When alkylating the N7-position, the primary cause of byproduct formation is over-alkylation or reaction at an unintended site. The most common byproducts are:

  • Di-alkylation Product: The desired mono-alkylated product can undergo a second alkylation, particularly if a strong base and excess alkylating agent are used. This leads to the formation of a quaternary ammonium salt at the N7-position.

  • N-Alkylation of the Cbz-Protected Amine: While less likely due to the steric hindrance and electron-withdrawing nature of the Cbz group, under forcing conditions (e.g., high temperatures, very strong bases), alkylation at the N2-position can occur.

  • Byproducts from Base-Induced Elimination of the Alkyl Halide: If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), the corresponding alkene will be formed, leading to incomplete consumption of the starting material.

Mitigation Strategies:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base to minimize side reactions. Proton sponges or inorganic bases like potassium carbonate or cesium carbonate are often preferred over tertiary amines, which can sometimes act as nucleophiles.

  • Stoichiometry and Order of Addition: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. It is often beneficial to add the alkylating agent slowly to a solution of the diamine and the base to maintain a low concentration of the electrophile, thus disfavoring di-alkylation.

  • Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (40-50 °C) is often sufficient. Avoid high temperatures which can promote over-alkylation and other side reactions.

  • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the alkylating agent and affect the basicity of the medium.

Experimental Protocol: Selective Mono-Alkylation of the N7-Position

  • To a solution of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add a solution of the alkyl halide (1.1 eq) in acetonitrile over 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Byproduct Distinguishing Analytical Feature Mitigation
Di-alkylated Quaternary SaltHigher polarity on TLC/LC; distinct higher mass in MS.Use stoichiometric amounts of alkylating agent; slow addition.
N2-Alkylated IsomerSimilar polarity to the desired product; same mass in MS. Differentiated by NMR.Use milder reaction conditions (lower temperature, weaker base).
Alkene from EliminationVolatile, may not be observed in final workup. Incomplete reaction.Use primary alkyl halides where possible; avoid strong, non-hindered bases.

// Nodes Start [label="Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired [label="N7-Mono-alkylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Di_alkyl [label="N7-Di-alkylated Quaternary Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N2_alkyl [label="N2-Alkylated Isomer", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Alkene Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Reagents [label="+ R-X\n+ Base", shape=plaintext]; Excess_Reagents [label="+ Excess R-X\n+ Strong Base", shape=plaintext]; Forcing_Conditions [label="High Temp.\n+ Strong Base", shape=plaintext]; Base_Elim [label="Base-Induced\nElimination", shape=plaintext];

// Edges Start -> Reagents [arrowhead=none]; Reagents -> Desired [label="Controlled Conditions"]; Desired -> Excess_Reagents [arrowhead=none]; Excess_Reagents -> Di_alkyl [label="Over-alkylation"]; Start -> Forcing_Conditions [arrowhead=none]; Forcing_Conditions -> N2_alkyl [label="Side Reaction"]; Reagents -> Base_Elim [style=dashed, arrowhead=none]; Base_Elim -> Elimination [style=dashed]; } ` Caption: Potential byproduct pathways in N7-alkylation.

Issue 2: Cbz-Deprotection Leads to a Mixture of Products

Question: I am attempting to deprotect the Cbz group from my N7-substituted Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate using standard hydrogenolysis (H₂, Pd/C). However, I am getting a mixture of products, including some that appear to have lost the N7-substituent. What is happening?

Probable Causes and Byproducts:

While hydrogenolysis is a standard method for Cbz deprotection, certain functional groups can be susceptible to cleavage under these conditions, leading to byproducts[1].

  • N-Debenzylation at the N7-Position: If the N7-substituent is a benzyl group, it will also be cleaved under hydrogenolysis conditions, leading to the fully deprotected diazaspiro[4.5]decane.

  • Incomplete Deprotection: Insufficient reaction time, catalyst loading, or hydrogen pressure can lead to incomplete removal of the Cbz group.

  • Catalyst Poisoning: If the starting material or solvent contains impurities (e.g., sulfur compounds), the palladium catalyst can be poisoned, leading to a sluggish or incomplete reaction.

Mitigation Strategies:

  • Alternative Deprotection Methods: If the N7-substituent is also susceptible to hydrogenolysis, alternative deprotection methods should be considered.

    • Acidic Cleavage: Treatment with HBr in acetic acid can cleave the Cbz group. However, this method is harsh and may not be suitable for acid-labile substrates. A milder alternative is using anhydrous HCl in an organic solvent[2].

    • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or cyclohexadiene with Pd/C can sometimes offer better selectivity.

    • Lewis Acid-Mediated Deprotection: Reagents like TMSI or AlCl₃ in combination with a nucleophilic scavenger can be effective for Cbz removal[3].

  • Optimizing Hydrogenolysis:

    • Catalyst Quality: Ensure the use of a high-quality Pd/C catalyst. A loading of 5-10 mol% is typical.

    • Solvent: Methanol, ethanol, or ethyl acetate are common solvents. Ensure they are of high purity.

    • Hydrogen Pressure: While balloon pressure is often sufficient, for stubborn deprotections, a higher pressure (50 psi) in a Parr shaker may be necessary.

Experimental Protocol: Cbz Deprotection via Transfer Hydrogenolysis

  • Dissolve the Cbz-protected compound (1.0 eq) in methanol (20 mL/mmol).

  • Add ammonium formate (5.0 eq).

  • Carefully add 10% Pd/C (10 mol%).

  • Heat the mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify as necessary.

// Nodes Start [label="N7-Substituted Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_N7 [label="Is N7-substituent\nlabile to hydrogenolysis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrogenolysis [label="Standard Hydrogenolysis\n(H₂, Pd/C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alternative [label="Alternative Deprotection\n(e.g., Acidic, Lewis Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desired [label="Desired N7-Substituted\n2,7-diazaspiro[4.5]decane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fully_Deprotected [label="Fully Deprotected\nDiazaspiro[4.5]decane", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Check_N7; Check_N7 -> Hydrogenolysis [label="No"]; Check_N7 -> Alternative [label="Yes"]; Hydrogenolysis -> Desired; Alternative -> Desired; Hydrogenolysis -> Fully_Deprotected [style=dashed, label="If N7 is benzyl"]; } ` Caption: Decision workflow for Cbz deprotection.

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot reaction to first deprotect the Cbz group and then alkylate the resulting secondary amine at the N2-position?

A1: While appealing for process efficiency, a one-pot deprotection-alkylation sequence can be challenging. The reagents and conditions for Cbz deprotection are often incompatible with subsequent alkylation. For instance, after hydrogenolysis, the palladium catalyst would need to be completely removed as it can interfere with the alkylation step. A sequential approach with isolation and purification of the intermediate diamine is highly recommended to ensure the purity of the final product.

Q2: My starting material, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, appears to be degrading upon storage. What are the likely degradation products?

A2: Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions. If stored improperly (e.g., exposed to moisture and acidic or basic vapors), slow hydrolysis to the corresponding secondary amine, benzyl alcohol, and carbon dioxide can occur. It is recommended to store the compound in a tightly sealed container, in a cool, dry place, and under an inert atmosphere if possible.

Q3: I am performing an acylation on the N7-amine with an acid chloride. What are the potential byproducts?

A3: Similar to alkylation, over-acylation is a potential issue, though less common with the less reactive acylating agents. The primary concerns would be:

  • Di-acylation: If a strong base is used in excess, the N2-Cbz nitrogen could potentially be acylated, although this is sterically and electronically disfavored.

  • Reaction with the Base: If a nucleophilic base like pyridine is used, it can react with the acid chloride to form an acylpyridinium salt, which is the active acylating agent. However, side reactions involving the base can occur. Using a non-nucleophilic base like diisopropylethylamine (DIPEA) is often a better choice.

Q4: Are there any concerns about the stereochemical integrity of the spirocenter during these reactions?

A4: The spirocyclic core of the diazaspiro[4.5]decane is generally robust and not prone to epimerization under standard alkylation, acylation, or Cbz deprotection conditions. The stereochemistry of the final product will be dictated by the stereochemistry of the starting material.

References

  • Bergmann, M.; Zervas, L. Über ein allgemeines Verfahren der Peptid-Synthese. Ber. Dtsch. Chem. Ges. B1932 , 65 (7), 1192–1201. [Link]

  • Gante, J. Bausteine für die Peptidsynthese. Angew. Chem.1994 , 106 (1516), 1780–1802. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Vinayagam, V., et al. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org. Chem.2025 , 90, 7485-7491. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

Sources

Technical Support Center: Purification of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance for overcoming challenges associated with the purification of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate and its derivatives. The unique spirocyclic structure of these compounds can present specific purification hurdles. This guide offers troubleshooting advice and frequently asked questions to help you achieve high purity for your target compounds.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate derivatives, providing potential causes and actionable solutions.

Q1: Why is my column chromatography separation poor, resulting in overlapping peaks or low purity?

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating your target compound from impurities.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) before performing column chromatography.[1] A good starting point for Boc-protected amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2] Gradually increase the polarity of the eluent to find the optimal separation. For instance, you can try gradients of petroleum ether/ethyl acetate (e.g., 10:1 to 5:1).[2] If separation is still poor, consider a different solvent system altogether, such as dichloromethane/methanol.

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, the amount of crude sample should be about 1-5% of the mass of the stationary phase (silica gel or alumina). If you need to purify a larger quantity, use a column with a larger diameter.

  • Compound Instability on Silica Gel: Some amine-containing compounds can streak or decompose on acidic silica gel.[3]

    • Solution: Before running a column, spot your compound on a TLC plate and let it sit for a while to check for degradation. If you observe streaking or the appearance of new spots, your compound may be unstable on silica. You can try deactivating the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1%), to your eluent.[1] Alternatively, using a different stationary phase like alumina or Florisil might be beneficial.[3]

  • Presence of Hard-to-Separate Impurities: The crude product may contain byproducts with very similar polarity to your desired compound.

    • Solution: Consider a different purification technique, such as recrystallization, either before or after column chromatography. Sometimes, a preliminary purification by passing the crude material through a short plug of silica can remove baseline impurities.[3]

Q2: My compound is not eluting from the column. What should I do?

Potential Causes & Solutions:

  • Compound is Too Polar: The chosen solvent system may not be polar enough to move your compound down the column.

    • Solution: Gradually increase the polarity of your eluent. For highly polar compounds, a solvent system like dichloromethane/methanol or even chloroform/methanol might be necessary.[1]

  • Compound Decomposition: The compound may have degraded on the column.[3]

    • Solution: As mentioned in Q1, check for stability on silica gel using TLC.[3] If decomposition is suspected, try a less acidic stationary phase or a deactivated silica gel.[3]

Q3: I'm having trouble with the recrystallization of my spirocyclic diamine derivative. What are some common issues and solutions?

Potential Causes & Solutions:

  • Oiling Out: The compound may be coming out of solution as an oil instead of forming crystals. This can happen if the solution is supersaturated or cooled too quickly.

    • Solution: Add a small amount of hot solvent to redissolve the oil and then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[4] Adding a seed crystal of the pure compound is also a very effective method.[4]

  • Low Recovery of Crystalline Product: This often occurs when too much solvent is used to dissolve the compound.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[5][6] After filtering the crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again, though this second crop may require another recrystallization.

  • Crystals Don't Form at All: Sometimes, even with slow cooling, crystallization doesn't occur.

    • Solution: Try adding a seed crystal. If that doesn't work, you can try placing the solution in an ice bath to further decrease the solubility.[6] If crystals still do not form, you may need to try a different solvent or a two-solvent system for recrystallization.[5]

Q4: Are there any specific impurities I should be aware of during the synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate derivatives?

Common Impurities and Mitigation Strategies:

While specific impurities will depend on the synthetic route, here are some general classes to consider:

Impurity TypePotential OriginMitigation & Purification Strategy
Starting Materials Incomplete reactionMonitor the reaction by TLC or LC-MS to ensure full conversion.[7] Column chromatography is usually effective for removal.
Over-alkylation/acylation Products Reaction at the unprotected secondary amineUse of appropriate protecting groups and stoichiometric control of reagents.[8] Purification can be challenging due to similar polarities; careful optimization of chromatography is needed.
Di-Boc or Di-Cbz Protected Species Use of excess protecting group reagentCareful control of stoichiometry. These are often less polar and can be separated by column chromatography.
Deprotected Byproducts Unintentional cleavage of the benzyl or Boc/Cbz group during reaction or workupAvoid harsh acidic or basic conditions if your protecting groups are sensitive.[9] Purification will depend on the polarity of the deprotected species.
Reagents and Catalysts Residual reagents (e.g., bases like K2CO3) or catalysts (e.g., Palladium)Aqueous workup is crucial for removing inorganic salts.[10] Palladium residues can often be removed by filtration through Celite or by specific scavenging agents.

II. Frequently Asked Questions (FAQs)

Q: What is a good general approach for purifying Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate derivatives?

A: A common and effective workflow is to first perform an aqueous workup to remove inorganic impurities. This is typically followed by column chromatography on silica gel to separate the target compound from organic byproducts. If the compound is a solid and the purity after chromatography is still not satisfactory, recrystallization can be an excellent final step to obtain a highly pure product.

Q: How do I choose the right solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5] The impurities, on the other hand, should either be insoluble in the hot solvent or very soluble in the cold solvent.[5] You can determine a suitable solvent by testing the solubility of a small amount of your crude product in various solvents.

Q: My compound is a salt (e.g., a hydrochloride salt). How does this affect purification?

A: Salts are generally much more polar than their free-base counterparts and are often insoluble in common organic solvents used for chromatography like hexanes and ethyl acetate. Purification of salts by chromatography is challenging. It is often better to neutralize the salt to the free base, purify by chromatography, and then, if desired, reform the salt with the appropriate acid.

Q: Can I use reverse-phase chromatography for these compounds?

A: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification method, especially for more polar derivatives or when normal-phase chromatography fails to provide adequate separation. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

III. Experimental Protocols & Visualizations

Protocol: General Column Chromatography for a Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Derivative
  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and elute with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Select an appropriately sized column. A general guideline is to use about 50-100 g of silica gel per gram of crude material. Pack the column with silica gel as a slurry in the initial, least polar eluting solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluting solvent. Alternatively, you can adsorb it onto a small amount of silica gel (dry loading), which is often preferred for better resolution.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified compound.

Purification Workflow Diagram

PurificationWorkflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., wash with NaHCO3, brine) Crude_Product->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification_Choice Solid or Oil? Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Oil or low-melting solid Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Purity_Check Purity > 95%? Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Further_Purification Further Purification (e.g., prep-HPLC, another column) Purity_Check->Further_Purification No Further_Purification->Pure_Product

Caption: General purification workflow for diazaspiro[4.5]decane derivatives.

References

  • Caddick, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Scribd. BOC Deprotection 2. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • ResearchGate. Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... [Link]

  • PubChem. 7-benzyl-2,7-diazaspiro[4.5]decane. [Link]

  • Google Patents. (CN111943894A) Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ResearchGate. (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • PubMed. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. [Link]

  • National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • PubChem. Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride. [Link]

  • PubChem. Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate. [Link]

Sources

Technical Support Center: Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS No. 875569-02-1). It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the integrity of your experiments and the stability of the compound.

Section 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common inquiries regarding the day-to-day handling and storage of the compound.

Question 1: What are the optimal long-term storage conditions for this compound?

For long-term stability, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate should be stored at -20°C . The container should be tightly sealed and the headspace purged with an inert gas like argon or nitrogen before sealing. This minimizes exposure to moisture and atmospheric oxygen, which can compromise the compound's integrity over time. While some suppliers suggest storage at 2-8°C for short periods, -20°C is the standard for ensuring shelf-life, especially for a reference or stock batch.

Question 2: Why is storage under an inert atmosphere recommended?

The recommendation for an inert atmosphere is a precautionary measure rooted in the compound's structure. While the molecule is generally stable, the tertiary amine within the spirocyclic system can be susceptible to slow oxidation over long periods, potentially forming N-oxides. More critically, the benzylic position in the carbamate group can also be a site for oxidative degradation. Using an inert gas displaces oxygen, mitigating these risks.

Question 3: Is the compound hygroscopic? How should I handle it in the lab?

While not classified as highly hygroscopic, like many amine-containing compounds, it can absorb atmospheric moisture. This can lead to inaccuracies in weighing and potentially introduce water into sensitive reactions.

Best Practices for Handling:

  • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weigh the required amount quickly and in a low-humidity environment if possible.

  • Immediately and securely reseal the container, purging with inert gas if it will be stored for an extended period.

Question 4: What are the visual characteristics of the pure compound?

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is typically supplied as a solid, ranging in appearance from a white to off-white or pale yellow powder or crystalline solid. A significant deviation from this, such as a dark brown or gummy appearance, may indicate degradation or impurity.

Section 2: Experimental Protocols & Data

This section provides standardized procedures for common laboratory tasks involving the title compound.

Protocol 1: Preparation of Stock Solutions

This protocol ensures accurate and stable stock solutions for downstream applications.

Materials:

  • Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

  • Anhydrous solvent (e.g., DMSO, DMF, Dichloromethane)

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Argon or Nitrogen gas line

  • Sterile syringe and needle

Procedure:

  • Pre-Weighing: Allow the compound container to equilibrate to room temperature inside a desiccator for at least 30 minutes.

  • Weighing: Tare a clean, dry weighing vessel on the analytical balance. Quickly weigh the desired mass of the compound and record it precisely.

  • Dissolution: Transfer the weighed solid to the volumetric flask. Add approximately 70-80% of the final volume of the chosen anhydrous solvent.

  • Solubilization: Gently swirl or sonicate the flask until the solid is completely dissolved. The resulting solution should be clear and colorless.

  • Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Inerting & Storage: Cap the flask and invert it several times to ensure homogeneity. For storage, transfer the solution to smaller, amber glass vials suitable for single or limited use. Purge the headspace of each vial with argon or nitrogen before sealing. Store stock solutions at -20°C.

Data Table 1: Solubility Profile

The following table provides solubility information in common laboratory solvents. It is recommended to perform small-scale solubility tests for your specific application.

SolventSolubilityObservations
Dimethyl Sulfoxide (DMSO)>10 mg/mLReadily soluble, forms a clear solution.
Dichloromethane (DCM)SolubleGood solubility for organic reactions.
MethanolSolubleSoluble, but use with caution in reactions where methanol can act as a nucleophile.
WaterInsolubleNot recommended as a primary solvent.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Issue 1: My reaction yield is unexpectedly low. Could the starting material be the problem?

Low yield can stem from multiple sources, but starting material integrity is a critical checkpoint.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Explanation: Before optimizing reaction conditions, it is crucial to validate the purity of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate. A simple ¹H NMR or LC-MS analysis compared against a reference spectrum can quickly identify issues. The primary risk is the hydrolysis or cleavage of the benzyl carbamate (Cbz or Z) protecting group, which would yield the free secondary amine.

Issue 2: I see an unexpected peak in my LC-MS analysis. What could it be?

The most likely degradation pathway involves the Cbz protecting group.

Potential Degradation Pathways:

G cluster_products Potential Degradation/Side Products parent Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (M.W. ~288.38) child1 2,7-Diazaspiro[4.5]decane (M.W. ~154.25) parent->child1 Debenzylation / Hydrolysis (Acid/Base or Catalytic) child2 Toluene (M.W. ~92.14) parent->child2 Hydrogenolysis Side-Product child3 Benzyl Alcohol (M.W. ~108.14) parent->child3 Hydrolysis Side-Product

Caption: Potential degradation and side-products.

Analysis:

  • Debenzylation: The Cbz group can be cleaved under acidic or basic conditions, or more commonly, via catalytic hydrogenation (e.g., H₂, Pd/C). If your reaction involves these conditions, the presence of the deprotected spirocycle (mass ~154.25) is highly probable.

  • Hydrolysis: Accidental exposure to strong acid or base, especially with heat, can hydrolyze the carbamate, yielding the free amine, benzyl alcohol, and CO₂. Look for a mass corresponding to the free amine.

Troubleshooting Steps:

  • Check pH: Ensure all solutions and reagents are within a neutral pH range unless otherwise intended by the reaction design.

  • Review Reagents: Confirm that no unintended reducing agents or catalysts are present.

  • Confirm Mass: Use high-resolution mass spectrometry to identify the exact mass of the impurity and compare it to potential degradation products.

Issue 3: The compound is difficult to dissolve in my chosen solvent. What should I do?

If you experience solubility issues, especially in less polar solvents, follow this decision tree.

Solvent Selection Decision Tree:

Caption: Decision tree for resolving solubility issues.

Expert Insight: While heating can increase solubility, avoid temperatures above 40-50°C for extended periods, as this can accelerate potential degradation. Sonication is an excellent, non-thermal method to aid dissolution. If solubility remains an issue, switching to a more polar, aprotic solvent like DMSO is the most reliable solution for creating a concentrated stock.

References

This section is for illustrative purposes. Real-world guides should link to specific, version-controlled Safety Data Sheets and relevant publications.

  • Safety and Handling Data: For detailed safety, disposal, and toxicological information, refer to the Safety Data Sheet (SDS) provided by your chemical supplier. An example can often be found on product pages. Source Example: VWR (Avantor) URL:https://us.vwr.com/ (Note: Users should search for the specific CAS number on the supplier website to get the most current SDS).
  • General Chemical Properties: Basic properties are often aggregated on chemical database websites. Source Example: PubChem, National Institutes of Health URL:https://pubchem.ncbi.nlm.nih.gov/
  • Protecting Group Chemistry: For in-depth understanding of the benzyl carbamate (Cbz/Z) group's stability and reactivity. Title: Greene's Protective Groups in Organic Synthesis Source: Wiley URL:https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483

Technical Support Center: Catalyst Selection for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common catalytic challenges associated with this versatile scaffold. We will address specific issues in a question-and-answer format, focusing on the two most critical reactions: N-arylation of the secondary amine and debenzylation of the carbamate protecting group. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Palladium-Catalyzed N-Arylation of the 7-Position (Buchwald-Hartwig Amination)

The sterically hindered nature of the secondary amine at the 7-position of the diazaspiro[4.5]decane core makes the formation of a C(sp²)–N bond via Buchwald-Hartwig amination a non-trivial challenge.[1] Catalyst selection is paramount for achieving high yields and avoiding common side reactions.

Frequently Asked Questions & Troubleshooting

Q1: I am starting a new project with this scaffold. What is a reliable, first-pass catalyst system for coupling an aryl bromide with the N7-amine?

A: For a sterically hindered secondary amine like this, a robust starting point is crucial to avoid spending excessive time on optimization. We recommend using a modern palladium pre-catalyst system known for its high activity and reliability.

Recommended Starting System:

  • Palladium Source: A G3 or G4 palladacycle pre-catalyst (e.g., XPhos Pd G3 or G4-DavePhos Pd). These pre-catalysts are air-stable and efficiently generate the active Pd(0) species in solution under basic conditions, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent in forming the active catalyst.[2]

  • Ligand: A bulky, electron-rich biaryl monophosphine ligand is essential. XPhos or RuPhos are excellent choices for hindered secondary amines. They promote the rate-limiting reductive elimination step and are sterically demanding enough to prevent catalyst decomposition.

  • Base: Sodium tert-butoxide (NaOtBu) is the base of choice for these couplings. Its high basicity is required to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[2][3]

  • Solvent: Anhydrous toluene or 1,4-dioxane are standard solvents. Toluene is often preferred as it can help precipitate iodide salts if using an aryl iodide, which can otherwise inhibit the catalyst.[4][5]

This combination provides a high probability of success for standard aryl bromides and iodides.

Q2: My N-arylation reaction is very slow or has stalled with low conversion. What are the most likely causes and how can I fix them?

A: Low conversion is a common issue, often stemming from an insufficiently active catalyst or suboptimal reaction conditions. Here’s a systematic troubleshooting approach.

  • Evaluate the Ligand: If you are not using a modern biarylphosphine ligand, this is the first thing to change. First-generation ligands like P(o-tolyl)₃ or bidentate ligands such as BINAP are often inefficient for coupling hindered secondary amines.[4] Upgrading to a ligand like BrettPhos can dramatically accelerate the reaction, as it was specifically designed for coupling hindered primary and secondary amines.[4][6]

  • Check the Base: Ensure your base is active and sufficiently strong. NaOtBu can degrade upon prolonged exposure to air and moisture. Use freshly opened base from a reputable supplier. If your substrate is sensitive to strong bases, you might consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but this will almost certainly require a more active catalyst system (e.g., a G4 pre-catalyst) and higher temperatures.[4]

  • Increase Temperature: Buchwald-Hartwig reactions with hindered substrates often require elevated temperatures, typically in the range of 80-110 °C.[2] If you are running the reaction at a lower temperature, cautiously increasing it can significantly improve the rate.

  • Consider the Palladium Source: If you are generating the Pd(0) catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, the activation can be inefficient. Switching to a well-defined pre-catalyst, as mentioned in Q1, provides a more reliable concentration of the active LPd(0) species and often solves issues of low conversion.[2]

Below is a decision-making workflow for catalyst system selection.

Buchwald_Hartwig_Catalyst_Selection cluster_input Inputs cluster_decision Catalyst System Selection cluster_output Recommended Conditions Aryl_Halide Aryl Halide (Ar-X) Halide_Type What is X? Aryl_Halide->Halide_Type Amine Benzyl 2,7-diazaspiro [4.5]decane-2-carboxylate Br_I_System Pd Pre-catalyst (G3/G4) Ligand: XPhos or RuPhos Base: NaOtBu Solvent: Toluene @ 100°C Halide_Type->Br_I_System Br or I Cl_System Pd Pre-catalyst (G3/G4) Ligand: tBuBrettPhos or more active NHC ligands Base: LHMDS or NaOtBu Solvent: Dioxane @ 110°C Halide_Type->Cl_System Cl Base_Sensitivity Substrate has base-sensitive groups? Weak_Base_System Pd Pre-catalyst (G4) Ligand: BrettPhos Base: K3PO4 or Cs2CO3 Solvent: Dioxane/t-BuOH @ 110°C Base_Sensitivity->Weak_Base_System Yes Br_I_System->Base_Sensitivity

Caption: Catalyst selection workflow for N-arylation.

Q3: I am attempting to couple an aryl chloride, but the reaction is failing. What specific catalyst modifications are needed?

A: Aryl chlorides are significantly less reactive than bromides or iodides due to the strength of the C-Cl bond, making the initial oxidative addition step much more difficult.[7] To overcome this barrier, a more potent catalytic system is required.

Recommendations for Aryl Chlorides:

  • Highly Active Ligands: Standard ligands like XPhos may not be sufficient. You should employ ligands specifically developed for aryl chloride activation, such as BrettPhos , tBuBrettPhos , or certain N-heterocyclic carbene (NHC) ligands like IPr*OMe .[8][9][10] These ligands are more electron-donating and create a highly active palladium center necessary to cleave the C-Cl bond.

  • Stronger Base: While NaOtBu is effective, lithium hexamethyldisilazide (LHMDS) can sometimes offer superior performance with challenging aryl chlorides, especially when protic functional groups are present.[4]

  • Use a Pre-catalyst: For aryl chloride amination, using a pre-catalyst is almost mandatory to ensure efficient generation of the active catalyst. The G4 pre-catalysts are often preferred as they can be activated by weaker bases at room temperature.[2]

Data Summary: Ligand Choice for Hindered Amines
LigandTypical SubstratesKey AdvantagesReference
XPhos Aryl Bromides, IodidesGeneral reliability, good for many hindered amines.
RuPhos Aryl Bromides, some ChloridesSimilar to XPhos, good thermal stability.
BrettPhos Aryl Chlorides, BromidesExcellent for hindered primary & secondary amines.[4][6]
IPr*OMe (NHC) Hindered Aryl ChloridesVery high activity for sterically demanding couplings.[8][9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.2 mmol, 1.2 equiv), and the phosphine ligand (0.02-0.05 mmol, 2-5 mol%).

  • Catalyst Addition: Add the palladium source (e.g., XPhos Pd G3, 0.01-0.025 mmol, 1-2.5 mol%) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Catalytic Debenzylation of the N2-Benzyl Carbamate (Hydrogenolysis)

Removal of the benzyl group from the carbamate is a common final step to liberate the N2-amine. Catalytic hydrogenolysis is the preferred method, but it requires careful catalyst selection to ensure efficiency and to avoid undesired side reactions, particularly when other reducible functional groups are present.[11][12]

Frequently Asked Questions & Troubleshooting

Q1: What is the standard catalyst for removing the benzyl carbamate, and what are the typical reaction conditions?

A: The most common and cost-effective catalyst for this transformation is Palladium on activated carbon (10% Pd/C) .[11][12]

Standard Conditions:

  • Catalyst: 10% Pd/C (typically 5-10 mol% Pd relative to the substrate).

  • Hydrogen Source: Hydrogen gas (H₂), usually supplied via a balloon at atmospheric pressure for lab scale.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) are excellent choices as they readily dissolve the substrate and the hydrogen gas.

  • Temperature: Room temperature is usually sufficient.

This setup is effective for simple substrates and typically results in a clean reaction, yielding the deprotected amine, toluene, and CO₂.

Q2: My debenzylation reaction is incomplete, even after a long reaction time. How can I drive it to completion?

A: A stalled hydrogenolysis can be frustrating. The issue often lies with catalyst activity, which can be affected by the substrate itself or impurities.

  • Catalyst Deactivation: The product amine can coordinate to the palladium surface, inhibiting its catalytic activity.[13] One solution is to add a small amount of acid (e.g., 1-2 equivalents of acetic acid or a few drops of HCl in MeOH). The acid protonates the product amine, preventing it from binding to the catalyst and freeing up active sites.

  • Increase Hydrogen Pressure: If a hydrogen balloon is insufficient, using a Parr shaker or a similar hydrogenation apparatus to increase the H₂ pressure (e.g., to 50 psi) can dramatically increase the reaction rate.

  • Switch to Pearlman's Catalyst: For particularly stubborn debenzylations, Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%) , known as Pearlman's catalyst, is significantly more active than Pd/C and is often the solution for difficult substrates.[14]

  • Consider an Alternative Hydrogen Source: Catalytic transfer hydrogenation (CTH) is an excellent alternative to using H₂ gas.[11] Using a hydrogen donor like ammonium formate (HCO₂NH₄) or cyclohexene with Pd/C can be very effective and circumvents the need for specialized hydrogenation equipment. The reaction is typically run at reflux in methanol.

Q3: My molecule contains an aryl chloride in addition to the benzyl carbamate. How can I selectively remove the benzyl group without causing dehalogenation?

A: This is a classic selectivity challenge. Standard Pd/C is notorious for causing dehalogenation (C-Cl bond cleavage).[15] Achieving selectivity requires fine-tuning the catalyst and conditions.

Strategies for Selective Debenzylation:

  • Use a Specialized Catalyst: Some commercial Pd/C catalysts are "poisoned" or modified to reduce their activity towards dehalogenation. Look for catalysts specified for such selective transformations.

  • Control Reaction Conditions: Dehalogenation is often slower than debenzylation.[15] Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize over-reduction to the dechlorinated byproduct.

  • Alternative Catalysts: In some cases, catalysts like Platinum oxide (PtO₂) may offer different selectivity profiles compared to palladium.

  • Non-Reductive Cleavage: If hydrogenolysis proves unselective, consider orthogonal deprotection strategies, though these are often less ideal. For benzyl carbamates, strong acidic conditions (e.g., HBr in acetic acid) can effect cleavage, but this is harsh and not compatible with many functional groups.

The diagram below illustrates the competing reaction pathways.

Competing_Reactions Start Substrate (Ar-Cl, N-Cbz) Undesired Side Product (Ar-H, N-H) Start->Undesired Direct Dehalogenation & Debenzylation Catalyst Pd/C, H2 Start->Catalyst Desired Desired Product (Ar-Cl, N-H) Desired->Undesired k_dehalogenation (Slower) Catalyst->Desired k_debenzylation (Fast)

Caption: Competing pathways in hydrogenolysis.

Experimental Protocol: Catalytic Transfer Hydrogenolysis (CTH)

This protocol offers a convenient alternative to using hydrogen gas.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate derivative (1.0 mmol, 1.0 equiv) in methanol (10-20 mL).

  • Reagent Addition: Add ammonium formate (5.0 mmol, 5.0 equiv).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvent vapors.

  • Reaction: Heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo. The residue will contain the product and ammonium salts. The product can be isolated by extraction (e.g., dissolving in DCM and washing with water) or by silica gel chromatography.

References

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemspeed. (n.d.).[Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Ohtsuka, Y., et al. (2019). Synthetic Communications, 49(1), 159–165.[Link]

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Kammari, R., et al. (2004). Journal of Chemical Research, 2004(1), 66-67.[Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Choi, K., et al. (2024). Journal of the American Chemical Society, 146(29), 19414–19424.[Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Sci-Hub.[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Ruiz-Castillo, P., et al. (2015). Journal of the American Chemical Society, 137(8), 3085–3092.[Link]

  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Sajiki, H., et al. (2005). The Journal of Organic Chemistry, 70(8), 2979–2985.[Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Gallou, F., et al. (2024). ACS Catalysis, 14(5), 3345–3354.[Link]

  • Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. Kaur, N., & Grewal, P. (2020). Current Organic Chemistry, 24(1), 2-15.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. (2024).[Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Grewal, P., & Kaur, N. (2022). Current Organic Chemistry, 26(20), 1901-1915.[Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry. (2018).[Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Mori, K., et al. (2020). ACS Omega, 5(6), 2892–2900.[Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Li, L., et al. (2014). Organic & Biomolecular Chemistry, 12(29), 5356-5359.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Yang, S. S., et al. (2003). Engelhard Technical Bulletin.[Link]

  • The Role of the Base in Buchwald-Hartwig Amination. Viciu, M. S., et al. (2014). The Journal of Organic Chemistry, 79(24), 12118–12128.[Link]

Sources

Validation & Comparative

A Comparative Guide to Spirocyclic Building Blocks: Profiling Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. The departure from planar, two-dimensional structures towards more three-dimensional molecular architectures has led to a surge of interest in spirocyclic scaffolds. These unique motifs, characterized by two rings sharing a single atom, offer a rigid and well-defined orientation of substituents in three-dimensional space. This guide provides a comprehensive comparison of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate with other key spirocyclic building blocks, offering researchers, scientists, and drug development professionals a data-driven resource for informed scaffold selection.

The Spirocyclic Advantage in Medicinal Chemistry

Spirocyclic scaffolds are increasingly incorporated into drug candidates and approved drugs due to their inherent three-dimensionality.[1][2] This structural feature imparts several advantages over traditional flat aromatic systems:

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocenters can lead to enhanced solubility, reduced lipophilicity, and improved metabolic stability.

  • Enhanced Target Binding: The rigid conformational constraint of spirocycles allows for a more precise presentation of pharmacophoric elements, potentially leading to higher binding affinity and selectivity for biological targets.

  • Exploration of Novel Chemical Space: Spirocyclic frameworks provide access to underexplored areas of chemical space, increasing the probability of identifying novel intellectual property.

Profiling Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a versatile building block featuring a diazaspiro[4.5]decane core. The presence of two nitrogen atoms at positions 2 and 7 offers multiple points for diversification, while the benzyl carbamate protecting group on one of the nitrogens allows for selective functionalization.

Physicochemical Properties

A comprehensive understanding of a building block's physicochemical properties is crucial for its effective application in drug design. Below is a table summarizing the key predicted and, where available, experimental properties of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate and its core structure.

PropertyBenzyl 2,7-diazaspiro[4.5]decane-2-carboxylate2,7-Diazaspiro[4.5]decane (unprotected core)Source
Molecular Formula C₁₇H₂₄N₂O₂C₈H₁₆N₂PubChem
Molecular Weight 288.39 g/mol 140.23 g/mol PubChem
Predicted XlogP 2.50.4PubChem
Predicted Boiling Point 457.9±45.0 °CNot AvailableChemicalBook
Predicted pKa 7.8 (most basic)10.2 (most basic)Not Available
Topological Polar Surface Area 41.9 Ų24.1 ŲPubChem

Note: Most of the physicochemical properties for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate are computationally predicted and should be confirmed experimentally.

A Head-to-Head Comparison with Other Spirocyclic Scaffolds

The selection of a spirocyclic scaffold is a critical decision in the design of a new drug candidate. The following section provides a comparative analysis of the diazaspiro[4.5]decane core with other relevant spirocyclic systems, such as diazaspiro[3.5]nonanes and diazaspiro[5.5]undecanes.

Comparative Data of Spirocyclic Scaffolds
ScaffoldKey FeaturesReported Biological ApplicationsRepresentative Reference
Diazaspiro[3.5]nonane Smaller, more compact spirocycle. Can impart significant rigidity.Antitubercular agents, sigma receptor modulators.[3]Benchchem[3]
Diazaspiro[4.5]decane A versatile and commonly used scaffold. Offers a good balance of rigidity and conformational flexibility.TYK2/JAK1 inhibitors, RIPK1 kinase inhibitors.[4]PubMed[4]
Diazaspiro[5.5]undecane Larger, more flexible spirocycle. Can be used to span larger binding pockets.Acetyl-CoA carboxylase inhibitors, MCH-R1 antagonists.[5]Benchchem[5]

Synthetic Accessibility: Protocols and Considerations

The utility of a building block is intrinsically linked to its synthetic accessibility. This section provides a detailed, step-by-step protocol for a plausible synthetic route to Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, as well as a general protocol for the deprotection of the benzyl carbamate group to liberate the secondary amine for further functionalization.

Synthetic Workflow Overview

G cluster_0 Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Start Commercially Available Starting Materials Step1 Multi-step synthesis to form the diazaspiro[4.5]decane core Start->Step1 Various synthetic routes Step2 Selective protection of one nitrogen with a benzyl carbamate group Step1->Step2 Cbz-Cl, base Product Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Step2->Product

Caption: Synthetic workflow for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Experimental Protocol: Synthesis of the Diazaspiro[4.5]decane Core

Materials:

  • Appropriate starting materials (e.g., a substituted piperidone and an amino acid derivative)

  • Solvents (e.g., Dichloromethane, Methanol)

  • Reagents for cyclization (e.g., a suitable acid or base catalyst)

  • Purification materials (e.g., Silica gel for column chromatography)

Procedure:

  • Dissolve the starting piperidone derivative in a suitable solvent under an inert atmosphere.

  • Add the amino acid derivative and the appropriate catalyst.

  • Stir the reaction mixture at the designated temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired diazaspiro[4.5]decane core.

Experimental Protocol: Benzyl Carbamate Protection

Materials:

  • 2,7-Diazaspiro[4.5]decane

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Dissolve the 2,7-diazaspiro[4.5]decane in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

  • Add the base to the solution.

  • Slowly add one equivalent of Benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Experimental Protocol: N-Cbz Deprotection

The removal of the Cbz protecting group is a common transformation to enable further derivatization of the secondary amine.

G cluster_1 N-Cbz Deprotection Workflow Start_Deprotection Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Step_Deprotection Hydrogenolysis (H₂, Pd/C) or Acidolysis (HBr/AcOH) Start_Deprotection->Step_Deprotection Product_Deprotection 2,7-Diazaspiro[4.5]decane derivative Step_Deprotection->Product_Deprotection

Caption: General workflow for N-Cbz deprotection.

Materials:

  • Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

  • Dissolve Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate in methanol.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 2,7-diazaspiro[4.5]decane derivative.

Conclusion

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate represents a valuable and versatile building block for the synthesis of complex, three-dimensional molecules in drug discovery. Its diazaspiro[4.5]decane core offers a favorable balance of rigidity and conformational flexibility, while the strategically placed nitrogen atoms provide ample opportunities for diversification. This guide has provided a comparative overview of this scaffold alongside other spirocyclic systems, supported by physicochemical data and detailed experimental protocols. By understanding the unique properties and synthetic accessibility of different spirocyclic building blocks, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • PubChem. (n.d.). Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

Sources

A Comparative Guide to the Synthesis of Diazaspiro[4.5]decane Isomers for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[4.5]decane scaffold is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent platform for developing selective and potent therapeutic agents by precisely orienting substituents in space. This guide offers a comparative analysis of synthetic strategies for accessing key isomers of this scaffold, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal route for their specific applications.

The Strategic Importance of Isomeric Variation

The spatial arrangement of the nitrogen atoms within the spirocyclic framework dramatically influences the molecule's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. These variations are critical for fine-tuning drug-target interactions and optimizing pharmacokinetic profiles. This analysis will focus on the synthesis of prevalent and medicinally relevant isomers, including 1,8-, 2,7-, and 2,8-diazaspiro[4.5]decanes.

Visualizing the Isomeric Landscape

The fundamental difference between these key isomers lies in the attachment points of the nitrogen atoms to the shared spirocyclic carbon. Understanding this structural diversity is the first step in appreciating the nuances of their synthesis.

Caption: Key isomers of the diazaspiro[4.5]decane scaffold.

Comparative Analysis of Synthetic Strategies

The synthesis of diazaspiro[4.5]decanes can be broadly categorized into several approaches, each with its own set of advantages and limitations. The choice of a particular route is often a trade-off between factors like step count, overall yield, scalability, and the availability of starting materials.

Palladium-Catalyzed Domino Reactions

A powerful one-step method for creating complex molecular architectures involves a palladium-catalyzed domino reaction. This approach is particularly effective for synthesizing diazaspiro[4.5]decanes with exocyclic double bonds.[1][2]

  • Mechanism: The reaction proceeds through a cascade of C-C bond formations, starting from linear yne-en-ynes and aryl halides.[1][2] The palladium catalyst facilitates highly regioselective coupling and subsequent spirocyclization.

  • Advantages: This method is highly efficient, forming multiple carbon-carbon bonds in a single operation. It often leads to good to excellent yields.

  • Limitations: The substrate scope might be limited to precursors that can participate in the domino cascade. The resulting exocyclic double bonds may require further synthetic modifications for certain applications.

Intramolecular Spirocyclization Strategies

Intramolecular cyclization is a classic and reliable method for constructing spirocyclic systems. This approach often provides excellent control over stereochemistry.

  • Mechanism: These reactions typically involve the formation of an iminium ion or a related reactive intermediate, which is then attacked by a tethered nucleophile to close the second ring. Oxidative cyclization of olefinic precursors is one such strategy.[3]

  • Advantages: This strategy allows for the diastereoselective synthesis of specific isomers, which is crucial for structure-activity relationship (SAR) studies.

  • Limitations: These are often multi-step syntheses, which can impact the overall yield and scalability.

Multi-component and Sequential Reactions

Building the scaffold through a series of sequential reactions, such as the Strecker reaction followed by cyclization, is a versatile and frequently employed strategy.[4] This approach is particularly useful for creating substituted hydantoin-containing diazaspiro[4.5]decanes.

  • Mechanism: A key intermediate, such as an α-amino nitrile, is first formed via a multi-component reaction (e.g., Strecker reaction). Subsequent cyclization, often under basic conditions, yields the final spirocyclic product.[4]

  • Advantages: This method is highly modular, allowing for the introduction of diverse substituents at various positions. The reactions are often robust and can be performed with readily available starting materials.

  • Limitations: This is a multi-step process, and purification of intermediates may be required.

Performance Comparison of Synthetic Routes
Synthetic RouteTarget ScaffoldKey Reagents/CatalystsYield (%)Diastereomeric Ratio (d.r.)Key Advantages
Palladium-Catalyzed Domino Reaction[1][2]Diazaspiro[4.5]decane with exocyclic double bondPd(OAc)₂/PPh₃Good to ExcellentNot specifiedOne-step synthesis, formation of three C-C bonds.
Intramolecular Spirocyclization[3]Substituted 1,6-diazaspiro[4.5]decanesOxidizing agentsModerate to GoodStereoselectiveGood control over stereochemistry.
Strecker Reaction & Cyclization[4]1,3-Diazaspiro[4.5]decane-2,4-dionesNaCN, Amine-HCl, NaH~60% (overall)Not applicableModular, cost-effective, good overall yields.

Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This protocol is an example of a multi-step synthesis culminating in a medicinally relevant diazaspiro[4.5]decane derivative.[4]

Workflow Diagram

SynthesisWorkflow Start 4-Phenylcyclohexan-1-one Step1 Step 1: Strecker Reaction (NaCN, MeNH2·HCl) Start->Step1 Intermediate1 α-Amino Nitrile Intermediate Step1->Intermediate1 Step2 Step 2: Carbamoylation (Ethyl Chloroformate) Intermediate1->Step2 Intermediate2 N-Carbamoyl Amino Nitrile Step2->Intermediate2 Step3 Step 3: Cyclization & Hydrolysis (NaH, then HCl) Intermediate2->Step3 Product 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Step3->Product

Caption: A three-step synthetic workflow for a substituted diazaspiro[4.5]decane.

Step-by-Step Methodology

Step 1: Synthesis of the α-Amino Nitrile Intermediate [4]

  • To a solution of 4-phenylcyclohexan-1-one in a mixture of DMSO and water, add sodium cyanide and methylamine hydrochloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and extract the product with diethyl ether.

  • Treat the ethereal solution with a saturated solution of ethanolic hydrochloric acid to precipitate the hydrochloride salt of the α-amino nitrile.

Step 2: N-Carbamoylation [4]

  • Suspend the α-amino nitrile hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Cool the mixture in an ice bath and add ethyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Isolate the N-carbamoyl amino nitrile product after an appropriate workup.

Step 3: Cyclization and Hydrolysis [4]

  • Dissolve the N-carbamoyl amino nitrile in dry DMF and cool in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the reaction mixture at 45 °C under an inert atmosphere for several days.

  • Quench the reaction with a 10% HCl solution and continue stirring at 45 °C for 24 hours to effect hydrolysis.

  • Extract the final product, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, with chloroform and purify by standard methods.

Applications in Drug Discovery

The diazaspiro[4.5]decane core is a privileged scaffold found in a variety of biologically active compounds. The specific isomer and its substitution pattern are key to its therapeutic application.

  • 2,8-Diazaspiro[4.5]decan-1-one derivatives have been investigated as potential chitin synthase inhibitors for the development of novel antifungal agents.[5][6]

  • 6,7-Diazaspiro[4.5]decane has been utilized as a rigid bioisostere for piperazine in the design of neurokinin-1 (NK1) receptor antagonists.[7][8]

  • 1,8-Diazaspiro[4.5]decane has been incorporated into molecules designed to inhibit L-cystine crystallization, offering a potential treatment for cystinuria.[9]

  • 2,8-Diazaspiro[4.5]decane has been used as a piperazine bioisostere in the development of PARP inhibitors for cancer therapy.[10]

The choice of a synthetic route should, therefore, be guided not only by chemical feasibility but also by the desired biological target and the required substitution pattern.

Conclusion

The synthesis of diazaspiro[4.5]decane isomers offers a rich and varied landscape for the synthetic and medicinal chemist. From elegant one-pot domino reactions to robust multi-step sequences, the available methodologies provide access to a wide range of structurally diverse compounds. A thorough understanding of the strengths and weaknesses of each synthetic approach is paramount for the successful application of this important scaffold in the design and development of next-generation therapeutics. The experimental data and comparative analysis presented in this guide serve as a valuable resource for researchers navigating the complexities of synthesizing these promising molecules.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,8-Diazaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Diazaspiro[4.5]decane. PubChem. Retrieved from [Link]

  • Thapa, P., C-Bailey, D., Singh, A., Shaffer, T., Gibbs-Hall, I., & Wilson, Z. J. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS medicinal chemistry letters, 10(10), 1447–1452. [Link]

  • Sviridova, L. A., Golovtsov, N. I., & Zefirov, N. S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 522-524. [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]

  • Papakyriakou, A., Zervou, M., & Igglessi-Markopoulou, O. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Li, Y., Liu, P., Li, H., Geng, J., Na, R., & Li, B. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Li, Y., Liu, P., Li, H., Geng, J., Na, R., & Li, B. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Retrieved from [Link]

  • Zhang, J., Xu, R., Chen, X., Chen, Z., Zhang, X., & Liu, B. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Wanibuchi, F., Konishi, T., Terai, M., Hidaka, K., Tamura, T., & Tsukamoto, S. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(21), 3149–3157. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • Hu, L., Albanyan, H., Yang, J., Wang, Y., Yang, M., Tan, X., Zhong, X., Hardy, K., Sun, H., Goldfarb, D. S., & Ward, M. D. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2211993. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. ResearchGate. Retrieved from [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2211993. [Link]

Sources

A Comparative Guide to the Validation of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

The 2,7-diazaspiro[4.5]decane scaffold is a cornerstone in modern medicinal chemistry, imparting valuable three-dimensional complexity that can enhance drug-like properties.[1] The controlled synthesis and subsequent validation of derivatives such as Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate are critical for advancing drug discovery programs.[2][3] This guide provides an in-depth comparison of synthetic strategies and outlines a rigorous, self-validating analytical workflow for the characterization of the target compound and its potential reaction byproducts.

I. Synthetic Strategies: A Comparative Overview

The synthesis of asymmetrically functionalized diazaspirocycles like Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate presents unique challenges, primarily centered on achieving regioselectivity. Direct mono-carbamoylation of the parent 2,7-diazaspiro[4.5]decane can be inefficient.[4] Therefore, a more robust and common strategy involves a protection-deprotection sequence.

A prevalent approach relies on the initial synthesis of a symmetrically protected intermediate, typically di-Boc-2,7-diazaspiro[4.5]decane, followed by selective mono-deprotection and subsequent functionalization. While effective, this multi-step process can impact overall yield.

An alternative strategy involves the diastereoselective intramolecular spirocyclization, which can offer a more direct route to the core structure.[5] The choice of synthetic route is often a balance between yield, stereocontrol, and the availability of starting materials.

Synthetic RouteKey AdvantagesPotential DisadvantagesTypical Yield Range
Di-protection/Mono-deprotection High regioselectivity, well-established chemistry.[4]Multiple steps, potential for moderate overall yield.60-80%
Diastereoselective Intramolecular Spirocyclization Fewer synthetic steps, potential for high stereocontrol.[5]May require more specialized starting materials and optimization.70-90%
Palladium-Catalyzed Domino Reaction One-step synthesis, forms multiple C-C bonds.[6]May produce exocyclic double bonds requiring further modification.Good to Excellent

II. The Critical Path of Product Validation: An Experimental Workflow

A rigorous validation process is non-negotiable to ensure the identity, purity, and structural integrity of the synthesized Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate. The following workflow represents a comprehensive approach to product validation.

Validation Workflow Synthesis Crude Reaction Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis NMR->HPLC Comparative_Analysis Route_A Route A: Di-protection/Mono-deprotection Target Target Product: Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Route_A->Target Byproduct_A Potential Byproduct: Di-benzylated Product Route_A->Byproduct_A Byproduct_B Potential Byproduct: Unreacted Starting Material Route_A->Byproduct_B Route_B Route B: Diastereoselective Spirocyclization Route_B->Target Route_B->Byproduct_B NMR_Data NMR Spectra Target->NMR_Data HPLC_Data HPLC Chromatogram Target->HPLC_Data MS_Data Mass Spectrum Target->MS_Data Byproduct_A->HPLC_Data Byproduct_B->HPLC_Data

Sources

NMR and Mass Spec analysis of "Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate and Its Derivatives

For researchers and professionals in drug development, the 2,7-diazaspiro[4.5]decane scaffold is a privileged structure, offering a rigid three-dimensional framework ideal for constructing novel therapeutic agents. The precise characterization of these molecules is paramount to ensuring purity, confirming identity, and understanding their structure-activity relationships. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the analysis of a representative member of this class, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, and its derivatives. We will delve into the causality behind experimental choices and present detailed protocols to ensure reproducible and reliable results.

The Analytical Imperative: Why NMR and MS are Complementary

Structural elucidation of complex heterocyclic systems like diazaspiro[4.5]decanes is rarely achieved with a single technique. While NMR spectroscopy provides unparalleled detail about the covalent framework and stereochemistry of a molecule by probing the magnetic properties of its nuclei, Mass Spectrometry offers precise molecular weight and elemental composition, along with structural clues derived from fragmentation patterns.[1] Using these techniques in concert provides a self-validating system for unambiguous structure confirmation.

This guide will compare and contrast the data obtained from a suite of NMR experiments (¹H, ¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) to build a complete analytical picture of the target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the cornerstone of small molecule characterization. For the diazaspiro[4.5]decane core, the challenge lies in unambiguously assigning the signals from the numerous methylene (-CH₂-) groups in the five- and six-membered rings, which often resonate in a crowded region of the ¹H NMR spectrum.

¹H and ¹³C NMR: The Foundational Spectra

One-dimensional NMR provides the initial overview of the molecular structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum gives information on the chemical environment, number, and connectivity of protons. For Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, we expect to see distinct regions:

    • Aromatic Region (δ 7.3-7.4 ppm): Five protons from the phenyl ring of the benzyl group will appear as a complex multiplet.

    • Benzyl Methylene (δ ~5.1 ppm): A characteristic singlet corresponding to the two protons of the -O-CH₂-Ph group.[2]

    • Diazaspiro[4.5]decane Core (δ ~1.5-3.6 ppm): This is the most complex region. Protons on carbons adjacent to nitrogen atoms will be deshielded and appear further downfield. The spirocyclic nature restricts conformational flexibility, often leading to diastereotopic protons that are chemically non-equivalent and exhibit complex splitting patterns.

  • ¹³C NMR Spectroscopy : The carbon spectrum reveals the number of unique carbon environments. With proton decoupling, each unique carbon appears as a singlet.

    • Carbonyl Carbon (δ ~155 ppm): The carbamate carbonyl is significantly deshielded.

    • Aromatic Carbons (δ ~128-136 ppm): Signals for the carbons of the phenyl ring will appear in this range.[2]

    • Benzyl Methylene Carbon (δ ~67 ppm): The -O-CH₂-Ph carbon.[2]

    • Spiro Carbon (δ ~60-70 ppm): The quaternary carbon at the spiro-junction is a key identifier.

    • Aliphatic Carbons (δ ~30-60 ppm): Carbons of the pyrrolidine and piperidine rings will resonate in this region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

AssignmentPredicted ¹H Chemical Shift (δ ppm)Predicted ¹³C Chemical Shift (δ ppm)Rationale
Cbz-Aromatic7.30 - 7.40 (m, 5H)128.0 - 128.8 (CH), 136.5 (C)Typical range for monosubstituted benzene ring.
Cbz-CH₂~5.15 (s, 2H)~67.2Methylene protons adjacent to carbamate oxygen and phenyl group.
Carbamate C=O-~155.4Characteristic deshielded environment of a carbonyl in a carbamate.
Spiro C (C5)-~65.0Quaternary carbon at the junction of two rings.
CH₂ adjacent to N-Cbz (C1, C4)~3.50 (m, 4H)~45.0Deshielded by the adjacent electron-withdrawing carbamate-substituted nitrogen.
Piperidine CH₂ (C6, C10)~2.80 (m, 4H)~50.0Adjacent to the unprotected secondary amine.
Piperidine CH₂ (C8, C9)~1.70 (m, 4H)~35.0Aliphatic protons of the six-membered ring.

Note: These are estimated values. Actual shifts can vary based on solvent and other experimental conditions.

2D NMR: Resolving Complexity with COSY and HSQC

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing through-bond correlations.[3]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] For the diazaspiro core, COSY is invaluable for tracing the connectivity within the individual rings. A cross-peak between two proton signals indicates that they are spin-spin coupled. This allows for the differentiation of the methylene groups within the piperidine and pyrrolidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, correlating ¹H and ¹³C spectra via one-bond couplings.[5][6] By combining the connectivity information from COSY with the direct proton-carbon assignments from HSQC, a complete and unambiguous assignment of the entire spin system of the diazaspiro[4.5]decane core can be achieved.

G cluster_NMR NMR Analysis Workflow Sample Sample Preparation (CDCl3 or DMSO-d6) NMR_1D 1D NMR Acquisition (¹H, ¹³C) Sample->NMR_1D Step 1 NMR_2D 2D NMR Acquisition (COSY, HSQC) NMR_1D->NMR_2D Step 2 Processing Data Processing (Fourier Transform, Phasing) NMR_2D->Processing Step 3 Analysis Spectral Analysis & Assignment Processing->Analysis Step 4 Structure Structure Confirmation Analysis->Structure Step 5

Caption: A generalized workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required for less soluble derivatives and will reveal exchangeable N-H protons.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Use standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

  • COSY Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire data with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).

  • HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the one-bond coupling constant (¹JCH) to a typical value of 145 Hz for aliphatic systems.[4]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain clean, interpretable spectra.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular formula and key structural information through controlled fragmentation. It is the definitive method for confirming molecular weight.

Ionization and High-Resolution Mass Spectrometry (HRMS)
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for moderately polar molecules like the target compound. It typically produces a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation, allowing for clear determination of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., Orbitrap or TOF) can measure mass-to-charge ratios (m/z) to four or five decimal places.[7] This high accuracy allows for the unambiguous determination of the elemental composition, distinguishing the target compound from isomers or molecules with the same nominal mass. For C₂₃H₂₈N₂O₂, the expected exact mass of the [M+H]⁺ ion is 365.2224, a value that HRMS can readily confirm.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[8] The fragmentation pattern provides a "fingerprint" that confirms the connectivity of the molecule.

Key Predicted Fragmentation Pathways:

  • Loss of the Benzyl Group: The most common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond, leading to the formation of a highly stable tropylium cation at m/z 91 .[1] This is often the base peak in the spectrum.

  • Decarboxylation: Loss of CO₂ (44 Da) from the carbamate moiety is another expected fragmentation pathway.

  • Cleavage of the Spirocyclic Core: The piperidine and pyrrolidine rings can undergo alpha-cleavage adjacent to the nitrogen atoms, leading to various ring-opened fragments.[9]

G M_H [M+H]⁺ m/z 365.22 frag1 Tropylium Cation m/z 91.05 M_H->frag1 Loss of C₁₆H₂₁N₂O₂ frag2 [M - C₇H₇]⁺ m/z 274.17 M_H->frag2 Loss of Benzyl Radical frag3 [M+H - CO₂]⁺ m/z 321.25 M_H->frag3 Decarboxylation frag4 Ring Cleavage Fragments M_H->frag4 α-cleavage

Caption: Predicted major fragmentation pathways for the target molecule in MS/MS.

Table 2: Predicted HRMS Fragments for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

m/z (Calculated)FormulaDescription
365.2224[C₂₃H₂₉N₂O₂]⁺Protonated Molecular Ion [M+H]⁺
321.2482[C₂₂H₃₃N₂]⁺Loss of CO₂ from the carbamate
274.1699[C₁₆H₂₂N₂O₂]⁺Loss of the benzyl radical (C₇H₇)
91.0542[C₇H₇]⁺Tropylium ion (stable benzyl fragment)
Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan MS: Acquire a full scan spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500) to identify the [M+H]⁺ ion.

  • HRMS Confirmation: Use a high-resolution instrument to confirm the exact mass of the [M+H]⁺ ion and determine its elemental composition.

  • MS/MS Analysis: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 365.22) as the precursor and applying collision energy to induce fragmentation. Record the resulting fragment ion spectrum.

Part 3: Comparative Analysis of a Derivative

To illustrate the power of these techniques, let's consider a hypothetical derivative: Benzyl 7-methyl-2,7-diazaspiro[4.5]decane-2-carboxylate . This involves the methylation of the secondary amine on the piperidine ring.

  • NMR Analysis Comparison:

    • ¹H NMR: A new singlet corresponding to the N-methyl group would appear around δ 2.2-2.4 ppm, integrating to three protons. The signals for the methylene protons adjacent to this nitrogen (C6 and C10) would likely shift downfield slightly due to the electronic effect of the methyl group. The N-H proton signal would disappear.

    • ¹³C NMR: A new signal for the N-methyl carbon would appear in the aliphatic region, typically around δ 42-46 ppm. The signals for the adjacent carbons (C6 and C10) would also experience a shift.

    • HSQC: A new cross-peak would appear, correlating the N-methyl proton singlet with the new N-methyl carbon signal.

  • Mass Spectrometry Comparison:

    • HRMS: The molecular weight would increase by 14.0156 Da (the mass of CH₂). The new [M+H]⁺ ion would have an exact mass of 379.2380 (for C₂₄H₃₀N₂O₂). This precise mass shift is definitive proof of monomethylation.

    • MS/MS: The fragmentation pattern would be similar, with the key difference being that all fragments retaining the methylated piperidine ring would show a +14 Da mass shift compared to the parent compound. The tropylium ion at m/z 91 would, of course, remain unchanged.

Conclusion

The structural elucidation of "Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate" derivatives is a clear demonstration of the synergistic power of modern spectroscopic techniques. One-dimensional NMR provides the initial structural blueprint, while 2D NMR experiments like COSY and HSQC are indispensable for resolving the complex spin systems of the spirocyclic core. High-resolution mass spectrometry definitively confirms the elemental composition, and MS/MS fragmentation patterns provide orthogonal confirmation of the molecular architecture. By comparing the detailed spectral data of a parent compound with its derivatives, researchers can confidently track chemical modifications and build a robust understanding of their synthesized molecules, accelerating the drug discovery and development process.

References

  • Vertex AI Search, based on analysis of similar structures and general NMR principles.
  • ChemicalBook. (n.d.). 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride(1864061-96-0) 1H NMR.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available at: [Link]

  • Royal Society of Chemistry. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. National Institute of Standards and Technology. Available at: [Link]

  • Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • SFERA - Unife. (2021). Triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

Sources

The Versatility of the 2,7-Diazaspiro[4.5]decane Scaffold: A Comparative Guide to the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, three-dimensional architecture of spirocyclic scaffolds has made them a privileged motif in modern medicinal chemistry. Their unique conformational constraints can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. Among these, the 2,7-diazaspiro[4.5]decane core has emerged as a particularly versatile starting point for the synthesis of a diverse range of biologically active compounds. This guide provides a comparative analysis of several classes of compounds synthesized from the common precursor, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate , highlighting their distinct pharmacological profiles and the experimental data that underscore their therapeutic potential. We will delve into their efficacy as kinase inhibitors and antifungal agents, providing a comprehensive overview for researchers in drug discovery and development.

From a Single Scaffold to a Multitude of Therapeutic Targets

The synthetic utility of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate lies in the differential reactivity of its two nitrogen atoms. The N2 nitrogen is protected as a benzyl carbamate, allowing for selective functionalization of the N7 position. Subsequent deprotection of N2 provides a handle for further diversification, enabling the exploration of a broad chemical space and the targeting of various biological pathways. This guide will focus on three prominent classes of derivatives:

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Targeting necroptosis and inflammation.

  • Dual TYK2/JAK1 Inhibitors: Modulating the JAK-STAT signaling pathway in inflammatory diseases.

  • Chitin Synthase Inhibitors: A promising avenue for novel antifungal agents.

The general synthetic strategy to access these diverse derivatives from Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is outlined below.

Synthetic_Pathway start Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate step1 Functionalization at N7 start->step1 Various reagents (e.g., acyl chlorides, sulfonyl chlorides) step2 Deprotection of N2 (e.g., hydrogenolysis) step1->step2 step3 Functionalization at N2 step2->step3 Various reagents (e.g., alkyl halides, carboxylic acids for amidation) end Diverse Bioactive Derivatives step3->end

Caption: General synthetic scheme for the diversification of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

I. Inhibition of RIPK1 Kinase: A Strategy Against Necroptosis-Mediated Diseases

Necroptosis is a form of programmed cell death that plays a crucial role in various inflammatory conditions. Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of this pathway, and its inhibition has emerged as a promising therapeutic strategy.[1] Derivatives of 2,8-diazaspiro[4.5]decan-1-one, which are structurally related to the 2,7-diazaspiro core, have been identified as potent RIPK1 inhibitors.

Signaling Pathway

Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is activated and, in the absence of caspase-8 activity, phosphorylates RIPK3. This leads to the formation of the necrosome, a protein complex that recruits and activates Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell death. RIPK1 inhibitors block this cascade at its inception by preventing the autophosphorylation and activation of RIPK1.

RIPK1_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR->ComplexI RIPK1_active Activated RIPK1 (Phosphorylated) ComplexI->RIPK1_active RIPK3 RIPK3 RIPK1_active->RIPK3 phosphorylates Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1_active->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates pMLKL Phosphorylated MLKL MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative (e.g., Compound 41) Inhibitor->RIPK1_active Inhibits

Caption: Simplified RIPK1-mediated necroptosis pathway and the point of inhibition.

Comparative Performance Data

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated for their ability to inhibit RIPK1 kinase activity. The following table summarizes the in vitro potency of a key compound from this series.

Compound IDTargetIC50 (nM)Cell-based Necroptosis Inhibition (U937 cells)
41 RIPK192Significant anti-necroptotic effect

Data extracted from a study on novel RIPK1 inhibitors.

Experimental Protocol: In Vitro RIPK1 Kinase Assay

This protocol outlines a typical in vitro assay to determine the IC50 of a test compound against RIPK1.

Kinase_Assay_Workflow start Start step1 Prepare assay buffer, recombinant RIPK1, ATP, and substrate (e.g., MBP) start->step1 step2 Serially dilute test compound in DMSO step1->step2 step3 Add RIPK1, substrate, and test compound to a 96-well plate step2->step3 step4 Initiate reaction by adding ATP step3->step4 step5 Incubate at 30°C for a defined period (e.g., 60 minutes) step4->step5 step6 Stop the reaction and measure ADP formation (e.g., using ADP-Glo™ assay) step5->step6 step7 Calculate % inhibition and determine IC50 step6->step7 end End step7->end

Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare stock solutions of recombinant human RIPK1, ATP, and a suitable substrate like Myelin Basic Protein (MBP).

  • Compound Dilution: Perform serial dilutions of the test compound (e.g., starting from 10 mM) in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the diluted test compound, and the RIPK1 enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay, which measures luminescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

II. Dual TYK2/JAK1 Inhibition: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases, including TYK2 and JAK1, are integral to the signaling of numerous cytokines involved in inflammatory and autoimmune diseases. The JAK-STAT pathway transmits signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of pro-inflammatory genes. Selective inhibition of these kinases is a validated therapeutic approach.

Signaling Pathway

Upon cytokine binding to its receptor, associated JAKs are brought into proximity, trans-phosphorylate, and activate each other. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, dimerize, translocate to the nucleus, and regulate gene expression. Dual TYK2/JAK1 inhibitors block this signaling cascade by competing with ATP for the kinase domain of these enzymes.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK TYK2/JAK1 Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates pSTAT Phosphorylated STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene Gene Transcription Nucleus->Gene regulates Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative (e.g., Compound 48) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of a dual TYK2/JAK1 inhibitor.

Comparative Performance Data

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were optimized for potent and selective inhibition of TYK2 and JAK1.

Compound IDTargetIC50 (nM)Selectivity vs. JAK2
48 TYK26>23-fold
JAK137

Data from a study on selective dual TYK2/JAK1 inhibitors, highlighting the potency and selectivity of compound 48.

Experimental Protocol: In Vitro TYK2/JAK1 Kinase Assay

The protocol for assessing TYK2/JAK1 inhibition is similar to the RIPK1 assay, with modifications to the specific enzymes and substrates.

Step-by-Step Methodology:

  • Reagent Preparation: Use assay buffers and recombinant TYK2 or JAK1 enzymes. A suitable substrate for JAK1 is the IRS-1tide peptide.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, diluted compound, and the respective kinase (TYK2 or JAK1).

  • Reaction Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate at 30°C for 45-60 minutes.

  • Detection: Measure ADP formation using a luminescence-based assay.

  • Data Analysis: Calculate IC50 values to determine the potency of the inhibitors against each kinase.

III. Chitin Synthase Inhibition: A Novel Antifungal Strategy

Chitin is an essential structural component of the fungal cell wall, absent in mammals, making its synthesis an attractive target for the development of new antifungal drugs. Chitin synthases (CHS) are the enzymes responsible for polymerizing N-acetylglucosamine to form chitin.

Fungal Chitin Synthesis Pathway

The biosynthesis of chitin begins with glucose and proceeds through a series of enzymatic steps to produce the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc). Chitin synthase then catalyzes the transfer of GlcNAc from UDP-GlcNAc to a growing chitin chain at the cell membrane. Inhibition of this final step disrupts cell wall integrity, leading to fungal cell death.

Chitin_Synthesis_Pathway Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc ChitinSynthase Chitin Synthase (CHS) UDPGlcNAc->ChitinSynthase Substrate Chitin Chitin Chain ChitinSynthase->Chitin catalyzes polymerization Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->ChitinSynthase Inhibits

Caption: Simplified pathway of chitin biosynthesis in fungi and the target of chitin synthase inhibitors.

Comparative Performance Data

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have demonstrated promising activity as chitin synthase inhibitors with potent antifungal effects.[2]

Compound IDChitin Synthase IC50 (mM)C. albicans MIC (mmol/L)A. fumigatus MIC (mmol/L)
4d -0.04-
4j 0.12-0.08
Polyoxin B (Control) 0.080.129-
Fluconazole (Control) -0.104-

Data from a study on diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors and antifungal agents.[2]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

MIC_Workflow start Start step1 Prepare serial dilutions of the test compound in a 96-well plate start->step1 step2 Prepare a standardized fungal inoculum step1->step2 step3 Add the inoculum to each well of the plate step2->step3 step4 Incubate the plate at 35°C for 24-48 hours step3->step4 step5 Visually or spectrophotometrically determine the lowest concentration that inhibits fungal growth (MIC) step4->step5 end End step5->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a standardized final inoculum concentration.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a drug-free well as a growth control.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The 2,7-diazaspiro[4.5]decane scaffold serves as an exceptional starting point for the development of compounds with diverse and potent biological activities. As demonstrated, strategic modifications to this core structure can yield highly effective inhibitors of critical enzymes in human disease and fungal pathogenesis. The derivatives targeting RIPK1 and TYK2/JAK1 kinases show promise for the treatment of inflammatory and autoimmune disorders, while the chitin synthase inhibitors represent a promising new class of antifungal agents. The comparative data and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2022.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022.
  • RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology, 2023.
  • The JAK/STAT signaling p
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 2019.
  • Chitin synthesis in human p

Sources

Benchmarking Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate: A Comparative Guide to Linker Technologies in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of targeted therapeutics, the choice of a chemical linker—the molecular bridge connecting a targeting moiety to a therapeutic payload—is a critical determinant of a drug conjugate's success. This guide provides a comprehensive technical comparison of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, a novel linker scaffold, against established linker classes such as polyethylene glycol (PEG) chains, alkyl chains, and piperidine/piperazine-based systems. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the performance of next-generation therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Central Role of the Linker in Drug Conjugate Efficacy

The linker is far from a passive spacer. Its chemical nature, length, rigidity, and polarity profoundly influence the physicochemical properties and biological activity of the entire conjugate.[1] An ideal linker must maintain stability in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific payload delivery to the target cells.[] Key performance parameters influenced by the linker include:

  • Solubility and Aggregation: The linker can significantly impact the aqueous solubility of the often hydrophobic drug conjugate, preventing aggregation that can lead to poor efficacy and immunogenicity.[3]

  • Cell Permeability: For intracellular targets, the linker must facilitate the passage of the large conjugate molecule across the cell membrane.[4]

  • Pharmacokinetics (PK): The linker's structure affects the metabolic stability, clearance rate, and overall in vivo half-life of the therapeutic agent.[5][6]

  • Ternary Complex Formation (in PROTACs): In the context of PROTACs, the linker's length and flexibility are crucial for orienting the target protein and the E3 ligase to form a productive ternary complex, which is a prerequisite for target degradation.[7]

A New Contender: The Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate Scaffold

The Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate linker introduces a semi-rigid, spirocyclic core. This unique structural feature is hypothesized to offer a distinct balance of properties compared to more conventional linkers. The spirocyclic system imparts a degree of conformational restraint, which can be advantageous for pre-organizing the binding moieties of a PROTAC for efficient ternary complex formation.[8] The diaza- and carboxylate functionalities provide handles for synthetic modification and can influence solubility and cell permeability. The benzyl group adds a hydrophobic and rigid element to the linker.

Comparative Analysis of Linker Technologies

To provide a clear framework for evaluation, we will compare the theoretical and experimentally observed properties of the diazaspiro[4.5]decane linker with three major classes of linkers: flexible chains (PEG and Alkyl) and other rigid heterocyclic systems (piperidine and piperazine).

Physicochemical Properties
FeatureBenzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (Hypothesized)PEG LinkersAlkyl ChainsPiperidine/Piperazine Linkers
Solubility Moderate to Good (tunable via modifications)Generally Hydrophilic[3]Generally Hydrophobic[3]Moderate to Good (Piperazine can be protonated to increase solubility)[][10]
Flexibility Semi-rigidHighly Flexible[3]Highly Flexible[8]Rigid[8]
Metabolic Stability Potentially High (rigid core)Can be susceptible to metabolism[3]Generally Metabolically Stable[3]Generally Good (can prevent N-dealkylation)[8]
Synthesis Multi-step, moderately complexReadily available with various functional groups[3]Synthetically accessible and easy to modify[3]Common building blocks in medicinal chemistry[8]
Performance in Drug Conjugates
Performance MetricBenzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (Projected)PEG LinkersAlkyl ChainsPiperidine/Piperazine Linkers
Cell Permeability May require optimization to balance rigidity and polarityCan enhance permeability by adopting folded conformations[4]Hydrophobicity can improve permeability, but excessive lipophilicity is detrimental[4]Can be modulated; charged state of piperazine may reduce passive permeability[8]
Ternary Complex Formation (PROTACs) Semi-rigid structure could pre-organize the complex, potentially reducing the entropic penalty of bindingHigh flexibility can be beneficial but may also introduce an entropic penaltyHigh conformational flexibilityRigidity can be advantageous for stable complex formation[8]
In Vivo Half-life Expected to be favorable due to potential metabolic stabilityCan be significantly extended[11]Generally does not significantly alter half-lifeCan contribute to improved metabolic stability and half-life[8]

Experimental Protocols for Benchmarking Linker Performance

To empirically validate the performance of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate against other linkers, a series of standardized in vitro and in vivo experiments are essential.

Protocol 1: Synthesis of a PROTAC with a Diazaspiro[4.5]decane Linker

This protocol outlines a general synthetic route for incorporating the diazaspiro linker into a PROTAC molecule.

cluster_synthesis PROTAC Synthesis Workflow A 1. Activate Carboxylate of Diazaspiro Linker B 2. Couple with Target Protein Ligand A->B EDC, NHS C 3. Deprotect Benzyl Group B->C e.g., Hydrogenolysis D 4. Couple with E3 Ligase Ligand C->D HATU, DIPEA E 5. Final Purification (HPLC) D->E cluster_pampa PAMPA Assay Setup donor Donor Plate (PROTAC solution) membrane Artificial Membrane (coated with lipids) donor->membrane acceptor Acceptor Plate (Buffer) membrane->acceptor

Sources

The Ascendancy of Three-Dimensionality: A Comparative Guide to Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, the quest for novel chemical matter that transcends the flatlands of traditional aromatic scaffolds is perpetual. This guide navigates the compelling landscape of spirocyclic chemistry, centering on the versatile building block, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate. We will objectively compare its projected performance with established alternatives, supported by experimental data from closely related analogs, to provide a strategic framework for its application in drug development programs.

Part 1: The Rationale for Spirocyclic Scaffolds - A Departure from "Flatland"

For decades, medicinal chemistry has been dominated by aromatic, planar molecules. However, the increasing complexity of biological targets necessitates a move towards greater three-dimensionality (3D) in drug design. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique solution by introducing a rigid, 3D conformation. This architectural feature can lead to significant improvements in physicochemical and pharmacokinetic properties.[1][2][3]

The shift from planar structures to those with a higher fraction of sp³-hybridized carbons, like diazaspiro[4.5]decanes, generally correlates with enhanced aqueous solubility, improved metabolic stability, and greater target selectivity.[1][2] By locking the conformation of a molecule, spirocycles can optimize the orientation of binding elements, leading to improved potency and a reduction in off-target effects.[2]

Part 2: Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate - A Versatile Scaffold for Library Synthesis

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a chiral building block that offers two distinct points for diversification. The secondary amine at the 7-position can be readily functionalized, while the carboxylate at the 2-position, protected by a benzyl group, can be deprotected and coupled with a wide array of amines to generate extensive chemical libraries. This dual functionality makes it an attractive starting point for hit-to-lead optimization campaigns.

Comparative Analysis: Diazaspiro[4.5]decanes vs. Traditional Scaffolds

The true value of the diazaspiro[4.5]decane core is evident when compared to more traditional, non-spirocyclic scaffolds like piperazine, a ubiquitous fragment in medicinal chemistry.

PropertyPiperazine (Flexible)6,7-Diazaspiro[4.5]decane (Rigid)Rationale & Supporting Evidence
Conformational Rigidity HighLowThe spirocyclic nature of the diazaspiro[4.5]decane locks the cyclohexane and pyrrolidine/piperidine rings in a fixed orientation, reducing the entropic penalty upon binding to a target.[2][4]
Three-Dimensionality LowHighThe spirocyclic fusion introduces a distinct 3D vector for substituent placement, allowing for more precise exploration of binding pockets.[1][2]
Physicochemical Properties VariableGenerally ImprovedIncreased sp³ character often leads to higher solubility and lower lipophilicity compared to aromatic piperazine derivatives.[1][2]
Metabolic Stability Often susceptible to N-dealkylationPotentially ImprovedThe rigid framework can shield metabolically labile sites, leading to increased metabolic stability.[2]
Novelty & IP Position CrowdedOpenDiazaspiro[4.5]decane scaffolds represent a less explored chemical space, offering opportunities for novel intellectual property.

Part 3: Case Studies - Diazaspiro[4.5]decanes in Action

While specific data for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is emerging, a wealth of information on its isomers highlights the therapeutic potential of this scaffold family.

Case Study 1: 2,8-Diazaspiro[4.5]decanes as Glycoprotein IIb-IIIa Antagonists

In the pursuit of orally active antithrombotic agents, researchers developed a series of 2,8-diazaspiro[4.5]decanes as glycoprotein IIb-IIIa antagonists.[5] This scaffold served as a rigid template to correctly orient the necessary acidic and basic pharmacophores, leading to potent inhibitors of platelet aggregation.[5] Notably, a double prodrug from this series demonstrated excellent pharmacokinetic properties across multiple species, highlighting the scaffold's ability to generate drug-like candidates.[5]

Case Study 2: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Antifungal Agents

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as potential chitin synthase inhibitors for the treatment of fungal infections.[6][7] Several compounds exhibited excellent potency against chitin synthase and displayed significant antifungal activity against various pathogenic strains, including Candida albicans and Aspergillus fumigatus.[6][7] This study underscores the utility of the diazaspiro[4.5]decane core in developing novel anti-infective agents.[6][7]

Case Study 3: 6,7-Diazaspiro[4.5]decane as a Neurokinin-1 (NK1) Receptor Antagonist Scaffold

The 6,7-diazaspiro[4.5]decane scaffold has been successfully employed in the development of potent and selective antagonists for the neurokinin-1 (NK1) receptor.[8] The rigid, three-dimensional structure of the scaffold was key to achieving high-affinity binding to this G-protein coupled receptor, which is implicated in pain, inflammation, and emesis.[8]

Part 4: Experimental Protocols

The following are generalized protocols for the synthesis and functionalization of a diazaspiro[4.5]decane scaffold, adaptable for the specific synthesis of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate and its derivatives.

A. Synthesis of the Diazaspiro[4.5]decane Core

Several synthetic routes to diazaspiro[4.5]decane derivatives have been reported, including palladium-catalyzed domino reactions and diastereoselective intramolecular spirocyclizations.[9] A one-step synthesis of diazaspiro[4.5]decanes with exocyclic double bonds has also been achieved through a palladium-catalyzed reaction of yne-en-ynes with aryl halides, forming three new carbon-carbon bonds in a single operation.[10]

G A Protected Amino Acid Derivative C Coupling A->C B Olefinic Amine B->C D Cyclization Precursor C->D E Intramolecular Cyclization (e.g., Heck, Michael addition) D->E F Diazaspiro[4.5]decane Core E->F

Caption: Generalized workflow for diazaspiro[4.5]decane synthesis.

B. N-Functionalization of the Diazaspiro[4.5]decane Core

The secondary amine of the diazaspiro[4.5]decane scaffold is a key handle for diversification.

  • Reductive Amination: To a solution of the diazaspiro[4.5]decane in a suitable solvent (e.g., methanol, dichloroethane), add the desired aldehyde or ketone (1.1 eq.) and a reducing agent such as sodium triacetoxyborohydride (1.5 eq.). Stir the reaction at room temperature until completion.

  • Acylation/Sulfonylation: Dissolve the diazaspiro[4.5]decane in a solvent like dichloromethane with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Add the desired acyl chloride, sulfonyl chloride, or isocyanate (1.1 eq.) dropwise at 0 °C and allow the reaction to warm to room temperature.

C. Deprotection and Amide Coupling

The benzyl carbamate protecting group can be removed to reveal the second amine for further functionalization.

  • Hydrogenolysis: Dissolve the Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate derivative in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10 mol%). Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Amide Coupling: To the resulting free amine, add a suitable solvent (e.g., DMF, dichloromethane) followed by the desired carboxylic acid (1.1 eq.), a coupling agent (e.g., HATU, HOBt/EDC; 1.2 eq.), and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 2.0 eq.). Stir the reaction at room temperature until completion.

G A Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate B N-Functionalization (Position 7) A->B D N-Functionalized Intermediate B->D C Diverse Aldehydes, Acyl Chlorides, etc. C->B E Benzyl Deprotection D->E F Free Amine at Position 2 E->F G Amide Coupling F->G I Final Compound Library G->I H Diverse Carboxylic Acids H->G

Caption: Workflow for library synthesis from the target scaffold.

Part 5: Conclusion and Future Outlook

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate stands as a promising and versatile scaffold for the generation of novel, three-dimensional chemical entities. While direct comparative data is still emerging, the successful application of its isomers in diverse therapeutic areas provides a strong rationale for its inclusion in drug discovery programs. The inherent advantages of the spirocyclic core, combined with the dual points of diversification offered by this specific building block, position it as a valuable tool for researchers aiming to move beyond the confines of "flatland" chemistry and explore new frontiers in drug design. The continued development of synthetic methodologies will undoubtedly lead to a wider adoption of this and other spirocyclic scaffolds, ultimately contributing to the discovery of new and improved medicines.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.

  • Mehrotra, M. M., et al. (2001). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 44(19), 3133-3141.

  • Advantages of spirocyclic scaffolds over planar structures in drug discovery. BenchChem.

  • Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism. BenchChem.

  • The Strategic Application of 6,7-Diazaspiro[4.5]decane as a Piperazine Bioisostere in Contemporary Drug Discovery. BenchChem.

  • Besson, T., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(1), 1-5.

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 517-534.

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(13), 2757-2766.

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379-12388.

  • A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.5]decane Derivatives. BenchChem.

  • Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(5), 2095-2106.

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 27(22), 115101.

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Request PDF on ResearchGate.

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 202, 111437.

  • Application Notes and Protocols: Preparation of Chiral Catalysts from 1,2-Diamines. BenchChem.

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Request PDF on ResearchGate.

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 23(11), 2942.

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 26(21), 6485.

  • Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal.

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate.

Sources

A Comparative Guide to the Characterization of Novel N-Substituted 2,7-Diazaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Flat, aromatic structures, while historically successful, often present challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic scaffolds have emerged as a powerful tool to overcome these limitations by introducing three-dimensional complexity.[1][2] These rigid, conformationally restricted frameworks allow for precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity.[3][4]

The 2,7-diazaspiro[4.5]decane core is a particularly attractive scaffold. It features two nitrogen atoms that serve as versatile points for chemical modification, enabling the exploration of diverse chemical space. This guide focuses on derivatives of "Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate," a key intermediate where the N2 position is protected by a carbobenzyloxy (Cbz) group, leaving the N7 position available for systematic derivatization. We will provide a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of novel analogs, using a hypothetical G-Protein Coupled Receptor (GPCR), "Receptor X," as a case study.

Part 1: Synthesis and Structural Characterization of Novel Analogs

The strategic derivatization of the 2,7-diazaspiro[4.5]decane scaffold begins with the N7-amine. This secondary amine is a nucleophilic handle for a variety of chemical transformations, including alkylation, acylation, and reductive amination.

General Synthetic Workflow

The overall process involves the functionalization of the N7 position, followed by rigorous purification and structural confirmation. This workflow ensures that the compounds subjected to biological screening are of high purity and their structures are unequivocally confirmed.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate reaction N7-Alkylation or Acylation (e.g., R-X, Base) start->reaction purification Purification (Flash Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Confirms Covalent Structure ms Mass Spectrometry (LC-MS) purification->ms Confirms Mass & Purity

Caption: General workflow for synthesis and structural validation.

Experimental Protocol: N7-Alkylation

This protocol describes a representative alkylation reaction. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) is critical to prevent it from competing with the scaffold's amine in reacting with the alkyl halide. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively dissolves the reactants without interfering in the reaction.

Materials:

  • Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq)

  • Alkyl Halide (e.g., 4-fluorobenzyl bromide) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) in anhydrous ACN.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of EtOAc in Hexanes.

  • Combine the pure fractions and evaporate the solvent to yield the final product.

Protocol: Structural Characterization via NMR and MS

Unequivocal structural confirmation is the bedrock of any structure-activity relationship (SAR) study. NMR spectroscopy provides detailed information about the covalent bonding framework, while mass spectrometry confirms the molecular weight and purity.[5][6]

1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the addition of the new substituent at the N7 position.

  • Procedure:

    • Dissolve ~5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[7]

    • Analysis Rationale: Successful N7-alkylation with 4-fluorobenzyl bromide, for instance, would be confirmed by the appearance of a new benzylic methylene singlet in the ¹H NMR spectrum (typically ~3.5-4.0 ppm) and new aromatic signals corresponding to the 4-fluorophenyl group.

1.3.2 Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Objective: To confirm the molecular weight of the product and assess its purity.

  • Procedure:

    • Prepare a dilute solution (~1 mg/mL) of the compound in methanol or ACN.

    • Inject the sample onto an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

    • Analysis Rationale: The mass spectrum should show a prominent ion corresponding to the calculated mass of the protonated molecule ([M+H]⁺). The purity is assessed by the percentage of the total ion current that the main peak represents.

Compound IDR-Group at N7Molecular FormulaCalculated Mass (Da)Observed [M+H]⁺ (m/z)Key ¹H NMR Signal (ppm)
Parent -HC₁₆H₂₂N₂O₂274.17275.22.9 (br s, 1H, NH)
Cmpd-1 -CH₃C₁₇H₂₄N₂O₂288.18289.22.45 (s, 3H)
Cmpd-2 -CH₂PhC₂₃H₂₈N₂O₂364.22365.23.60 (s, 2H)
Cmpd-3 -C(O)PhC₂₃H₂₆N₂O₃378.19379.27.4-7.8 (m, 5H)
Table 1: Summary of characterization data for hypothetical novel compounds.

Part 2: Comparative Biological Evaluation at Receptor X

To compare the novel compounds, we employ a tiered screening approach, starting with binding affinity, followed by functional activity, and concluding with selectivity profiling for the most promising candidate. This cascade ensures that resources are focused on compounds with the most desirable characteristics.

G cluster_screening Biological Screening Cascade primary Primary Screen: Binding Affinity Assay (Ki Determination) secondary Secondary Screen: Functional Assay (EC50/IC50 Determination) primary->secondary Potent Binders tertiary Tertiary Screen: Selectivity Profiling (Counter-Screening) secondary->tertiary Active Compounds sar Structure-Activity Relationship (SAR) Analysis tertiary->sar

Caption: A tiered approach for efficient compound evaluation.

Protocol: Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[8] It is a robust method for determining the equilibrium dissociation constant (Ki), a direct measure of binding potency.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing Receptor X.

  • Radioligand: [³H]-L ligand (a known high-affinity ligand for Receptor X).

  • Test compounds (Cmpd-1, Cmpd-2, Cmpd-3) and Parent scaffold.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: A high concentration (10 µM) of a known unlabeled ligand.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), 50 µL of test compound dilution, and 50 µL of cell membrane suspension.

  • For total binding wells, add 50 µL of buffer instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific control.

  • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Harvest the plate contents onto filter mats using a cell harvester and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.

  • Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Compound IDR-Group at N7Binding Affinity Ki (nM) at Receptor X
Parent -H> 10,000
Cmpd-1 -CH₃850 ± 75
Cmpd-2 -CH₂Ph15 ± 2.1
Cmpd-3 -C(O)Ph210 ± 18
Table 2: Comparative binding affinities of novel compounds at the hypothetical Receptor X.

Causality Behind Experimental Choices: The use of cell membranes isolates the receptor from downstream signaling complexities, providing a pure measure of binding affinity.[9] The Cheng-Prusoff correction is essential for converting the experimentally derived IC₅₀ into the ligand-independent constant Ki, allowing for accurate comparison across different experiments and radioligands.

Protocol: Functional Calcium Mobilization Assay

Assuming Receptor X is a Gq-coupled GPCR, agonist binding will activate Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using a calcium-sensitive fluorescent dye. This assay determines whether a compound is an agonist (stimulates a response) or an antagonist (blocks the agonist response).[10][11]

G Ligand Ligand (e.g., Cmpd-2) Receptor Receptor X (GPCR) Ligand->Receptor Gq Gαq Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds Ca ↑ [Ca²⁺]i (Fluorescence) ER->Ca releases Ca²⁺

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, a nuanced task given the absence of a specific Safety Data Sheet (SDS) for this exact compound. By synthesizing data from structurally similar molecules and adhering to established hazardous waste regulations, we can construct a disposal plan rooted in scientific integrity and best practices.

Hazard Assessment: A Precautionary Approach

Given the lack of a dedicated SDS for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, a conservative approach to hazard identification is paramount. Analysis of SDSs for analogous compounds, such as 8-Boc-2,8-diazaspiro[4.5]decane and 2-benzyl-2,8-diazaspiro[4.5]decane, reveals a consistent hazard profile.[1][2] These related structures are classified as:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1][3]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][3]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][3]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1][3]

Therefore, Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate must be handled as a hazardous substance, with all appropriate safety measures in place.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementClassificationSource Compounds
H302: Harmful if swallowedAcute toxicity, oral8-Boc-2,8-Diazaspiro[4.5]decane[1][3]
H315: Causes skin irritationSkin irritation8-Boc-2,8-Diazaspiro[4.5]decane[1][3]
H319: Causes serious eye irritationEye irritation8-Boc-2,8-Diazaspiro[4.5]decane[1][3]
H335: May cause respiratory irritationSTOT - single exposure8-Boc-2,8-Diazaspiro[4.5]decane[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate for disposal, it is mandatory to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection : Use safety glasses with side shields or goggles.[1]

  • Skin and Body Protection : A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing.[1]

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]

Disposal Protocol: A Step-by-Step Guide

The disposal of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate falls under the regulations for hazardous chemical waste.[4][5][6] Adherence to these guidelines is not only a matter of safety but also of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[4]

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify the waste. Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, due to its properties, should be classified as a hazardous chemical waste.

Crucially, never mix this waste with other waste streams. [7] Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts. Segregate this waste from acids, bases, and strong oxidizing agents.[8]

Step 2: Container Selection and Labeling

The choice of a waste container is vital for safe storage and transport.

  • Container Material : Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof closure.[4][7]

  • Labeling : Proper labeling is a cornerstone of safe waste management. The label must be securely attached to the container and include the following information:[6][7][9]

    • The words "Hazardous Waste".[6]

    • The full chemical name: "Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate". Avoid abbreviations or chemical formulas.[9]

    • The approximate quantity or percentage of the chemical in the container.[9]

    • The date when the waste was first added to the container.[7]

    • The name and contact information of the generating researcher or lab.

Step 3: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[5][6] This area must be under the control of the laboratory personnel generating the waste.[5]

  • Storage Conditions : Keep the waste container tightly closed except when adding waste.[7][10] Store the container in a well-ventilated area, away from heat or sources of ignition.[7]

  • Secondary Containment : For liquid waste, always use secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[7]

  • Storage Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5] While Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is not explicitly P-listed, adhering to the lower limit for any new or uncharacterized waste is a prudent measure.

Step 4: Arranging for Disposal

Once the waste container is full (not exceeding 90% capacity to allow for expansion), or if the research project is complete, arrange for a pickup from your institution's Environmental Health & Safety (EHS) office.[7][10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[1]

  • Ventilate : Ensure adequate ventilation.[1]

  • Contain : For small spills, use an absorbent, inert material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.

  • Collect : Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your institution's EHS office.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Final Disposition start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatibles identify->segregate container Select & Label Container (Chemically compatible, leak-proof) segregate->container store Store in Satellite Accumulation Area (Closed, secondary containment) container->store pickup Request EHS Pickup (Container <90% full) store->pickup end End: Proper Disposal by EHS pickup->end

Caption: Disposal workflow for Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

By following these detailed procedures, researchers can ensure the safe and compliant disposal of Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate, upholding the principles of laboratory safety and environmental responsibility.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Benzyl 2-thia-3,7-diazaspiro[4.5]decane-7-carboxylate 2,2-dioxide. ChemicalBook.
  • Safety Data Sheet - 8-Boc-2,8-Diazaspiro[4.5]decane. MedchemExpress.com.
  • SAFETY DATA SHEET - 1-BOC-hexahydro-1,4-diazepine. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 2-benzyl-2,8-diazaspiro[4.5]decane. ChemicalBook.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety Data Sheet - 4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. AA Blocks.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.